Fmoc-D-Thr(Trt)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBLLDDSTVWSM-OSPAZUARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Thr(Trt)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Abstract
This in-depth technical guide provides a comprehensive overview of the physicochemical properties and strategic applications of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, commonly known as Fmoc-D-Thr(Trt)-OH. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes of this critical chiral building block. It offers field-proven insights into its utilization in Solid-Phase Peptide Synthesis (SPPS), including detailed, self-validating protocols for coupling and deprotection. The guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Through a combination of tabulated data, visual diagrams, and step-by-step methodologies, this whitepaper serves as an essential resource for the synthesis of complex, D-amino acid-containing peptides.
Introduction: The Strategic Importance of D-Amino Acids and Trityl Protection
The incorporation of D-amino acids into peptide sequences is a powerful strategy in modern drug design and development. Peptides containing D-amino acids are often significantly more resistant to enzymatic degradation by endogenous proteases, which primarily recognize L-isomers.[1][2] This enhanced metabolic stability can lead to a longer in vivo half-life and improved therapeutic efficacy.[2] this compound is a key reagent that enables the precise introduction of a D-threonine residue into a growing peptide chain using the versatile and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[1][3]
The selection of the side-chain protecting group is paramount for a successful synthesis. This compound employs a trityl (Trt) group to protect the hydroxyl functionality of the D-threonine side chain. The bulky and acid-labile trityl group offers two distinct advantages:
-
Steric Hindrance: It effectively prevents undesirable side reactions at the hydroxyl group, such as O-acylation, during the coupling steps.
-
Orthogonality: The Trt group is stable under the basic conditions required for the removal of the N-α-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), ensuring selective deprotection at the appropriate stages of the synthesis.[4]
This orthogonal protection scheme is fundamental to the successful assembly of complex peptides. This guide will explore the detailed physicochemical properties of this compound and provide robust protocols for its effective use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.
Core Identification and Physical Characteristics
The fundamental properties of this compound are summarized in the table below, with a comparison to its L-enantiomer for reference.
| Property | This compound | Fmoc-L-Thr(Trt)-OH |
| Synonyms | This compound, N-α-Fmoc-O-trityl-D-threonine | Fmoc-Thr(Trt)-OH, N-α-Fmoc-O-trityl-L-threonine |
| CAS Number | 682800-84-6[5] | 133180-01-5[6] |
| Molecular Formula | C₃₈H₃₃NO₅[5] | C₃₈H₃₃NO₅[6] |
| Molecular Weight | 583.67 g/mol [3] | 583.67 g/mol [7] |
| Appearance | Off-white to brown crystals/powder[3][5] | White to light brown powder[6] |
| Melting Point | 70-75 °C[5] | 70-85 °C[7][8] |
| Optical Rotation | [α]₂₀/D = +25.5 ± 2º (c=1 in Ethyl Acetate)[5] | [α]₂₀/D = -23 to -28º (c=1 in Ethyl Acetate)[6] |
Solubility Profile
This compound exhibits good solubility in common organic solvents used in SPPS, a crucial factor for efficient coupling reactions.[5] While extensive quantitative data is not widely published, qualitative solubility is well-established.
| Solvent | Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | Soluble | Standard solvent for SPPS. High solubility facilitates high-concentration reactions.[9][10] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as an alternative to DMF, with similar solvating properties.[10] |
| Dichloromethane (DCM) | Soluble | Good solubility, often used for resin swelling and washing steps. |
| Ethyl Acetate (EtOAc) | Soluble | Used for optical rotation measurements, indicating good solubility.[5][6] |
| Chloroform (CHCl₃) | Soluble | Generally soluble, similar to other Fmoc-amino acids. |
Expert Insight: The trityl group generally enhances the solubility of protected amino acids in organic solvents compared to their unprotected or tBu-protected counterparts, which is advantageous for preventing aggregation during synthesis.[5][9]
Spectroscopic Data
Spectroscopic analysis is critical for identity confirmation and quality control. Below is a summary of the expected spectral characteristics for this compound.
Table 3: Predicted NMR Spectroscopic Data (¹H and ¹³C) (Note: Chemical shifts (δ) are approximate and can vary based on the solvent and instrument.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Group | 7.20 - 7.80 (aromatic protons) | 120 - 145 (aromatic carbons) |
| 4.10 - 4.40 (CH, CH₂) | ~67 (Fmoc-CH), ~47 (Fmoc-CH₂) | |
| Trityl Group | 7.10 - 7.50 (aromatic protons) | 125 - 145 (aromatic carbons) |
| ~87 (Trityl quaternary C) | ||
| D-Threonine Backbone | ~4.20 (α-H), ~4.00 (β-H) | ~60 (α-C), ~75 (β-C) |
| ~1.20 (γ-CH₃) | ~20 (γ-CH₃) | |
| Carboxylic Acid | 10.0 - 12.0 (broad singlet) | ~172-176 (C=O) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Assignment | Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~3000-2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 |
| C=O Stretch (Urethane) | ~1690 |
| C=C Stretch (Aromatic) | ~1600, ~1480, ~1450 |
| C-O Stretch (Ether) | ~1070 |
Note: The identity of this compound is typically confirmed by IR spectroscopy, with commercial products often noted as "passes test," indicating the presence of these key functional groups.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this compound into a peptide sequence relies on a systematic and well-understood workflow. This section details the critical steps, from N-α-Fmoc deprotection to the final cleavage of the Trt group.
The SPPS Cycle: A Visual Overview
The iterative process of adding an amino acid residue in Fmoc-based SPPS is a foundational concept.
Figure 1: The iterative workflow for solid-phase peptide synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing checkpoints and rationale for each step.
Protocol 1: N-α-Fmoc Group Deprotection
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF
-
High-purity DMF for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes.
-
Causality: The initial short treatment rapidly removes the bulk of the Fmoc groups. The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy (~301 nm) in automated synthesizers.
-
-
Final Deprotection: Drain the solution and add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.
-
Causality: A second, longer treatment ensures complete removal of the Fmoc group, which is critical to prevent deletion sequences. Incomplete deprotection can be a sign of peptide aggregation.[11]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to completely remove piperidine and the fulvene adduct.
-
Trustworthiness: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A colorimetric test (e.g., Kaiser test) can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
Protocol 2: Coupling of this compound
Objective: To couple the free carboxyl group of this compound to the newly exposed N-terminal amine of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA); 6-10 equivalents)
-
High-purity DMF
Procedure:
-
Activation Solution: In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add the base (DIPEA) to initiate the activation. Allow the pre-activation to proceed for 2-5 minutes.
-
Expertise: Pre-activation is crucial to form the highly reactive O-acylisourea intermediate (with carbodiimides) or the active ester (with uronium/aminium salts), ensuring a rapid and efficient coupling reaction. For sterically hindered couplings, HATU is often preferred over HBTU.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Causality: The duration of the coupling reaction is a balance between achieving complete acylation and minimizing potential side reactions. While D-amino acids are generally stable, prolonged exposure to basic conditions during activation can increase the risk of epimerization for some sensitive residues, although this is less pronounced for threonine compared to histidine or cysteine.[12]
-
-
Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.
-
Trustworthiness: This in-process control validates the completion of the reaction. If the test is positive, the coupling step should be repeated ("double coupling").
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Figure 2: Simplified workflow for the amino acid activation and coupling step.
Final Cleavage and Trityl Deprotection
Objective: To simultaneously cleave the synthesized peptide from the solid support and remove the acid-labile side-chain protecting groups, including the Trt group from D-threonine.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (e.g., "Reagent B": TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[13]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.
-
Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per 0.5 g of resin). Agitate gently at room temperature for 2-3 hours.
-
Expertise: The Trt group is highly labile to TFA. Scavengers are critical. Triisopropylsilane (TIPS) is highly effective at irreversibly trapping the stable trityl cation, preventing its re-attachment to the threonine hydroxyl group or alkylation of other sensitive residues like tryptophan or methionine.[14][15] The yellow color often observed during cleavage is indicative of the presence of the trityl cation.[16]
-
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a centrifuge tube containing a large volume (~10x) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Stability, Storage, and Handling
-
Storage: this compound should be stored in a cool, dry place. For long-term storage, temperatures of -20°C to 4°C are recommended to maintain its stability and prevent degradation.[5][8][17]
-
Handling: As a fine powder, standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood to avoid inhalation.
-
Stability: The compound is stable under recommended storage conditions. The Fmoc group is sensitive to basic conditions (e.g., amines), and the Trityl group is sensitive to acidic conditions. Care should be taken to avoid exposure to these conditions during storage and handling.
Conclusion
This compound is an indispensable building block for the synthesis of D-amino acid-containing peptides. Its well-defined physicochemical properties, coupled with the strategic advantages of the Fmoc/Trt orthogonal protection scheme, provide a reliable pathway for creating metabolically stable peptide therapeutics. The bulky, acid-labile trityl group not only ensures effective protection of the threonine side chain but also contributes to higher purity of the final peptide product by minimizing side reactions. By adhering to the validated protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently incorporate this valuable reagent into their synthetic strategies, advancing the frontiers of peptide chemistry and drug discovery.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 20, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved January 20, 2026, from [Link]
- Palasek, S. A., et al. (2007). Epimerisation in Peptide Synthesis. International journal of peptide research and therapeutics, 13(1-2), 143-153.
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 20, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved January 20, 2026, from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved January 20, 2026, from [Link]
- Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(8), 441-474.
-
IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]
-
Organic Process Research & Development. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved January 20, 2026, from [Link]
- B-I. Lee, et al. (2004). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic & biomolecular chemistry, 2(14), 2004-2006.
-
The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 20, 2026, from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 20, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of dl-Threonine (CAS 80-68-2). Retrieved January 20, 2026, from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved January 20, 2026, from [Link]
-
Anaspec. (n.d.). Fmoc-Thr(Trt)-OH - 5 g. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2006). Comparison of taste qualities and thresholds of D- and L-amino acids. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved January 20, 2026, from [Link]
- Grissenberger, T., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International journal of molecular sciences, 22(16), 8888.
-
P3 BioSystems. (n.d.). Fmoc-Thr(Trt)-OH. Retrieved January 20, 2026, from [Link]
-
CEM Corporation. (n.d.). Fmoc-Thr(Trt)-OH. Retrieved January 20, 2026, from [Link]
Sources
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- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Novabiochem 682800-84-6 [sigmaaldrich.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-Thr(Trt)-OH Novabiochem 133180-01-5 [sigmaaldrich.com]
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- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
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- 17. chemistry.du.ac.in [chemistry.du.ac.in]
An In-depth Technical Guide to Fmoc-D-Thr(Trt)-OH: Structure, Strategy, and Application in Advanced Peptide Synthesis
Introduction
In the landscape of modern drug discovery and development, the synthesis of complex peptides with high fidelity is paramount. The strategic incorporation of non-canonical amino acids, such as D-isomers, is a key methodology for enhancing peptide stability, modulating biological activity, and exploring novel structural motifs. Fmoc-D-Thr(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, stands out as a critical building block in this endeavor. This guide provides an in-depth analysis of its molecular architecture, the elegant orthogonal protection strategy it embodies, and field-proven protocols for its successful application in Solid-Phase Peptide Synthesis (SPPS). Designed for researchers and drug development professionals, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible synthesis workflow.
Section 1: The Molecular Architecture of this compound
The efficacy of this compound in peptide synthesis stems directly from its carefully designed chemical structure. The molecule is comprised of three principal components: the D-threonine core, a temporary N-α-Fmoc protecting group, and a semi-permanent O-Trityl side-chain protecting group. This trifecta of components allows for its precise and controlled incorporation into a growing peptide chain.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of key quantitative data for this compound is provided below for easy reference in experimental design.
| Property | Value | Source |
| Chemical Formula | C₃₈H₃₃NO₅ | [1] |
| Molecular Weight | 583.67 g/mol | [2] |
| CAS Number | 682800-84-6 | |
| Appearance | White to off-white powder | |
| N-α Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | [3] |
| Side-Chain Protection | Trt (Trityl) | [3] |
| Solubility | Soluble in DMF, NMP, DMSO |
Section 2: The Principle of Orthogonal Protection in Fmoc SPPS
The power of this compound lies in its adherence to the principle of orthogonal protection, a cornerstone of modern SPPS.[4][5] This strategy involves using protecting groups for the N-terminus and amino acid side chains that can be removed under mutually exclusive conditions.[6] In the widely adopted Fmoc/tBu approach, the N-α-Fmoc group is labile to basic conditions, while the side-chain protecting groups (like Trityl and tert-Butyl) are labile to acidic conditions.[4][6]
This orthogonality is not merely a convenience; it is a necessity for the synthesis of long or complex peptides. It ensures that the repetitive N-α deprotection steps required for chain elongation do not prematurely cleave the side-chain protectors, which would otherwise lead to catastrophic side reactions, branching, and truncated sequences.[6]
Caption: Orthogonal protection workflow in Fmoc SPPS.
Section 3: In-Depth Analysis of the Protecting Groups
A granular understanding of each protecting group's chemistry is vital for troubleshooting and optimizing synthesis protocols.
The N-α-Fmoc Group: The Temporary Shield
The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting entity for the α-amino group.[7] Its primary role is to prevent the amine from participating in unwanted reactions during the activation and coupling of the carboxylic acid moiety.[8]
Mechanism of Deprotection: The key feature of the Fmoc group is its lability under mild basic conditions.[9][10] The standard deprotection reagent is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[9] The reaction proceeds via a β-elimination mechanism:
-
A base (piperidine) abstracts the acidic proton on the 9-position of the fluorenyl ring.[11][12]
-
This generates a stabilized carbanion, which rapidly undergoes elimination.
-
The process releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[12]
-
The secondary amine (piperidine) in the reagent mixture acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion and prevents DBF from causing side reactions with the peptide.[9][12]
The formation of the DBF-piperidine adduct can be monitored by UV spectrophotometry at ~300 nm, allowing for real-time tracking of the deprotection step.[8][13]
Caption: Mechanism of Fmoc deprotection by piperidine.
The O-Trityl (Trt) Group: The Side-Chain Guardian
The trityl (triphenylmethyl, Trt) group is employed as a "permanent" protecting group for the hydroxyl side chain of threonine.[14] While termed permanent, it is more accurately described as semi-permanent, as it must remain stable throughout all the basic Fmoc deprotection cycles but be readily removable at the end of the synthesis.[8]
Rationale for Use: The hydroxyl group of threonine is nucleophilic and can be acylated by the activated carboxyl group of the incoming amino acid during the coupling step. This side reaction, known as O-acylation, leads to the formation of a branched peptide and must be suppressed. The bulky Trt group provides excellent steric hindrance, effectively preventing this unwanted reaction.
Mechanism of Cleavage: The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly Trifluoroacetic Acid (TFA).[14]
-
TFA protonates the ether oxygen linking the Trt group to the threonine side chain.
-
This leads to the cleavage of the C-O bond, releasing the free hydroxyl group on the peptide and a highly stable trityl carbocation.
-
The stability of this cation makes the cleavage reaction reversible. If left unchecked, the cation can re-attach to the threonine or alkylate other nucleophilic residues in the peptide, such as tryptophan or cysteine.
-
To prevent this, "scavengers" are included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to the inert hydrocarbon triphenylmethane, ensuring complete and permanent deprotection.
Caption: Acid-catalyzed Trt cleavage and scavenger action.
Section 4: Experimental Protocols and Field Insights
The successful application of this compound requires adherence to validated protocols. The following sections provide step-by-step methodologies derived from established practices.
Protocol: Standard Coupling Cycle in SPPS
This protocol outlines the steps for a single cycle of amino acid addition to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptidyl-resin
-
This compound
-
Coupling Activator (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine, DIEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Anhydrous, peptide-grade DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes to ensure optimal accessibility of reactive sites.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Expert Insight: Incomplete removal of piperidine will neutralize the subsequent coupling reagents, leading to failed coupling.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the coupling activator (e.g., HBTU, 0.95 eq. relative to the amino acid) and the base (e.g., DIEA, 2 eq. relative to the amino acid).
-
Allow the mixture to pre-activate for 1-2 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species, facilitating efficient amide bond formation.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol: Final Cleavage and Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support and all side-chain protecting groups, including Trt, are removed.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% TIS, 5% H₂O)
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin with DCM (3 times) to remove residual DMF and dry thoroughly under a stream of nitrogen.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours. Caution: This step should be performed in a well-ventilated fume hood as TFA is highly corrosive and volatile.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide. Combine the filtrates.
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Collection and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether (2-3 times) to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].
-
Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. YouTube. Available at: [Link].
-
Wobble. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link].
-
Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Available at: [Link].
-
Fiveable. Fmoc Definition - Organic Chemistry Key Term. Available at: [Link].
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link].
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. Available at: [Link].
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Available at: [Link].
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link].
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].
-
BioCrick. Product Datasheet - Fmoc-Thr(Trt)-OH. Available at: [Link].
-
Fields, G. B. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link].
-
Sigma-Aldrich. FMOC-THR(TRT)-OH. Available at: [Link].
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link].
-
AAPPTec Peptides. Fmoc-Thr(Trt)-OH [133180-01-5]. Available at: [Link].
-
P3 BioSystems. Fmoc-Thr(Trt)-OH. Available at: [Link].
Sources
- 1. Fmoc-Thr(Trt)-OH, 133180-01-5, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 2. peptide.com [peptide.com]
- 3. CAS 133180-01-5: Fmoc-Thr(Trt)-OH | CymitQuimica [cymitquimica.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. peptide.com [peptide.com]
The Strategic Incorporation of Fmoc-D-Thr(Trt)-OH in the Synthesis of Unnatural Peptides: A Technical Guide
Abstract
The deliberate inclusion of non-proteinogenic amino acids into peptide sequences represents a cornerstone of modern therapeutic and materials science research. Among these, D-amino acids are of particular interest for their ability to confer proteolytic resistance and modulate peptide conformation. This technical guide provides an in-depth exploration of Fmoc-D-Thr(Trt)-OH, a key building block for the synthesis of unnatural peptides. We will dissect the strategic implications of its unique stereochemistry and protecting group arrangement, offering field-proven insights into its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent to create novel peptide architectures with enhanced biological and physical properties.
Introduction: The Rationale for Unnatural Peptides and the Role of D-Threonine
The therapeutic potential of natural peptides is often hampered by their rapid degradation by endogenous proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids. The unnatural D-configuration at the α-carbon renders the adjacent peptide bonds resistant to cleavage by most proteases, which are stereospecific for L-amino acid substrates. This enhanced stability can significantly prolong the in vivo half-life of a peptide therapeutic.
Beyond stability, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone.[1] These alterations can lead to novel receptor binding affinities and specificities, opening new avenues for drug design. This compound is a derivative of the D-enantiomer of threonine, an amino acid notable for its β-hydroxyl group, which can participate in hydrogen bonding and serve as a site for post-translational modifications. The strategic placement of D-threonine can therefore not only enhance stability but also fine-tune the three-dimensional structure and biological activity of a synthetic peptide.
The Chemistry of this compound: An Orthogonal Design for SPPS
The successful stepwise assembly of a peptide on a solid support hinges on a robust and orthogonal protecting group strategy. This compound is designed for seamless integration into the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[2]
-
The Fmoc Group (Nα-Protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino function. Its key characteristic is its lability to basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] This allows for the selective deprotection of the N-terminus at each cycle of the synthesis, enabling the sequential addition of the next amino acid.
-
The Trityl Group (Side-Chain Protection): The bulky triphenylmethyl (Trt) group protects the hydroxyl (-OH) function of the threonine side chain.[3] The Trt group is highly acid-labile, meaning it is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality between the base-labile Fmoc group and the acid-labile Trt group is fundamental to the success of the Fmoc/tBu SPPS strategy.[2]
The steric hindrance provided by the bulky Trt group also serves to prevent undesirable side reactions at the hydroxyl group, such as O-acylation, during the coupling steps.
Experimental Protocols and Methodologies
The successful incorporation of this compound requires careful consideration of the steric hindrance posed by both the D-configuration and the bulky Trityl protecting group. The following protocols are designed to ensure high coupling efficiency and minimize potential side reactions.
General Workflow for Fmoc-SPPS
The overall process of incorporating an amino acid residue using Fmoc-SPPS is cyclical, as depicted in the workflow diagram below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Coupling this compound
The steric bulk of this compound necessitates the use of potent coupling reagents to achieve high yields and avoid the formation of deletion sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the growing peptide chain, wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Activation of this compound: In a separate vessel, dissolve this compound, the coupling reagent, and the base in DMF. Allow this activation mixture to stand for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Management of Potential Side Reactions
-
Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization, the extended coupling times and basic conditions required for sterically hindered amino acids can increase the risk of epimerization at the α-carbon.[1] The use of a weaker base, such as 2,4,6-collidine in place of DIPEA, can help to minimize this side reaction.[4] Additionally, the inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the coupling cocktail can further suppress racemization.[1]
-
Dehydration (β-elimination): The β-hydroxyl group of the threonine side chain can undergo base-catalyzed elimination, especially during prolonged exposure to piperidine for Fmoc deprotection. The use of the Trt protecting group on the side chain significantly mitigates this risk.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the Trt group from the D-threonine residue.
The Cleavage Mechanism and the Role of Scavengers:
The cleavage of the Trt group is an acid-catalyzed process that generates a highly stable trityl cation (Trt⁺). This cation is a potent electrophile and, if not trapped, can lead to side reactions, such as re-alkylation of nucleophilic side chains like tryptophan or cysteine. To prevent this, "scavengers" are added to the cleavage cocktail to irreversibly trap the trityl cation.
Caption: Mechanism of Trityl group cleavage and scavenging.
Recommended Cleavage Cocktails:
The choice of cleavage cocktail is critical and depends on the overall amino acid composition of the peptide.
| Reagent Cocktail | Composition (v/v/v) | Application Notes |
| Standard (Reagent K) | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail suitable for peptides containing a variety of sensitive residues. |
| "Odorless" (Reagent B) | TFA / Phenol / Water / TIS (88:5:5:2) | Effective for Trt group removal and avoids the use of odorous thiols. Triisopropylsilane (TIS) is an excellent scavenger for the trityl cation.[5] |
| TFA/TIS/Water | TFA / TIS / Water (95:2.5:2.5) | A common and effective non-odorous cocktail. TIS efficiently quenches the Trt cation. |
Procedure for Cleavage:
-
Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers and organic byproducts. The crude peptide can then be dried and prepared for purification, typically by reverse-phase HPLC.
Applications and Case Studies
The incorporation of this compound is particularly valuable in the synthesis of:
-
Enzymatically Stable Therapeutic Peptides: As previously discussed, the D-configuration provides resistance to proteolysis, a critical attribute for peptide-based drugs.
-
Peptidomimetics with Defined Conformations: The steric bulk of the D-threonine residue can be used to enforce specific turns or secondary structures in the peptide backbone, which can be crucial for receptor recognition.[1]
-
Molecular Probes: Peptides containing D-amino acids can be synthesized as probes to study biological processes, such as protein-protein interactions, with the advantage of increased stability in biological assays.
Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of unnatural peptides. Its orthogonal protecting group scheme is fully compatible with standard Fmoc-SPPS protocols, while its D-configuration offers a reliable method for enhancing the proteolytic stability and modulating the conformation of synthetic peptides. By understanding the chemical principles behind its design and employing optimized protocols for its coupling and deprotection, researchers can effectively leverage this compound to create novel and robust peptide molecules for a wide range of applications in medicine and materials science.
References
- BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Threonine Side Reactions in SPPS. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal. BenchChem.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Trityl (Trt) Group Removal. BenchChem.
- Fields, G. B. (2006). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Li, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Chen, Y.-H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Lee, Y.-N., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis.
- de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
Sources
An In-depth Technical Guide to Fmoc-D-Thr(Trt)-OH: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, commonly referred to as Fmoc-D-Thr(Trt)-OH. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, field-proven insights, and a self-validating framework for its use in complex peptide synthesis projects.
Core Concepts: Strategic Importance of this compound
This compound is a pivotal building block in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. Its utility stems from the specific chemical properties endowed by its two critical protecting groups: the Fmoc group on the α-amino terminus and the Trityl group on the side-chain hydroxyl function.
Physicochemical Properties at a Glance
A clear understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 682800-84-6 | |
| Molecular Formula | C₃₈H₃₃NO₅ | |
| Molecular Weight | 583.67 g/mol | |
| Appearance | White to off-white powder | |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | |
| Storage Temperature | 15-25°C |
The Orthogonal Protection Scheme
The success of Fmoc-based SPPS hinges on an orthogonal protection strategy, where one protecting group can be removed under conditions that leave others intact. This compound is a perfect embodiment of this principle.
-
The Fmoc Group (N-α-protection): The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It remains stable during the coupling reaction but is efficiently removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.[1]
-
The Trityl (Trt) Group (Side-Chain Protection): The triphenylmethyl (Trityl) group protects the hydroxyl (-OH) function of the D-threonine side chain. The Trt group is highly acid-labile, meaning it can be removed under very mild acidic conditions (e.g., 1-5% trifluoroacetic acid in dichloromethane).[2] This is in contrast to the more robust tert-Butyl (tBu) group, which requires strong acid (e.g., 95% TFA) for cleavage.[2]
This differential lability is crucial. The Trt group remains stable during the repetitive base treatments for Fmoc removal but is easily cleaved during the final acid-mediated cleavage of the peptide from the resin, along with other side-chain protecting groups.
Why Choose Trityl Protection for Threonine?
The choice of the Trityl group is a strategic one, offering distinct advantages over the more common tBu group in specific applications:
-
Synthesis of Acid-Sensitive Peptides: The extreme acid lability of the Trt group allows for the synthesis of protected peptide fragments that can be cleaved from highly acid-sensitive resins (like 2-chlorotrityl chloride resin) under non-destructive, mild acidic conditions. This leaves other acid-labile protecting groups (like Boc and tBu) intact for subsequent fragment condensation strategies.[2][3]
-
Reduced Side Reactions: Final cleavage with strong acids, as required for tBu removal, can generate reactive tert-butyl cations that may lead to the alkylation of sensitive residues like tryptophan or methionine. The milder conditions used for Trt group removal minimize these side reactions, often resulting in a purer crude peptide product.[2]
-
Mitigation of Aggregation: The steric bulk of the Trityl group can disrupt inter-chain hydrogen bonding between growing peptide chains attached to the solid support. This phenomenon, known as aggregation, can hinder coupling efficiency and Fmoc deprotection. The use of Trt-protected residues has been shown to improve synthetic outcomes for difficult or aggregation-prone sequences.[2]
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
The following section details a robust, self-validating protocol for the incorporation of this compound into a peptide sequence using manual SPPS on a 0.1 mmol scale.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin for peptide amides).
-
Amino Acid: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc Deprotection: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) or a standard TFA/TIS/H₂O (95:2.5:2.5 v/v) cocktail.
-
Precipitation: Cold diethyl ether.
SPPS Workflow Diagram
Step-by-Step Synthesis Protocol
Assumption: The synthesis starts with a resin-bound peptide chain that has undergone its final wash after the previous Fmoc deprotection, presenting a free N-terminal amine.
-
Amino Acid Activation (Coupling):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), in DMF.
-
Add DIPEA (6-10 eq.) to the solution. The solution may change color, indicating activation.
-
Allow the activation to proceed for 1-2 minutes. Causality: This pre-activation step converts the carboxylic acid of the Fmoc-amino acid into a more reactive species (an active ester), facilitating efficient amide bond formation with the resin-bound amine.[2]
-
Add the activated amino acid solution to the synthesis vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction's completion. A yellow/colorless result indicates the absence of free primary amines and thus a complete coupling. A blue color signifies an incomplete reaction, requiring extended coupling time or a recoupling step.
-
Once complete, drain the reaction solvent.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes. Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second fresh solution drives the reaction to completion.[4]
-
Drain the deprotection solution.
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
-
Final Cleavage and Deprotection
After the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Trityl group from D-threonine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Cleavage Reaction:
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin in a fume hood (approx. 10 mL per 0.1 mmol of resin).
-
Agitate gently for 2-3 hours at room temperature. Causality: TFA is the strong acid that cleaves the peptide from the resin linker and removes the acid-labile side-chain protecting groups (like Trt). Triisopropylsilane (TIS) and water act as scavengers, quenching the reactive cations (e.g., trityl cations) generated during cleavage, thereby preventing re-attachment to the peptide or modification of sensitive residues.[6]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate of the crude peptide should form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Quality Control and Analysis
The purity and identity of the final peptide must be confirmed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing purity.
| Technique | Purpose | Typical Conditions |
| RP-HPLC | To assess the purity of the crude peptide and purify the final product. | Column: C18 stationary phase.Mobile Phase A: 0.1% TFA in Water.Mobile Phase B: 0.1% TFA in Acetonitrile.Gradient: Linear gradient of B into A.Detection: UV at 214/280 nm. |
| Mass Spec. | To confirm the molecular weight and identity of the synthesized peptide. | Techniques like ESI-MS or MALDI-TOF are used to verify that the observed mass matches the calculated mass of the target peptide. |
Conclusion
This compound is more than a mere reagent; it is a strategic tool that offers significant advantages for the synthesis of complex, sensitive, and aggregation-prone peptides. Its highly acid-labile Trityl group provides a crucial level of orthogonality that enables sophisticated synthetic strategies, such as the preparation of protected fragments for convergent synthesis. By understanding the chemical principles behind its protecting groups and adhering to validated protocols for its use, researchers can leverage the full potential of this versatile building block to achieve higher purity and success in their peptide synthesis endeavors.
References
-
INNO PHARMCHEM. The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. [Link]
-
Chemsrc. Fmoc-Thr(Trt)-OH | CAS#:133180-01-5. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Anaspec. Fmoc-Thr(Trt)-OH - 5 g. [Link]
-
Fields, G. B. Introduction to Peptide Synthesis. [Link]
-
Isidro-Llobet, A., et al. Methods and protocols of modern solid phase peptide synthesis. [Link]
- de la Torre, B.G., et al. "Solid-phase peptide synthesis using N -trityl-amino acids." Letters in Peptide Science.
-
ResearchGate. Methods for Removing the Fmoc Group. [Link]
Sources
Solubility of Fmoc-D-Thr(Trt)-OH in common SPPS solvents
An In-depth Technical Guide: Solubility of Fmoc-D-Thr(Trt)-OH in Common SPPS Solvents
Authored by a Senior Application Scientist
Executive Summary: The Critical Role of Solubility in SPPS
In Solid-Phase Peptide Synthesis (SPPS), the complete solubilization of reagents, particularly the incoming Fmoc-protected amino acid, is a non-negotiable prerequisite for achieving high coupling efficiency. Incomplete dissolution directly translates to lower effective concentrations of the activated amino acid available to react with the N-terminal amine on the resin-bound peptide. This phenomenon leads to failed couplings, the generation of deletion sequences, and ultimately, complex purification challenges and reduced final peptide yield.
This compound, a derivative of D-threonine, presents a unique solubility profile due to its structural characteristics. The presence of two exceptionally bulky and hydrophobic protecting groups—the N-α-9-fluorenylmethoxycarbonyl (Fmoc) and the O-trityl (Trt) groups—dominates its interaction with synthesis solvents. This guide provides a comprehensive analysis of the solubility of this compound in standard SPPS solvents, offers field-proven strategies for overcoming solubility challenges, and presents a robust protocol for solubility determination.
Structural Factors Governing this compound Solubility
To understand the solubility behavior of this compound, we must first analyze its molecular architecture. Three key features dictate its solvent compatibility:
-
Fmoc Group: This large, aromatic, and hydrophobic moiety is known to promote aggregation in certain solvents, reducing solubility.
-
Trityl (Trt) Group: As one of the bulkiest side-chain protecting groups used in SPPS, the trityl group is profoundly nonpolar and sterically hindering. It is the primary driver of the derivative's solubility profile, favoring dissolution in solvents that can effectively solvate large, hydrophobic entities.
-
D-Amino Acid Configuration: While the D-configuration does not fundamentally alter the physicochemical properties compared to its L-enantiomer, it is a crucial component in the design of peptides with enhanced proteolytic stability. Its solubility behavior is expected to be identical to that of Fmoc-L-Thr(Trt)-OH.
These combined features result in a molecule with significant hydrophobic character, requiring highly effective polar aprotic solvents for complete dissolution at the concentrations required for SPPS (typically 0.2 M to 0.5 M).[1]
Solubility Profile in Standard SPPS Solvents
While exhaustive quantitative solubility data across a wide range of solvents is not extensively published, a combination of manufacturer data, empirical evidence from synthesis laboratories, and an understanding of solvent properties allows for the construction of a reliable solubility profile. Polar aprotic solvents are overwhelmingly preferred for Fmoc SPPS due to their ability to dissolve the protected amino acids and swell the polystyrene-based resins.[2][3]
Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Abbreviation | Polarity (Dielectric Constant) | Typical SPPS Concentration (0.2-0.5 M) | Remarks & Citations |
| N,N-Dimethylformamide | DMF | 36.7 | Highly Soluble | The gold standard for SPPS. A supplier specification confirms it is "clearly soluble" at 0.5 M (1 mmole in 2 ml). DMF is highly effective at solvating both the peptide backbone and bulky protecting groups.[4] |
| N-Methyl-2-pyrrolidone | NMP | 32.2 | Highly Soluble | A common alternative to DMF with slightly lower polarity but excellent solvating power, particularly for hydrophobic sequences where it can reduce on-resin aggregation.[4] |
| Dichloromethane | DCM | 9.1 | Sparingly Soluble to Insoluble | While excellent for resin swelling, DCM is a poor solvent for most Fmoc-amino acids, especially those with bulky protecting groups.[4][5] It is generally not used as the primary coupling solvent. |
| Dimethyl Sulfoxide | DMSO | 46.7 | Highly Soluble | A very strong solvent for many Fmoc-amino acids. It is often used as a co-solvent with DMF to dissolve particularly difficult-to-solubilize derivatives or to disrupt on-resin aggregation.[6] |
Enhancing Solubility: Practical Strategies and Troubleshooting
Even in optimal solvents like DMF, issues can arise due to reagent quality, ambient temperature, or the presence of other additives. The following strategies are field-proven methods for addressing poor solubility of this compound.
-
Co-Solvent Addition: The use of a stronger solubilizing agent is the most common and effective strategy. Adding 5-10% (v/v) of DMSO to the DMF can significantly enhance solubility without negatively impacting the synthesis.[6]
-
Gentle Heating and Sonication: For stubborn lots of material, gentle warming of the amino acid solution to approximately 37°C can facilitate dissolution. This can be combined with brief periods of sonication. Caution: Prolonged heating of activated amino acid solutions should be avoided as it can promote side reactions or racemization.
-
Solvent Quality: The quality of the primary solvent is paramount. DMF degrades over time to form dimethylamine and formic acid. The presence of amine contaminants can cause premature Fmoc deprotection. Always use high-purity, amine-free DMF for SPPS.[7]
-
Pre-Activation vs. In Situ Activation: The solubility of the amino acid should be confirmed before adding coupling reagents. Some coupling reagents or their byproducts can decrease the overall solubility of the mixture.
The logical workflow for addressing a solubility issue involves first confirming solvent quality, then attempting dissolution with sonication, followed by the introduction of a co-solvent like DMSO.
Caption: A workflow for troubleshooting poor solubility of this compound.
Experimental Protocol: Determination of Solubility
This protocol provides a self-validating system for researchers to confirm the solubility of a specific lot of this compound in their solvent of choice prior to committing material to a synthesis.
Objective: To determine the qualitative and semi-quantitative solubility of this compound at a standard SPPS concentration.
Materials:
-
This compound (MW: 583.67 g/mol )[8]
-
High-purity, amine-free SPPS-grade solvents (e.g., DMF, NMP)
-
Calibrated analytical balance
-
Glass scintillation vials or test tubes
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bars (optional)
Methodology:
-
Preparation of 0.5 M Target Solution:
-
Weigh 292 mg of this compound (0.5 mmol) into a clean, dry glass vial. The rationale for starting at this high concentration is based on supplier data indicating good solubility, providing a robust upper-limit test.
-
Add 1.0 mL of the test solvent (e.g., DMF) to the vial.
-
-
Dissolution Procedure:
-
Cap the vial securely and vortex the mixture vigorously for 2 minutes at room temperature.
-
Visually inspect the solution against a dark background. Look for any undissolved particulates or cloudiness.
-
If particulates remain, place the vial in a sonicating water bath for 5-10 minutes.
-
Re-inspect the solution.
-
-
Data Interpretation and Reporting:
-
Highly Soluble: The compound dissolves completely within 2 minutes of vortexing to form a clear solution.
-
Soluble: The compound requires sonication to fully dissolve.
-
Sparingly Soluble: The compound does not fully dissolve after sonication, leaving visible particulates or a persistent cloudy suspension.
-
Insoluble: The vast majority of the compound remains as a solid precipitate.
-
-
Self-Validation (Dilution Step):
-
If the compound is found to be "Sparingly Soluble" or "Insoluble" at 0.5 M, perform a serial dilution. Add another 1.0 mL of solvent to the vial to achieve a concentration of 0.25 M and repeat the dissolution procedure (Step 2). This step validates the initial finding and helps identify the approximate solubility limit.
-
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound is a sterically bulky and hydrophobic amino acid derivative that demands careful consideration of solvent choice for successful incorporation during SPPS. It exhibits excellent solubility in the preferred SPPS solvents, DMF and NMP, at concentrations well above those typically required for synthesis.[4] Its solubility is poor in less polar solvents like DCM. For any given synthesis, especially when using a new supplier or lot of material, it is a matter of best practice to perform a quick solubility test as outlined in this guide. This simple, upfront investment of time ensures that the subsequent coupling reactions are not compromised by incomplete dissolution, thereby safeguarding the integrity and final purity of the synthetic peptide.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. 7
-
Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF . Benchchem.
-
Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH . Benchchem.
-
Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents . Bulletin of the Chemical Society of Japan. 6
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate.
-
Fmoc-Thr(Trt)-OH|CAS 133180-01-5|Peptide Synthesis . Benchchem.
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles . PubMed Central.
-
Methods and protocols of modern solid phase peptide synthesis . 5
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS) . RSC Publishing.
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase . Open Access Pub.
-
This compound Novabiochem . Sigma-Aldrich.
-
Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols . Benchchem.
-
Fmoc-Thr(Trt)-OH Novabiochem . Sigma-Aldrich.
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides . Sigma-Aldrich.
-
Greening the synthesis of peptide therapeutics: an industrial perspective . RSC Publishing.
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids . ACS Sustainable Chemistry & Engineering.
-
Fmoc-Thr(Trt)-OH | CAS#:133180-01-5 . Chemsrc.
-
Fmoc-Thr(Trt)-OH - 5 g . Anaspec.
-
Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides . PMC - NIH.
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent . Biotage.
-
Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers . Benchchem.
-
A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH . Benchchem.
-
Fmoc-Thr(tBu)-OH | Amino Acid Derivative . MedChemExpress.
-
Fmoc-Thr(Trt)-OH [133180-01-5] . Aapptec Peptides.
-
Evaluation of greener solvents for solid-phase peptide synthesis . Taylor & Francis.
-
Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions . RSC Publishing.
Sources
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. biotage.com [biotage.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. This compound Novabiochem 682800-84-6 [sigmaaldrich.com]
The Strategic Imperative of Trityl Protection for Threonine Side Chains: A Technical Guide for Advanced Peptide Synthesis
Abstract
In the landscape of therapeutic peptide development and complex peptide synthesis, the trifunctional nature of amino acids such as threonine presents unique challenges that necessitate a robust and strategic approach to protecting group chemistry. The hydroxyl side chain of threonine, if left unprotected, is susceptible to deleterious side reactions that can compromise the yield, purity, and ultimately the biological activity of the target peptide. This in-depth technical guide delineates the critical importance of employing the trityl (Trt) protecting group for the threonine side chain, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a comparative analysis against other common protecting groups, thereby offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing their synthetic strategies.
The Threonine Conundrum: Unmasking the Risks of an Unprotected Hydroxyl Group
The secondary hydroxyl group of the threonine side chain, while essential for the structure and function of many peptides, is a reactive nucleophile. During the iterative cycles of solid-phase peptide synthesis, particularly during the activation and coupling of subsequent amino acid residues, an unprotected threonine hydroxyl group can lead to two primary, and often irreversible, side reactions: O-acylation and subsequent β-elimination (dehydration).
O-Acylation: A Competing Reaction Pathway
During the coupling step, the activated carboxyl group of the incoming Fmoc-amino acid is intended to react with the free N-terminal amine of the growing peptide chain. However, the nucleophilic hydroxyl group of an unprotected threonine can also attack this activated carboxyl group, leading to the formation of an ester linkage. This side reaction, known as O-acylation, results in the formation of a branched peptide, which is a significant impurity that is often difficult to separate from the desired product. The extent of O-acylation is influenced by the coupling reagents used and the steric hindrance around the reaction centers.
β-Elimination: The Path to Dehydroamino Acids
The O-acylated threonine intermediate is susceptible to a base-catalyzed β-elimination reaction, particularly during the piperidine-mediated Fmoc-deprotection step. This elimination results in the formation of a dehydroamino acid residue, specifically dehydrobutyrine.[1] The presence of dehydroamino acids in a peptide sequence can alter its conformation, stability, and biological activity.
Figure 1: A diagram illustrating the major side reactions of an unprotected threonine side chain during solid-phase peptide synthesis.
The Trityl Group: A Superior Guardian for the Threonine Side Chain
To circumvent the aforementioned side reactions, protection of the threonine hydroxyl group is imperative. While several protecting groups are available, the trityl (Trt) group offers a unique combination of properties that make it particularly advantageous in Fmoc-SPPS.
Orthogonality and Mild Deprotection
The trityl group is an acid-labile protecting group, meaning it is stable to the basic conditions (piperidine) used for Fmoc group removal, thus ensuring orthogonality.[2] Crucially, the Trt group is significantly more acid-labile than the commonly used tert-butyl (tBu) group. While the tBu group requires strong acidic conditions (e.g., 95% trifluoroacetic acid) for cleavage, the Trt group can be removed under much milder acidic conditions (e.g., 1-5% TFA in dichloromethane). This is particularly beneficial for the synthesis of peptides containing acid-sensitive residues or modifications.
Mitigating Aggregation in "Difficult" Sequences
Peptide aggregation during SPPS, especially in "difficult" or hydrophobic sequences, can lead to incomplete coupling and deprotection reactions, resulting in lower yields and purity. The bulky steric nature of the trityl group can disrupt inter- and intra-chain hydrogen bonding, thereby reducing aggregation and improving the solvation of the growing peptide chain.[2] This often leads to more efficient Fmoc deprotection and coupling, resulting in a higher purity of the crude peptide.[2]
Comparative Analysis: Trityl (Trt) vs. Tert-Butyl (tBu) Protection
The choice between Fmoc-Thr(Trt)-OH and the more conventional Fmoc-Thr(tBu)-OH can have a profound impact on the outcome of a peptide synthesis. The following table provides a comparative overview of these two protecting groups.
| Parameter | Fmoc-Thr(Trt)-OH | Fmoc-Thr(tBu)-OH |
| Protecting Group | Trityl (Trt) | Tert-Butyl (tBu) |
| Acid Lability | Highly acid-labile (cleaved by 1-5% TFA) | Acid-labile (cleaved by >90% TFA) |
| Purity in "Difficult" Sequences | Often results in higher crude peptide purity due to reduced aggregation[2] | May lead to lower purity in aggregation-prone sequences[2] |
| Fmoc Deprotection Efficiency | The bulkiness of the Trt group can facilitate more efficient Fmoc removal[2] | Can be hindered in long, aggregating peptides[2] |
| Side Reactions during Cleavage | Milder cleavage conditions lead to fewer side reactions with sensitive residues | Strong acid cleavage can generate reactive tert-butyl cations, leading to alkylation of sensitive residues (e.g., Trp, Met) |
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the key experiments involving trityl-protected threonine.
Protocol for Tritylation of Fmoc-Threonine
This protocol describes the introduction of the trityl group onto the side chain of Fmoc-threonine.
Materials:
-
Fmoc-Thr-OH
-
Trityl chloride (Trt-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Fmoc-Thr-OH (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.1 equivalents) portion-wise over 15 minutes with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield Fmoc-Thr(Trt)-OH.
Protocol for Selective On-Resin Deprotection of the Trityl Group from a Threonine Side Chain
This protocol allows for the selective removal of the trityl group from the threonine side chain while the peptide remains attached to the solid support, enabling site-specific modification.
Materials:
-
Peptide-resin containing a Thr(Trt) residue
-
Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Neutralization solution: 10% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DCM
-
DMF
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the deprotection solution to the resin.
-
Agitate the mixture gently for 30 minutes at room temperature.
-
Drain the deprotection solution and repeat the treatment for another 30 minutes.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with the neutralization solution.
-
Wash the resin with DMF and then with DCM.
-
The resin-bound peptide with a deprotected threonine side chain is now ready for subsequent on-resin modification.
Figure 2: A workflow diagram for the selective on-resin deprotection of the trityl group from a threonine side chain.
Case Study: The Role of Trityl-Protected Threonine in the Synthesis of Enfuvirtide
Enfuvirtide (Fuzeon®), a 36-amino acid peptide, is a first-in-class HIV fusion inhibitor.[3] Its complex sequence, which includes multiple threonine residues, presents significant synthetic challenges. The large-scale chemical synthesis of Enfuvirtide has been successfully achieved using a hybrid approach involving both solid-phase and solution-phase fragment condensation.[4] In such complex syntheses, the use of trityl-protected threonine is highly advantageous to minimize side reactions and improve fragment solubility and coupling efficiency. The milder deprotection conditions afforded by the trityl group are also beneficial for preserving the integrity of the large peptide fragments during the final deprotection steps.
Conclusion
The strategic selection of protecting groups is a cornerstone of successful peptide synthesis. For threonine, the use of the trityl protecting group offers a distinct set of advantages over other commonly used protecting groups, particularly in the context of Fmoc-SPPS. Its ability to mitigate aggregation, coupled with its lability under mild acidic conditions, makes it an invaluable tool for the synthesis of long, complex, and acid-sensitive peptides. By understanding the chemical principles and employing the field-proven protocols outlined in this guide, researchers and drug development professionals can harness the power of trityl protection to overcome the inherent challenges of threonine chemistry and advance the frontiers of peptide-based therapeutics.
References
- BenchChem. (2025). Technical Support Center: Threonine Side Reactions in SPPS.
- PubMed. (n.d.).
- CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- UCI Department of Chemistry. (n.d.).
- Creative Proteomics. (n.d.).
- Peptideweb.com. (n.d.). Loading protocols.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt)
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
-
ACS Publications. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]
-
PLOS One. (2023). Thermostable chaperone-based polypeptide biosynthesis: Enfuvirtide model product quality and protocol-related impurities. [Link]
- (n.d.). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins.
- (n.d.).
-
PubMed. (2022). Enfuvirtide biosynthesis in thermostable chaperone-based fusion. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Large-scale manufacture of peptide therapeutics by chemical synthesis. [Link]
-
PNAS. (n.d.). Protein chemical synthesis by serine and threonine ligation. [Link]
- PubMed. (n.d.).
-
PubMed. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. [Link]
- BenchChem. (2025). Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide.
-
ACS Publications. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. [Link]
-
YouTube. (2016). Lecture 12 : Beta-Elimination Reaction. [Link]
- PubMed. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.
- BenchChem. (2025). A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery: Focus on Therapeutic Peptide Synthesis.
Sources
- 1. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cblpatras.gr [cblpatras.gr]
- 3. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
Exploring Conformational Constraints with Fmoc-D-Thr(Trt)-OH: A Technical Guide for Advanced Peptide Synthesis
Introduction: The Strategic Imperative for Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is immense, offering high specificity and biological activity. However, native peptides often suffer from limitations such as low metabolic stability and undefined secondary structures in solution, which can negatively impact their binding affinity and efficacy.[1] A key strategy to overcome these challenges is the introduction of conformational constraints, which rigidify the peptide backbone and stabilize bioactive conformations.[1][2] The incorporation of non-canonical amino acids, particularly D-amino acids, is a powerful approach to achieve this.[1]
This guide provides an in-depth exploration of Fmoc-D-Thr(Trt)-OH, a chiral building block instrumental in the design of conformationally constrained peptides.[3] We will delve into the chemical rationale behind its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the analytical methods required to characterize the resulting peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemical control for the rational design of next-generation peptide therapeutics.
The Core Principles of Conformational Constraint with D-Amino Acids
The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces a significant local perturbation in the peptide backbone. This stereochemical inversion can have profound effects on the secondary structure of the peptide.[4][5]
-
Induction of Turns and Helices: D-amino acids can stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor binding.[5] For instance, the introduction of a D-amino acid can promote the formation of a left-handed α-helix.[4]
-
Enhanced Proteolytic Stability: Endogenous proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid sterically hinders this recognition, rendering the peptide significantly more resistant to enzymatic degradation and increasing its in vivo half-life.
-
Modulation of Bioactivity: By altering the three-dimensional structure of a peptide, D-amino acid incorporation can fine-tune its binding affinity and selectivity for its biological target.[4]
D-Threonine, in particular, is a valuable tool for peptidomimetic drug design due to its unique structural features and its role as a chiral building block.[3][]
A Deep Dive into this compound: Properties and Rationale
This compound is a derivative of the D-enantiomer of threonine, an essential amino acid.[7] It is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Let's break down its key components:
-
D-Threonine Core: The D-configuration at the alpha-carbon is the primary driver for inducing conformational constraints.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino function is the cornerstone of Fmoc SPPS. It is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin, but is readily removed by a secondary amine, typically piperidine.
-
Trt (Trityl) Group: The bulky and highly acid-labile trityl group protects the hydroxyl side-chain of threonine. This prevents unwanted side reactions during peptide synthesis. Its high acid sensitivity allows for its removal under mild acidic conditions, which is advantageous for the synthesis of acid-sensitive peptides.
The combination of the base-labile Fmoc group and the acid-labile Trt group provides an orthogonal protection scheme, which is fundamental for the stepwise assembly of complex peptides.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 682800-84-6 |
| Molecular Formula | C₃₈H₃₃NO₅ |
| Molecular Weight | 583.67 g/mol |
| Appearance | White to off-white powder |
| Functional Groups | Carboxylic acid, Fmoc-protected amine, Trt-protected hydroxyl |
| Solubility | Soluble in DMF, DCM |
Experimental Protocols: Incorporating this compound in SPPS
The following protocols provide a detailed, step-by-step methodology for the successful incorporation of this compound into a peptide sequence using manual SPPS.
Resin Preparation and First Amino Acid Coupling
This protocol assumes the use of a 2-chlorotrityl chloride resin for the synthesis of a peptide acid.
-
Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM.
-
Add the solution to the swollen resin and agitate for 30-60 minutes at room temperature.
-
To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.[8]
-
Iterative Peptide Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
Caption: Iterative cycle for solid-phase peptide synthesis.
Step 1: Fmoc Deprotection
-
Wash the resin-bound peptide with Dimethylformamide (DMF) (3 times).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[9]
Step 2: Coupling of this compound
Due to the steric hindrance of the Trt group, a potent coupling reagent is recommended.
-
In a separate vessel, dissolve this compound (3-5 equivalents), a coupling agent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Allow the pre-activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Key Features |
| HATU | Highly efficient, especially for sterically hindered amino acids. Low racemization tendency.[10] |
| HBTU/TBTU | Widely used, effective for most couplings.[11] |
| COMU | Comparable efficiency to HATU, with improved safety profile (non-explosive byproducts).[11] |
| PyBOP | Strong coupling reagent with high chemoselectivity.[10] |
Final Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Trt group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). TIPS acts as a scavenger to trap the released trityl cations.[9]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 1.5-2 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Caption: Workflow for peptide cleavage and deprotection.
Analytical Characterization of D-Threonine Containing Peptides
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary technique for assessing the purity of the crude peptide and for its purification. The incorporation of a D-amino acid can alter the retention time of the peptide compared to its all-L-isomer.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Since D- and L-amino acids have the same mass, MS alone cannot distinguish between diastereomers.[12][13]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide sequence information. While the fragmentation patterns of diastereomeric peptides are often similar, subtle differences can sometimes be observed.[13]
-
Ion Mobility Spectrometry (IMS): IMS coupled with MS is a powerful technique for separating and characterizing isomeric peptides. Diastereomers often have different gas-phase conformations and thus different mobilities, allowing for their differentiation.[14]
-
Enzymatic Digestion: The resistance of peptides containing D-amino acids to proteolysis can be used as an analytical tool. Digestion with specific proteases followed by LC-MS analysis can help confirm the presence and location of the D-amino acid.[12][13]
Conclusion: A Gateway to Novel Peptide Architectures
This compound is more than just a protected amino acid; it is a strategic tool for imposing conformational control on synthetic peptides. By understanding the principles of D-amino acid incorporation and mastering the associated synthetic and analytical techniques, researchers can design and create novel peptide therapeutics with enhanced stability, refined bioactivity, and improved therapeutic profiles. The methodologies outlined in this guide provide a robust framework for the successful application of this compound in the pursuit of innovative peptide-based drugs.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.).
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.). PubMed.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC - PubMed Central.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021, November 18). PubMed Central.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. (n.d.). Benchchem.
- The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. (n.d.).
- Fmoc-Thr(Trt)-OH|CAS 133180-01-5|Peptide Synthesis. (n.d.). Benchchem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications.
- Amino protecting group—triphenylmethyl series. (2025, July 11). Suzhou Highfine Biotech.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
- D-amino acid substituted peptides. (2021, January 21). Preprints.org.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett.
- Fmoc-Thr(Trt)-OH | CAS#:133180-01-5. (2025, August 21). Chemsrc.
- Application of the Trityl Group in Peptide Chemistry. (n.d.).
- Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. (2013, December 10). Analytical Chemistry - ACS Publications.
- Threonine | Functions, Structure & Benefits. (n.d.). Study.com.
- Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024, January 23). MDPI.
- Analysis of D-Amino Acids: Relevance in Human Disease. (2022, August 1). LCGC International.
- d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. (n.d.). Analytical Chemistry.
- What is the Role of D-Threonine in Peptidomimetic Drugs?. (n.d.). FAQ - Guidechem.
- The Strategic Incorporation of D-Amino Acids in Peptide Drug Design. (n.d.). Benchchem.
- This compound Novabiochem 682800-84-6. (n.d.). Sigma-Aldrich.
- Threonine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences Amino Acid.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022, June 27). ACS Publications.
- Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers. (n.d.). Benchchem.
- solid phase peptide. (n.d.). Moodle@Units.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Conformations of amino acids and peptides. (n.d.).
- Threonine Amino Acids: Properties, Function, Benefits, and Sources. (n.d.). Creative Peptides.
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- Novabiochem®. (n.d.). Merck Millipore.
- Application of Glycyl-D-threonine in Drug Design: A Strategy for Enhanced Stability and Bioactivity. (n.d.). Benchchem.
- Fmoc-beta-Ala-Gln(Trt)-OH. (n.d.). PubChem.
- Fmoc-Thr(Trt)-OH - 5 g. (n.d.). Anaspec.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023, July 20). PMC - NIH.
- Fmoc-Thr(Trt)-OH [133180-01-5]. (n.d.). Aapptec Peptides.
- Conformational restrictions of biologically active peptides via amino acid side chain groups. (1982, July 19). Arizona Board of Regents.
- Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis. (n.d.). MedChemExpress.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Page loading... [guidechem.com]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Threonine | Functions, Structure & Benefits - Video | Study.com [study.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
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- 11. bachem.com [bachem.com]
- 12. mdpi.com [mdpi.com]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Introduction: The Critical Role of Fmoc-D-Thr(Trt)-OH in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-D-Thr(Trt)-OH: Supplier Selection and Purity Verification for Peptide Synthesis
For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the fundamental building blocks is paramount. N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-threonine, or this compound, is a crucial derivative for incorporating D-threonine into a peptide sequence. The use of D-amino acids like this one is a key strategy for increasing the metabolic stability of peptide-based therapeutics by making them resistant to protease degradation.
The integrity of the final peptide product is directly dependent on the purity of the amino acid derivatives used in its assembly. This guide provides a comprehensive overview of this compound, focusing on the critical aspects of supplier evaluation, purity standards, and the analytical methodologies required to validate its quality. We will explore the function of its protecting groups, the implications of common impurities, and provide a workflow for ensuring that the material selected for synthesis is of the highest standard.
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary, base-labile protector of the α-amino group, allowing for sequential addition of amino acids in the peptide chain.[1] The trityl (Trt) group, conversely, provides robust, acid-labile protection for the hydroxyl side chain of threonine, preventing unwanted side reactions during peptide elongation. The use of the bulky trityl group has been shown to result in purer peptide products compared to smaller protecting groups like tert-butyl (t-Bu).[2][3]
Supplier Landscape: A Comparative Analysis
Selecting a reputable supplier is the first and most critical step in quality assurance. While numerous vendors offer this compound, their stated purity levels and the rigor of their quality control can vary. It is essential to consult the lot-specific Certificate of Analysis (CoA) for precise data.
Note on CAS Numbers: The specific CAS number for the D-enantiomer, this compound, is 682800-84-6 . However, some suppliers may list it under the more common L-enantiomer CAS number (133180-01-5). Always verify the stereochemistry on the CoA.
Table 1: Comparison of Select this compound Suppliers
| Supplier/Brand | Product Name/Number | CAS Number | Stated HPLC Purity | Other Purity Specs | Analytical Methods Cited |
| Sigma-Aldrich (Novabiochem®) | This compound | 682800-84-6 | ≥97.0% | Enantiomeric Purity: ≥99.0%[2]; TLC: ≥98% | HPLC, TLC, IR, Acidimetric Titration[2] |
| CEM Corporation | Fmoc-Thr(Trt)-OH | Not Specified | ≥99.0%[4] | Enantiomeric Purity: ≥99.8%[4] | HPLC[4] |
| P3 BioSystems | Fmoc-Thr(Trt)-OH | 133180-01-5 | Not Specified | Not Specified | Not Specified[5] |
| Anaspec | Fmoc-Thr(Trt)-OH | Not Specified | Not Specified | Not Specified | Not Specified[6] |
| Watanabe Chemical Industries | Fmoc-Thr(Trt)-OH | 133180-01-5 | ≥98% (HPLC) | Not Specified | HPLC (including stereoisomer analysis) |
| Aapptec Peptides | Fmoc-Thr(Trt)-OH | 133180-01-5 | Lot-specific[7] | Lot-specific | Certificate of Analysis provided[7] |
Purity Standards and the Impact of Impurities
The success of a peptide synthesis is a direct function of the purity of its constituent amino acids. Impurities present in the this compound starting material can lead to the formation of undesired side products that are often difficult and costly to remove from the final peptide.
Key Impurities and Their Consequences:
-
Fmoc-Dipeptide Adducts (e.g., Fmoc-D-Thr-D-Thr-OH): These impurities, which can form during the synthesis of the protected amino acid itself, lead to the insertion of an extra amino acid residue into the peptide sequence.[8] This results in a peptide with a higher molecular weight and altered biological activity.
-
Free Amino Acid (H-D-Thr(Trt)-OH): The presence of the unprotected amino acid can also cause insertion mutations.[8] If this impurity is coupled to the growing peptide chain, its free N-terminus can then couple with the next activated Fmoc-amino acid in the sequence, again leading to an insertion.
-
Enantiomeric Impurities (Fmoc-L-Thr(Trt)-OH): The presence of the incorrect L-enantiomer will result in the synthesis of a diastereomeric peptide. These impurities often have very similar chromatographic properties to the target peptide, making purification exceptionally challenging.[9] High enantiomeric purity (typically >99.5%) is crucial.
-
Residual Acetic Acid: A particularly problematic impurity, acetic acid, can be carried over from the manufacturing process. It is not readily detected by standard reversed-phase HPLC analysis but will act as a capping agent, reacting with the free N-terminus of the growing peptide chain and causing irreversible termination.[1] This significantly reduces the yield of the desired full-length peptide.
Workflow for Supplier and Batch Qualification
A systematic approach is required to ensure the quality of this compound for use in synthesis. The following workflow outlines the key decision and verification steps.
Caption: Workflow for selection and quality verification of this compound.
Experimental Protocol: Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like this compound. The following is a representative protocol for a reversed-phase HPLC (RP-HPLC) method.
Objective: To determine the purity of a given lot of this compound by separating the main component from synthesis-related impurities.
1. Materials and Instrumentation:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the Fmoc-protected amino acid.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. Acetonitrile is the organic modifier used to elute the compound.
-
Sample: this compound.
-
Diluent: 50:50 Acetonitrile/Water.
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1.0 mL of the diluent to achieve a concentration of ~1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 265 nm. The Fmoc group has a strong UV absorbance around this wavelength, allowing for sensitive detection.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 25.0 95 30.0 95 30.1 40 | 35.0 | 40 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The result should meet or exceed the minimum purity specification (e.g., ≥98.0%). Any significant impurity peaks should be investigated.
Conclusion
The quality of this compound is a non-negotiable prerequisite for the successful synthesis of high-purity peptides for research and therapeutic development. A thorough understanding of purity standards, the potential impact of impurities, and robust analytical verification methods are essential for any scientist in the field. By implementing a rigorous supplier qualification process and performing in-house quality control, researchers can mitigate the risks of synthesis failure, avoid costly purification challenges, and ensure the production of reliable and reproducible peptide products. The investment in high-quality starting materials is a critical step that pays significant dividends in the integrity and success of the final scientific outcome.
References
-
FMOC-THR(TRT)-OH | 8520660025 | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]
-
Fmoc-Thr(Trt)-OH. P3 BioSystems. [Link]
-
Fmoc-Thr(Trt)-OH - 5 g. Anaspec. [Link]
-
133180-01-5 Fmoc-Thr(Trt)-OH. Watanabe Chemical Industries, Ltd. [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]
-
Fmoc-Thr(Trt)-OH [133180-01-5]. Aapptec Peptides. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Fmoc-Thr(Trt)-OH. CEM Corporation. [Link]
-
Fmoc-Thr(Trt)-OH | CAS#:133180-01-5. Chemsrc. [Link]
-
The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. [Link]
-
Novabiochem®. Merck Millipore. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Fmoc-Thr(Trt)-OH Novabiochem 133180-01-5 [sigmaaldrich.com]
- 4. Fmoc-Thr(Trt)-OH [cem.com]
- 5. Fmoc-Thr(Trt)-OH, 133180-01-5, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 6. Fmoc-Thr(Trt)-OH - 5 g [anaspec.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Protocol for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-Thr(Trt)-OH
Abstract and Scope
This document provides a detailed protocol and scientific rationale for the use of Fmoc-D-Thr(Trt)-OH in solid-phase peptide synthesis (SPPS). The threonine residue, with its secondary hydroxyl group, presents unique challenges during peptide synthesis, including the potential for O-acylation and dehydration. The strategic use of a trityl (Trt) protecting group on the side-chain hydroxyl function is a cornerstone of modern SPPS, effectively mitigating these side reactions. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical explanation and a robust, step-by-step protocol. We will delve into the causality behind reagent choices, reaction conditions, and analytical validation, ensuring a reproducible and high-yield workflow.
The Reagent: this compound
This compound is a key building block for introducing D-threonine into a peptide sequence. The D-configuration is often employed to enhance peptide stability against enzymatic degradation.
| Property | Value | Source |
| Chemical Formula | C38H35NO5 | |
| Molecular Weight | 597.7 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, NMP | |
| CAS Number | 133180-00-0 |
The choice of the trityl (Trt) group for side-chain protection is deliberate. It is a bulky group that provides excellent steric hindrance, preventing unwanted reactions at the hydroxyl group. Furthermore, the Trt group is highly acid-labile, allowing for its removal during the final cleavage step with trifluoroacetic acid (TFA), concurrently with the peptide's release from the resin.
The SPPS Workflow: A Mechanistic Overview
Solid-Phase Peptide Synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The general workflow is depicted below.
Figure 1: A generalized workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol
This protocol assumes a starting scale of 0.1 mmol on a 100-200 mesh Wang resin. Adjust volumes accordingly for different scales or resin types (e.g., Rink Amide for C-terminal amide peptides).
Materials and Reagents
| Reagent | Purpose | Recommended Grade |
| This compound | Amino Acid Building Block | Peptide Synthesis Grade |
| Wang Resin | Solid Support | 100-200 mesh, ~1.0 mmol/g loading |
| Dimethylformamide (DMF) | Solvent | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Piperidine | Fmoc Deprotecting Agent | Reagent Grade |
| HBTU / HATU | Coupling Activator | Peptide Synthesis Grade |
| DIPEA / DIEA | Base for Activation | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| Water (ddH2O) | Scavenger | Deionized, distilled |
Step-by-Step Synthesis Cycle for this compound
A. Resin Swelling:
-
Place 100 mg of Wang resin (~0.1 mmol) in a fritted reaction vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
B. Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh 2 mL of 20% piperidine in DMF.
-
Agitate for an additional 10 minutes. Drain.
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, while the second longer treatment drives the reaction to completion.
-
C. Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.
D. Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid:
-
Dissolve this compound (239 mg, 0.4 mmol, 4 eq.) in 1 mL of DMF.
-
Add HBTU (151 mg, 0.4 mmol, 4 eq.).
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.).
-
-
Allow the activation mixture to stand for 2 minutes.
-
Rationale: Using a 4-fold excess of amino acid and coupling reagents ensures a high coupling efficiency, which is particularly important for sterically hindered residues like threonine. HBTU is a highly efficient coupling reagent that minimizes the risk of racemization.
-
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the reaction solution.
E. Post-Coupling Wash:
-
Wash the resin with DMF (3 x 2 mL).
-
Wash with DCM (2 x 2 mL).
-
Wash with DMF (2 x 2 mL).
-
Perform a Kaiser test. A negative result (clear/yellow beads) confirms complete coupling. If the test is positive, a second coupling may be required.
F. Cycle Repetition:
-
Repeat steps B through E for the next amino acid in the sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups.
Figure 2: Workflow for the final cleavage, deprotection, and purification of the synthesized peptide.
Procedure:
-
Wash the final peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen for 15 minutes.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For a 0.1 mmol synthesis, use 2 mL of the cocktail.
-
Rationale of Scavengers:
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like Trt and Boc.
-
TIS (Triisopropylsilane): A carbocation scavenger. The Trt group, upon cleavage, forms a stable trityl cation which can re-attach to electron-rich residues like tryptophan or cause other side reactions. TIS effectively quenches this cation.
-
Water: Helps to hydrolyze any remaining protecting groups and can also act as a scavenger.
-
-
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 15 mL conical tube.
-
Precipitate the crude peptide by adding the TFA solution dropwise into 10 mL of ice-cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Decant the ether, wash the white peptide pellet with another 10 mL of cold ether, and centrifuge again.
-
Dry the pellet under vacuum.
Analysis and Purification
The crude peptide must be analyzed for purity and identity.
-
Reverse-Phase HPLC (RP-HPLC): This is the standard method for assessing purity and for purification. A typical gradient might be 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is commonly used. The observed mass should match the calculated theoretical mass of the desired peptide.
Conclusion
The use of this compound is a reliable method for incorporating D-threonine into synthetic peptides. The trityl protecting group provides robust protection for the side-chain hydroxyl, preventing common side reactions and ensuring a high-quality final product. The protocol described herein, when combined with careful technique and appropriate analytical validation, provides a self-validating system for the successful synthesis of threonine-containing peptides.
References
-
Side-Chain Protecting Groups , CEM Corporation. [Link]
-
Cleavage and Deprotection in Solid Phase Peptide Synthesis , CSBio. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups . Chemical Reviews, 109(6), 2455–2504. [Link]
-
Coupling Reagents for SPPS , AnaSpec. [Link]
-
A Guide to Cleavage in SPPS , Biotage. [Link]
Application Notes and Protocols for the Efficient Coupling of Fmoc-D-Thr(Trt)-OH in Solid-Phase Peptide Synthesis
Introduction: Navigating the Steric Challenge of Fmoc-D-Thr(Trt)-OH
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of every amino acid presents a unique set of considerations. This compound, a derivative of the D-enantiomer of threonine, is a critical building block for the synthesis of peptides with modified backbones, enhanced stability, or specific therapeutic functions. However, its successful incorporation into a growing peptide chain is frequently a rate-limiting step, demanding a carefully optimized coupling strategy.
The challenge arises from a confluence of steric factors. Threonine is a β-branched amino acid, meaning its side chain originates from the carbon atom adjacent to the α-carbon, inherently impeding access to the reactive carboxyl group. This is compounded by the presence of the bulky trityl (Trt) protecting group on the side-chain hydroxyl moiety. While essential for preventing side reactions like O-acylation, the Trt group significantly increases the steric bulk around the reaction center. This combined steric hindrance can dramatically slow down the kinetics of amide bond formation, leading to incomplete coupling reactions and the generation of difficult-to-remove deletion sequences, ultimately compromising the yield and purity of the target peptide.
This guide provides a detailed analysis of recommended coupling reagents for this compound, offering field-proven protocols and explaining the chemical rationale behind their selection to empower researchers in overcoming this synthetic hurdle.
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent is the most critical parameter for ensuring the efficient incorporation of sterically hindered amino acids. Standard carbodiimide reagents like Diisopropylcarbodiimide (DIC) alone are often insufficient. Therefore, more potent in-situ activating reagents, namely uronium/aminium salts and phosphonium salts, are strongly recommended. These reagents react with the Fmoc-amino acid to form highly reactive esters, which then readily acylate the N-terminal amine of the peptide-resin.
| Reagent Class | Recommended Reagent | Key Advantages | Potential Drawbacks |
| Uronium/Aminium Salt | HATU | Highest reactivity and speed , excellent for hindered couplings; low risk of racemization due to the HOAt leaving group. | Higher cost; can cause guanidinylation of the N-terminal amine if used in large excess.[1] |
| Phosphonium Salt | PyBOP | High coupling efficiency , avoids the guanidinylation side reaction; safer byproducts compared to the original BOP reagent. | Generally slower reaction rates compared to HATU, may require longer coupling times for very difficult sequences.[2] |
| Carbodiimide/Additive | DIC/OxymaPure® | Cost-effective ; Oxyma is a superior, non-explosive alternative to HOBt for suppressing racemization; byproducts are easily washed away.[3][4] | Slower reaction rates compared to onium salts; may be less effective for the most extreme cases of steric hindrance. |
Mechanistic Insights: Why Reagent Choice Matters
Understanding the mechanism of action clarifies why certain reagents are superior for challenging couplings.
HATU: The Power of the OAt Active Ester
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) functions by rapidly converting the carboxyl group of this compound into a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety is an excellent leaving group, and the pyridine nitrogen is thought to provide anchimeric assistance during the subsequent aminolysis, stabilizing the transition state and accelerating the rate of amide bond formation. This makes HATU particularly effective at overcoming high activation energy barriers associated with steric hindrance.
Caption: HATU-mediated activation and coupling workflow.
PyBOP: The Phosphonium Pathway
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium salt that activates the carboxylic acid to form an OBt-active ester. While generally less reactive than the OAt-ester formed by HATU, it is still highly effective. A key advantage of phosphonium reagents is that they do not possess the guanidinium substructure found in uronium reagents like HATU and HBTU. This eliminates the possibility of the coupling reagent reacting with the free N-terminal amine of the peptide, a side reaction that leads to irreversible chain termination.
Caption: PyBOP experimental workflow overview.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale. It is imperative that all reagents, especially the solvent (DMF), are of high quality and anhydrous to prevent hydrolysis of the activated species.
Protocol 1: High-Efficiency Coupling with HATU (Recommended)
This method is the top recommendation for coupling this compound, especially in sequences known to be "difficult" due to aggregation or further steric hindrance.
Materials:
-
This compound (0.3 mmol, 3.0 eq)
-
HATU (0.29 mmol, 2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HATU in a minimal volume of DMF (approx. 2 mL). Add the DIPEA to the solution and vortex briefly for 1-2 minutes. The solution may change color.
-
Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction.
-
Recoupling (if necessary): If the Kaiser test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 4-7 with a fresh solution of activated amino acid.
-
Final Washing: Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle of deprotection and coupling.
Protocol 2: Robust and Guanidinylation-Free Coupling with PyBOP
This is an excellent alternative to HATU, particularly when the cost is a concern or if there is a high risk of N-terminal guanidinylation (e.g., in on-resin cyclization).
Materials:
-
This compound (0.3 mmol, 3.0 eq)
-
PyBOP (0.3 mmol, 3.0 eq)
-
DIPEA (0.6 mmol, 6.0 eq)
-
Anhydrous DMF
-
Peptide-resin with free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Coupling Reaction: a. In a separate vial, dissolve this compound and PyBOP in DMF (approx. 2 mL). b. Add this solution to the deprotected peptide-resin. c. Immediately add the DIPEA to the resin slurry.
-
Agitation: Agitate the mixture at room temperature. A longer coupling time of 2-4 hours is recommended for PyBOP with hindered residues.
-
Monitoring and Final Steps: Follow steps 7-9 from the HATU protocol. Due to the slower kinetics, a positive Kaiser test after the initial coupling is more common; a second coupling is often prudent.
Protocol 3: Cost-Effective Coupling with DIC/OxymaPure®
This carbodiimide-based method is a reliable and economical choice. The use of OxymaPure® as an additive is critical, as it significantly suppresses racemization and is safer to handle than HOBt.[3][4]
Materials:
-
This compound (0.3 mmol, 3.0 eq)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (0.3 mmol, 3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq)
-
Anhydrous DMF
-
Peptide-resin with free N-terminal amine (0.1 mmol)
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and OxymaPure® in DMF (approx. 2 mL). Add the DIC to this solution and allow it to pre-activate for 3-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. Reaction times may need to be extended, and overnight coupling can be considered for particularly stubborn cases.
-
Monitoring and Final Steps: Follow steps 7-9 from the HATU protocol. Be prepared for the necessity of a double coupling.
Conclusion and Best Practices
The successful incorporation of the sterically demanding this compound is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For maximum efficiency and speed, HATU is the reagent of choice. PyBOP offers a robust, guanidinylation-free alternative, while DIC/OxymaPure® presents a highly effective and economical option for routine synthesis.
Regardless of the chosen reagent, adherence to best practices is paramount:
-
Use High-Quality Reagents: Anhydrous solvents and fresh coupling reagents are essential.
-
Monitor Reactions: Always use a qualitative test like the Kaiser test to confirm reaction completion before proceeding to the next step.
-
Double Couple When Necessary: For sterically hindered residues, performing a second coupling is a standard practice to drive the reaction to completion and maximize the final peptide yield and purity.
-
Consider Solvent Choice: For sequences prone to aggregation, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using chaotropic salt additives may improve solvation and coupling efficiency.[1]
By implementing these evidence-based strategies, researchers can confidently and efficiently incorporate this compound, enabling the successful synthesis of complex and therapeutically relevant peptides.
References
-
Danishefsky, S. J., et al. (2008). A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides. PMC. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Scite.ai. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Available at: [Link]
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Available at: [Link]
-
Request PDF. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
ResearchGate. (2014). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Diastereomerically Pure Cetrorelix Acetate by Using Fmoc Solid‐Phase Peptide Synthesis (SPPS) Strategy: A Commercially Viable Approach. Available at: [Link]
Sources
Fmoc-D-Thr(Trt)-OH activation method for optimal coupling
Application Notes & Protocols
Topic: Fmoc-D-Thr(Trt)-OH Activation: A Methodological Guide for Optimal Peptide Coupling
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Abstract
This compound is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for constructing peptides with specific stereochemistry and post-translational modification potential. However, its successful incorporation into a growing peptide chain is frequently hampered by significant steric challenges. The combination of the β-branched side chain of threonine and the exceptionally bulky trityl (Trt) protecting group on the side-chain hydroxyl can dramatically reduce coupling kinetics. This leads to incomplete reactions and the generation of deletion sequences, which compromises the yield and purity of the final product. This guide provides a detailed analysis of activation methodologies, explaining the chemical rationale behind selecting the optimal coupling strategy. We present a comparative overview of modern coupling reagents and provide validated, step-by-step protocols designed to maximize coupling efficiency and preserve the stereochemical integrity of this challenging amino acid.
The Challenge: Steric Hindrance in this compound Coupling
The primary obstacle in coupling this compound is overcoming the severe steric hindrance around the carboxyl group. This hindrance arises from two sources:
-
The β-branched nature of Threonine: The presence of a methyl group on the β-carbon restricts free rotation and physically shields the carboxylate from the incoming nucleophilic attack by the resin-bound amine.
-
The Trityl (Trt) Protecting Group: The Trt group is one of the bulkiest side-chain protecting groups used in peptide synthesis. Its three phenyl rings create a large, rigid umbrella over the amino acid backbone, further impeding the approach of the N-terminal amine of the growing peptide chain.
Standard activation methods, such as those relying solely on carbodiimides like Diisopropylcarbodiimide (DIC), are often insufficient to drive the reaction to completion within a practical timeframe. Therefore, more potent activation strategies are essential for achieving high-purity peptides containing this residue.
Principles of Carboxyl Activation
Peptide bond formation is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid.[1][2] Coupling reagents facilitate this by converting the carboxylate into a more reactive species, typically an active ester, which is highly susceptible to nucleophilic attack by the free amine on the peptide-resin.[3] The choice of coupling reagent directly dictates the nature and reactivity of this intermediate, which is the critical factor in overcoming the steric barrier of this compound.
Comparative Analysis of Activation Reagents for Hindered Couplings
For challenging amino acids like this compound, the most effective coupling reagents are typically aminium/uronium or phosphonium salts, often used with synergistic additives.
Aminium/Uronium-Based Reagents
These reagents are among the most popular and efficient activators in modern SPPS. They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form highly reactive active esters.[1][4]
-
HBTU & HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 6-chloro analogue (HCTU) are workhorse reagents that generate OBt and 6-Cl-OBt active esters, respectively. HCTU is generally more reactive than HBTU due to the electron-withdrawing effect of the chlorine atom.[5] While effective for many sequences, they may still require extended reaction times or double coupling for this compound.
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is considered a gold standard for difficult couplings.[6] It generates a highly reactive OAt active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, significantly accelerating the rate of peptide bond formation.[4] This makes HATU exceptionally well-suited for overcoming the steric hindrance of this compound.[7]
-
COMU: As a third-generation uronium salt, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)-uronium hexafluorophosphate]) offers coupling efficiencies comparable or even superior to HATU.[1][8] It is based on the additive OxymaPure, which makes it a safer alternative to benzotriazole-based reagents that can have explosive properties.[8] COMU is highly soluble and performs exceptionally well, even with only one equivalent of base, making it an excellent choice for hindered systems.[7][8]
Carbodiimide-Based Reagents with Additives
While DIC alone is weak, its combination with nucleophilic additives creates a potent and cost-effective system.
-
DIC/Oxyma: The combination of DIC with Ethyl (hydroxyimino)cyanoacetate (OxymaPure) is a highly effective and safe activation method. DIC first forms a reactive O-acylisourea intermediate, which is then rapidly converted by Oxyma into a less racemization-prone and highly reactive Oxyma active ester.[9][10] The byproduct of DIC, diisopropylurea (DIU), is soluble in DMF, simplifying washing steps in SPPS.[1] This combination provides a powerful, safe, and economical alternative to aminium salts.
Minimizing Racemization
Racemization is a critical side reaction where the stereochemistry of the α-carbon is inverted. While urethane-protected amino acids (like Fmoc derivatives) are generally resistant to racemization, the risk increases with highly activating conditions and the use of strong bases.[1][11]
-
Additives: Additives like HOBt, HOAt, and OxymaPure are crucial racemization suppressors. They rapidly convert the initial activated species into active esters, minimizing the lifetime of more racemization-prone intermediates like oxazolones.[12]
-
Bases: The choice of base can also influence racemization. While N,N-Diisopropylethylamine (DIPEA) is common, weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine can reduce epimerization in sensitive cases.[1][11]
Data Presentation & Reagent Comparison
| Reagent System | Type | Active Species | Relative Reactivity | Racemization Suppression | Key Advantages |
| HATU/DIPEA | Aminium | OAt Ester | Very High | Excellent | Gold standard for hindered couplings; rapid kinetics.[6][7] |
| COMU/DIPEA | Uronium | Oxyma Ester | Very High | Excellent | Safer alternative to HATU with comparable or better efficiency.[1][8] |
| HCTU/DIPEA | Aminium | 6-Cl-OBt Ester | High | Very Good | More reactive and efficient than HBTU.[5] |
| DIC/Oxyma | Carbodiimide | Oxyma Ester | High | Excellent | Cost-effective, safe (Oxyma is non-explosive), soluble byproduct.[9] |
| HBTU/DIPEA | Aminium | OBt Ester | Medium-High | Good | Widely used, reliable for standard couplings.[13] |
Visualized Mechanisms and Workflows
General SPPS Coupling Cycle
Caption: Comparison of HATU and DIC/Oxyma activation pathways.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis at a 0.1 mmol scale. Reagent equivalents are based on the initial loading of the resin.
Protocol 1: General Fmoc-SPPS Coupling Cycle
-
Resin Swelling: Swell the resin (e.g., Rink Amide, ~0.5 meq/g) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF. Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal. * Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
-
Confirmation (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.
-
Amino Acid Coupling: Proceed with one of the activation methods below (Protocol 2A or 2B).
-
Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive, a second coupling (double coupling) is recommended.
Protocol 2A: High-Efficiency Activation with HATU
This method is highly recommended for the first-pass success of coupling this compound.
-
Reagent Preparation: In a separate vial, dissolve:
-
This compound (3–5 eq.)
-
HATU (2.9–4.9 eq.)
-
-
Pre-activation:
-
Add peptide synthesis-grade DMF to dissolve the reagents completely.
-
Add N,N-Diisopropylethylamine (DIPEA) (6–10 eq.). * Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color. 3. Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1–2 hours at room temperature. For this particularly hindered residue, extending the coupling time to 2 hours is advisable.
-
-
Post-Coupling: Proceed to Step 5 of the General Protocol.
Protocol 2B: Cost-Effective & Safe Activation with DIC/Oxyma
This method provides an excellent balance of reactivity, safety, and cost.
-
Reagent Preparation: In a separate vial, dissolve:
-
This compound (3–5 eq.)
-
OxymaPure (3–5 eq.)
-
-
Activation and Coupling:
-
Add peptide synthesis-grade DMF to dissolve the reagents.
-
Add the solution to the deprotected peptide-resin in the reaction vessel.
-
Add Diisopropylcarbodiimide (DIC) (3–5 eq.) directly to the reaction vessel.
-
Agitate the mixture for 2–4 hours at room temperature. Unlike pre-activation with aminium salts, this in-situ activation proceeds without a separate pre-incubation step.
-
-
Post-Coupling: Proceed to Step 5 of the General Protocol.
Conclusion and Best Practices
The successful incorporation of the sterically demanding this compound residue is critical for the synthesis of many complex peptides. While standard coupling reagents may fail, potent activation systems can ensure high efficiency and product purity.
-
Primary Recommendation: For maximal efficiency and to minimize the risk of deletion sequences, HATU or COMU are the premier choices for activating this compound. Their ability to form highly reactive intermediates is ideal for overcoming severe steric hindrance. [1][8]* Alternative Recommendation: The DIC/Oxyma system is a highly effective, safe, and economical alternative that demonstrates excellent performance for hindered couplings. [9]* Process Optimization: For any chosen method, consider implementing a double coupling strategy—repeating the coupling step with a fresh solution of activated amino acid—to drive the reaction to completion, especially if monitoring tests indicate incomplete acylation.
By understanding the chemical principles and employing these optimized protocols, researchers can confidently and efficiently incorporate this compound, paving the way for the successful synthesis of complex and high-purity peptides.
References
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Synpeptide. Available at: [Link]
-
Technical Support Information Bulletin 1206 - HCTU. AAPPTec. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Available at: [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Brik, A., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Atherton, E., & Sheppard, R. C. (1989). Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
Novabiochem® Protecting Groups. Merck Millipore. Available at: [Link]
-
Coupling Reagents. AAPPTec. Available at: [Link]
-
Best peptide coupling method in DMF? Reddit. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. Semantic Scholar. Available at: [Link]
-
Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. ACS Omega. Available at: [Link]
-
Peptide/Amide bond Synthesis – OxymaPure®. cff. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oxymapure.com [oxymapure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the Incorporation of Fmoc-D-Thr(Trt)-OH in Automated Peptide Synthesis: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Fmoc-D-Thr(Trt)-OH
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity target peptides.[1] this compound, a derivative of the D-enantiomer of threonine, presents unique advantages and challenges in automated synthesis workflows. The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group essential for the iterative nature of SPPS.[2] The side-chain hydroxyl group is protected by the bulky and highly acid-labile trityl (Trt) group.
This strategic choice of a Trityl protecting group for the threonine side chain offers several key benefits over the more common tert-butyl (tBu) group. The steric bulk of the Trt group can effectively disrupt inter-chain hydrogen bonding, a primary cause of peptide aggregation during synthesis, which can otherwise lead to incomplete coupling and deprotection steps. Furthermore, the high acid lability of the Trt group allows for milder final cleavage conditions compared to those required for tBu removal, resulting in fewer side reactions and a purer crude peptide product, particularly for sequences containing sensitive residues.
However, the incorporation of this sterically hindered amino acid is not without its challenges. The bulky nature of the Trt group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[3][4] This application note provides a comprehensive guide for the successful and efficient incorporation of this compound in automated peptide synthesizers, addressing these challenges with optimized protocols and troubleshooting strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₃NO₅ | [5] |
| Molecular Weight | 583.67 g/mol | [5] |
| Appearance | White to off-white powder | |
| Fmoc Group Lability | Base-labile (e.g., 20% piperidine in DMF) | |
| Trt Group Lability | Highly acid-labile (e.g., 1-5% TFA in DCM for selective cleavage; strong acid for global cleavage) | [6] |
| Solubility | Soluble in DMF and NMP | [7] |
Core Methodologies: Automated Incorporation Workflow
The successful incorporation of this compound hinges on optimizing both the coupling and deprotection steps within the automated synthesis cycle. The following workflow is designed to maximize efficiency and minimize common side reactions.
Caption: Automated synthesis cycle for this compound incorporation.
Protocol 1: Optimized Coupling of this compound
Due to the steric hindrance of the Trt group, a standard coupling protocol may not be sufficient to achieve complete incorporation.[3] The following protocol utilizes a potent activating agent and optimized conditions.
Reagents and Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Resin-bound peptide with a free N-terminal amine
-
Automated peptide synthesizer
Step-by-Step Procedure:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid, the resin is thoroughly washed with DMF (or NMP) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate reaction vessel, the this compound (3-5 equivalents relative to resin loading) is dissolved in DMF or NMP. The coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (6-10 equivalents) are added. Allow this pre-activation to proceed for 1-5 minutes. NMP is often preferred over DMF for its superior solvating properties, which can be beneficial for overcoming aggregation.
-
Coupling Reaction: The pre-activated amino acid solution is transferred to the reaction vessel containing the resin. The coupling reaction is allowed to proceed for 45-60 minutes at room temperature. For particularly difficult couplings, extending the reaction time or employing microwave-assisted peptide synthesis (MAPS) can significantly improve efficiency.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF (or NMP) to remove excess reagents and by-products.
-
Monitoring and Potential Double Coupling: A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test to assess the completeness of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.[8] This "double coupling" strategy involves repeating steps 2-4 and can significantly reduce the presence of deletion sequences.[8]
| Coupling Reagent | Class | Reactivity for Hindered Residues | Comments |
| HBTU/HCTU | Aminium/Uronium Salt | High | More reactive than standard carbodiimides. HCTU is generally more reactive than HBTU. |
| HATU | Aminium/Uronium Salt | Very High | Highly effective for sterically hindered amino acids due to the formation of a highly reactive ester. |
| COMU | Aminium/Uronium Salt | Very High | Comparable to HATU in efficiency with improved safety and solubility profiles.[1] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | A good choice for minimizing racemization, particularly for sensitive residues like Cysteine and Histidine.[1][9] |
Protocol 2: Fmoc Group Deprotection
The deprotection of the Fmoc group is a standard procedure in SPPS.
Reagents and Materials:
-
20% (v/v) Piperidine in DMF
-
Peptide synthesis grade DMF
-
Resin-bound peptide with N-terminal Fmoc protection
-
Automated peptide synthesizer
Step-by-Step Procedure:
-
Initial Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Final Deprotection: The piperidine solution is drained, and a fresh portion of 20% piperidine in DMF is added. The reaction is allowed to proceed for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: The resin is extensively washed with DMF (5-7 times) to completely remove the piperidine and the cleaved dibenzofulvene-piperidine adduct.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Deletion Sequences) | - Steric hindrance from the Trt group.- Peptide aggregation. | - Employ a more potent coupling reagent: Switch from standard carbodiimides to HATU, HCTU, or COMU.- Perform a double coupling: Repeat the coupling step with fresh reagents.[8]- Increase reaction time and/or temperature: Extend the coupling time or use microwave heating.- Optimize solvent: Use NMP instead of DMF for better solvation. |
| Racemization | - Over-activation of the amino acid.- Presence of a strong base. | - Use a milder activation method: For sensitive couplings, consider using DIC/Oxyma which is known to suppress racemization.[1][9]- Avoid prolonged pre-activation times. - Use a weaker base: In some cases, a weaker base like sym-collidine can be substituted for DIPEA.[1] |
| Side Reactions during Cleavage | - Re-attachment of the trityl cation to nucleophilic side chains (e.g., Trp, Met). | - Use an effective scavenger cocktail: Always include scavengers like Triisopropylsilane (TIS) in the cleavage mixture to trap the trityl cation. |
Final Cleavage and Deprotection of the Trt Group
The highly acid-labile nature of the Trt group dictates the conditions for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups.
Protocol 3: Global Cleavage and Deprotection
This protocol is for the simultaneous cleavage of the peptide from an acid-labile resin and the removal of the Trt group and other acid-labile side-chain protecting groups.
Reagents and Materials:
-
Dry, resin-bound peptide
-
Cleavage Cocktail: A common and effective cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) can be used.
-
Cold diethyl ether
-
Centrifuge
Step-by-Step Procedure:
-
Resin Preparation: The synthesized peptide-resin is washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Reaction: The cleavage cocktail is added to the dry resin (approximately 10 mL per gram of resin). The mixture is incubated at room temperature for 2-4 hours with occasional agitation. A characteristic deep yellow color often develops, indicating the formation of the trityl cation.
-
Peptide Precipitation: The resin is filtered, and the filtrate containing the peptide is collected. The peptide is precipitated by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is pelleted by centrifugation, washed with cold diethyl ether, and then dried. The crude peptide is then ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Sources
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides (2014) | Panagiotis Stathopoulos | 6 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. biotage.com [biotage.com]
- 9. Best Coupling Conditions for Automated SPPS | pepresin [pepresin.com]
Application Note: A Practical Guide to the Synthesis of O-Linked Glycopeptides Using Fmoc-D-Thr(Trt)-OH
Introduction: The Significance of Glycopeptides and Synthesis Strategy
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, and function.[1] O-linked glycopeptides, where a glycan is attached to the hydroxyl group of a serine or threonine residue, are integral to numerous biological processes, from cell signaling to immune responses.[1] Their structural complexity and heterogeneity, however, pose significant challenges to their study.[2] The chemical synthesis of well-defined glycopeptides is therefore an indispensable tool for researchers in proteomics, immunology, and drug development, enabling the exploration of structure-function relationships and the development of novel therapeutics and diagnostics.[3]
This guide provides a detailed methodology for the synthesis of O-linked glycopeptides using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[4][5] We will focus on the incorporation of the key building block, Fmoc-D-Thr(Trt)-OH , highlighting the rationale behind the orthogonal protection scheme that is central to a successful synthesis. The Fmoc/tBu (tert-Butyl) approach is the most widely used methodology for peptide synthesis due to its milder reaction conditions compared to older Boc-based methods, making it compatible with sensitive modifications like glycosylation.[4][5][6]
The Principle: Orthogonal Protection in Glycopeptide Synthesis
The success of SPPS hinges on an orthogonal protection strategy , where different classes of protecting groups can be removed under specific conditions without affecting others.[7][8] This allows for the sequential and controlled assembly of the peptide chain.
In our target molecule, we have three types of protecting groups:
-
Temporary α-Amino Protection (Fmoc): The Fmoc group is base-labile and is removed at each cycle of amino acid addition using a mild base like piperidine.[5][9]
-
Permanent Side-Chain Protection (e.g., tBu, Boc, Pbf): These groups protect reactive amino acid side chains (e.g., Asp, Lys, Arg) and are stable to the basic conditions of Fmoc deprotection. They are removed at the end of the synthesis using a strong acid, typically Trifluoroacetic Acid (TFA).[6][10]
-
Semi-Permanent Threonine Hydroxyl Protection (Trt): The Trityl (Trt) group is a bulky, acid-labile protecting group.[9][11] Its key feature is its sensitivity to milder acidic conditions than those required to remove tBu groups.[12][13] This allows for the selective deprotection of the threonine hydroxyl group while the peptide is still attached to the resin and other side chains remain protected, creating a unique site for subsequent glycosylation.
The use of this compound is strategic:
-
Steric Hindrance: The bulky Trt group effectively shields the hydroxyl function, preventing unwanted side reactions during peptide chain elongation.[11][12]
-
Orthogonality: The Trt group is stable to the piperidine used for Fmoc removal but can be selectively cleaved using dilute TFA, leaving acid-labile groups like tBu and Boc intact.[9][13] This selective deprotection is the cornerstone of site-specific on-resin glycosylation.
The overall workflow is visualized below.
Figure 1: Overall workflow for glycopeptide synthesis.
Materials and Reagents
Proper preparation and high-quality reagents are paramount for a successful synthesis.
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Resins | Rink Amide or Wang Resin (100-200 mesh, ~0.5 mmol/g) | Solid support for peptide assembly. |
| Amino Acids | Fmoc-protected amino acids, including this compound | Peptide building blocks. |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade, for washing and reactions. |
| Deprotection Reagent | Piperidine | For removal of the Fmoc group. |
| Coupling Reagents | HATU, HBTU, or HOBt/DIC | To activate carboxyl groups for amide bond formation. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Activates coupling and neutralizes resin. |
| Trt-Deprotection | Trifluoroacetic Acid (TFA) | For selective removal of the Trt group. |
| Glycosyl Donor | Acetylated Glycosyl Bromide or Trichloroacetimidate | The sugar moiety to be attached. |
| Glycosylation Catalyst | Silver Triflate (AgOTf) or TMSOTf | Promotes the glycosylation reaction. |
| Cleavage Cocktail | TFA, Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DDT) | For final cleavage from resin and side-chain deprotection. |
| Purification | Acetonitrile (ACN), Water (H₂O) | HPLC grade, for purification. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard automated or manual steps for assembling the peptide backbone on the resin.
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 100 mg, 0.05 mmol) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Scientist's Note: The two-step deprotection ensures complete removal of the Fmoc group. The final product of this reaction is a stable fulvene-piperidine adduct, which is washed away.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain the vessel and wash the resin with DMF (3x) and DCM (3x).
-
Trustworthiness Check: Perform a Kaiser test. A negative result (yellow beads) confirms the successful coupling of the primary amine. If positive (blue beads), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of This compound .
-
Figure 2: The iterative Fmoc-SPPS cycle.
Protocol 2: Site-Selective On-Resin Glycosylation
This is the critical phase where the unique properties of the Trt group are exploited.
-
Selective Trt Deprotection:
-
After assembling the full peptide chain, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a solution of 1-2% TFA in DCM.
-
Treat the resin with this solution for 1-2 minutes, repeating 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.
-
Immediately wash the resin with DCM (5x) and DMF (5x) to neutralize any residual acid.
-
Scientist's Note: The Trt group is highly sensitive to acid.[12] This very dilute TFA solution is sufficient to cleave the Trt ether linkage on the threonine side chain while leaving more robust tBu, Boc, and Pbf groups intact.[13] This creates a single, reactive hydroxyl group at the desired threonine residue.
-
-
On-Resin Glycosylation:
-
Swell the deprotected peptidyl-resin in DCM.
-
In a separate, dry flask under inert atmosphere (Argon or Nitrogen), dissolve the glycosyl donor (e.g., per-O-acetylated galactosyl trichloroacetimidate, 5 eq.) in anhydrous DCM.
-
Cool the solution to -40°C.
-
Add the glycosylation promoter (e.g., TMSOTf, 0.2 eq.) and stir for 15 minutes.
-
Add the cooled activation mixture to the resin and allow the reaction to proceed for 2-4 hours, slowly warming to room temperature.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Rationale: The promoter activates the glycosyl donor, which is then attacked by the newly freed threonine hydroxyl group on the resin, forming the O-glycosidic bond. Using acetylated sugars improves stability and handling.[14][15]
-
Protocol 3: Final Cleavage, Deprotection, and Purification
-
Cleavage from Resin:
-
Wash the glycosylated peptidyl-resin with DCM and dry thoroughly.
-
Prepare a cleavage cocktail. A standard "Reagent K" cocktail is effective: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and stir for 2-3 hours at room temperature.
-
Scientist's Note: This strong acid mixture cleaves the peptide from the resin and removes all remaining acid-labile side-chain protecting groups (tBu, Boc, Pbf).[10] The scavengers (TIS, etc.) are crucial to trap the highly reactive cations (e.g., t-butyl cation) generated during deprotection, preventing re-attachment to sensitive residues like Trp or Met.[16]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the white peptide pellet under vacuum.
-
-
Sugar Deacetylation (if applicable):
-
If acetylated sugars were used, the protecting acetyl groups must be removed.
-
Dissolve the crude peptide in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in MeOH dropwise until the pH reaches ~9.5.
-
Stir overnight at room temperature.[15]
-
Neutralize with a few drops of acetic acid and remove the solvent in vacuo.
-
-
Purification and Analysis:
-
Dissolve the crude, fully deprotected glycopeptide in a minimal amount of water/acetonitrile.
-
Purify the glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Glycopeptides often require shallower gradients than their non-glycosylated counterparts.
-
Analyze the collected fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the desired product.[2][17]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Double couple the problematic amino acid; use a different coupling reagent (e.g., HATU); perform synthesis at elevated temperature. |
| Low Yield after Cleavage | Incomplete Trt deprotection; inefficient glycosylation. | Increase Trt deprotection time/cycles; verify activity of glycosylation promoter and dryness of reagents. |
| Multiple Peaks in HPLC | Deletion sequences; side products from cleavage. | Optimize coupling times; ensure sufficient scavengers in cleavage cocktail; check for β-elimination if conditions were too basic.[14] |
| No Product Mass in MS | Poor ionization of glycopeptide. | Optimize MS parameters; consider different matrices for MALDI; use HILIC chromatography which is often better suited for glycopeptides.[1][17] |
Conclusion
The use of this compound within an orthogonal Fmoc/tBu SPPS strategy provides a robust and reliable method for the site-specific synthesis of O-linked glycopeptides. The key to this process is the differential acid lability of the Trt group versus other side-chain protecting groups, which enables a targeted on-resin glycosylation reaction. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently produce well-defined glycopeptides essential for advancing our understanding of glycobiology and developing next-generation biotherapeutics.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis.
-
Pinto, S., et al. (2023). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. PubMed Central. Retrieved January 20, 2026, from [Link]
-
van Kasteren, S. I., et al. (2013). Synthesis of glycopeptides and glycopeptide conjugates. PubMed Central. Retrieved January 20, 2026, from [Link]
-
de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science. Retrieved January 20, 2026, from [Link]
-
Creative Biolabs. (n.d.). Purification Methods of Glycoprotein. Retrieved January 20, 2026, from [Link]
-
Guzman-Luna, V., et al. (2017). Analysis of O-Glycopeptides by Acetone Enrichment and Capillary Electrophoresis-Mass Spectrometry. PubMed. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved January 20, 2026, from [Link]
-
Packer, N. H., et al. (2011). Glycopeptide Analysis, Recent Developments and Applications. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Giraud, M., et al. (2022). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1178 - Solid Phase Synthesis of Glycopeptides. Retrieved January 20, 2026, from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved January 20, 2026, from [Link]
-
Hartmann, M., et al. (2014). Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PubMed Central. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2019). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved January 20, 2026, from [Link]
-
CBL Patras. (n.d.). Usage of Trityl Linkers. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 20, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved January 20, 2026, from [Link]
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Application Note: Fmoc-D-Thr(Trt)-OH in the Synthesis of Protease-Resistant Peptides
Abstract
The therapeutic potential of peptides is often hampered by their susceptibility to rapid degradation by endogenous proteases.[1] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids, such as D-enantiomers, which can significantly enhance peptide stability without compromising biological activity.[1][2] This guide provides a detailed technical overview and field-proven protocols for the application of Fmoc-D-Thr(Trt)-OH, a key building block for synthesizing protease-resistant peptides. We will explore the causality behind the use of this reagent, from the strategic functions of its protecting groups to the mechanistic basis of the resulting enzymatic stability.
Introduction: The Challenge of Proteolytic Degradation
Peptide-based therapeutics offer high specificity and potency but are often limited by short in-vivo half-lives due to rapid clearance and degradation by peptidases.[1][3] These enzymes, which are highly stereospecific, recognize and cleave peptide bonds between L-amino acids, the natural constituents of proteins.[4] Introducing D-amino acids creates a "steric shield" at the cleavage site. The unnatural chirality of the D-amino acid disrupts the precise three-dimensional fit required for the enzyme's active site to bind and catalyze hydrolysis, thus rendering the peptide resistant to degradation.[4][5] this compound is a specifically engineered amino acid derivative designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows to impart this critical stability.
The Strategic Design of this compound
The efficacy of this compound in SPPS stems from its three key components, each serving a distinct and crucial purpose:
-
D-Threonine (D-Thr): The core of the reagent's function. The D-configuration of the alpha-carbon is the primary determinant of protease resistance.[2] Unlike their L-counterparts, peptides containing D-amino acids are poor substrates for most common proteases, leading to a significantly extended circulation half-life.[6]
-
Fluorenylmethyloxycarbonyl (Fmoc) Group: This base-labile protecting group on the α-amino terminus is the cornerstone of the most widely used SPPS strategy. Its removal is typically achieved with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), leaving acid-labile side-chain protecting groups intact.[7] This orthogonality is fundamental to the stepwise assembly of the peptide chain.
-
Trityl (Trt) Group: The bulky and highly acid-labile trityl group protects the side-chain hydroxyl (-OH) of the threonine residue.[8] This protection is essential to prevent unwanted side reactions at the hydroxyl group during peptide synthesis. The steric hindrance provided by the Trt group can also help to minimize aggregation of the growing peptide chain.[9] Its lability to mild acid allows for its removal during the final cleavage step, typically with a trifluoroacetic acid (TFA) cocktail, without affecting the newly formed peptide bonds.[10]
The combination of a base-labile Fmoc group and an acid-labile Trt group provides the orthogonal protection scheme necessary for successful Fmoc-based SPPS.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 682800-84-6 | |
| Molecular Formula | C₃₈H₃₃NO₅ | |
| Molecular Weight | 583.67 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DCM, Chloroform | |
| Storage | 15-25°C |
Experimental Protocol: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the general steps for incorporating this compound into a peptide chain using standard manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
SPPS-grade resin (e.g., Rink Amide, 2-Chlorotrityl chloride resin)
-
Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)[12]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)
-
Cold diethyl ether
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF to remove excess piperidine.[7]
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Expert Insight: The bulky Trt group can cause steric hindrance. Using a potent coupling reagent like HATU is recommended to ensure efficient coupling.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and by-products.
-
Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.[13] TIS acts as a scavenger for the reactive trityl cations.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Mechanism of Protease Resistance
Proteases, such as trypsin and chymotrypsin, have highly specific active sites that have evolved to recognize and bind L-amino acid residues.[4] The catalytic mechanism involves a precise stereochemical arrangement of the peptide backbone within the active site.
The introduction of a D-amino acid, such as D-Threonine, fundamentally disrupts this interaction. The altered stereochemistry at the α-carbon prevents the peptide from adopting the necessary conformation to fit into the enzyme's active site.[5] This poor binding affinity between the D-peptide and the protease results in an inactive enzyme-substrate complex, effectively inhibiting cleavage.[5]
Conclusion
This compound is an indispensable tool for the synthesis of therapeutically relevant peptides with enhanced metabolic stability. The strategic incorporation of the D-threonine enantiomer provides a robust defense against proteolytic degradation, while the orthogonal Fmoc/Trt protecting group scheme ensures compatibility with established and reliable SPPS protocols. By understanding the chemical principles behind this reagent and adhering to validated synthetic methodologies, researchers can effectively design and create novel peptide candidates with significantly improved pharmacokinetic profiles, paving the way for the next generation of peptide-based drugs.
References
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-
PubMed Central. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Accessed January 20, 2026. [Link]
-
ACS Infectious Diseases. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Accessed January 20, 2026. [Link]
-
LifeTein. D-amino acid peptides to resist common proteases. Accessed January 20, 2026. [Link]
-
Annals of Translational Medicine. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accessed January 20, 2026. [Link]
-
Journal of the American Chemical Society. Ribosomal Synthesis of Unnatural Peptides. Accessed January 20, 2026. [Link]
-
Semantic Scholar. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Accessed January 20, 2026. [Link]
-
bioRxiv. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Accessed January 20, 2026. [Link]
-
PubMed Central. Recent Advances in the Development of Therapeutic Peptides. Accessed January 20, 2026. [Link]
-
PubMed Central. Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. Accessed January 20, 2026. [Link]
-
MDPI. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Accessed January 20, 2026. [Link]
-
PubMed. Degradation of peptide drugs by immobilized digestive proteases. Accessed January 20, 2026. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 20, 2026. [Link]
-
Chemsrc. Fmoc-Thr(Trt)-OH | CAS#:133180-01-5. Accessed January 20, 2026. [Link]
-
MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Accessed January 20, 2026. [Link]
-
ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram. Accessed January 20, 2026. [Link]
-
Merck Millipore. Novabiochem®. Accessed January 20, 2026. [Link]
-
Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Accessed January 20, 2026. [Link]
-
Merck Millipore. Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Accessed January 20, 2026. [Link]
-
The Royal Society of Chemistry. S1 Supporting Information The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S Shaun M. K. McK. Accessed January 20, 2026. [Link]
-
PubChem. Fmoc-L-homohomoGln(Trt)-OH | C41H38N2O5 | CID 163335637. Accessed January 20, 2026. [Link]
-
Moodle@Units. solid phase peptide. Accessed January 20, 2026. [Link]
-
Letters in Peptide Science. “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Accessed January 20, 2026. [Link]
-
ChemRxiv. Title: Peptide Synthesis Using Unprotected Amino Acids. Accessed January 20, 2026. [Link]
-
PubMed Central. Introduction to Peptide Synthesis. Accessed January 20, 2026. [Link]
-
SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Accessed January 20, 2026. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 20, 2026. [Link]
-
ResearchGate. (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Accessed January 20, 2026. [Link]
-
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Accessed January 20, 2026. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Accessed January 20, 2026. [Link]
-
Anaspec. Fmoc-Thr(Trt)-OH - 5 g. Accessed January 20, 2026. [Link]
-
PubMed Central. An electronic effect on protein structure. Accessed January 20, 2026. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 20, 2026. [Link]
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Application Note: Strategic Use of Fmoc-D-Thr(Trt)-OH in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Complex Peptides
The chemical synthesis of long and complex peptides is a formidable challenge. While stepwise solid-phase peptide synthesis (SPPS) is a robust method for sequences up to 30-40 amino acids, the accumulation of deletion and truncated side products can severely impact the purity and yield of longer targets.[1] Fragment condensation, a convergent strategy where pre-synthesized, protected peptide fragments are coupled, offers a powerful alternative. This approach simplifies the purification of intermediates and can significantly improve the overall efficiency of synthesizing large peptides and small proteins.[2][3]
This guide focuses on the strategic application of Fmoc-D-Thr(Trt)-OH , a key building block in fragment condensation strategies. The D-configuration of threonine is often incorporated to enhance peptide stability against enzymatic degradation, a desirable trait in therapeutic peptide development. The selection of the trityl (Trt) group for side-chain protection is critical; its steric bulk and high acid lability provide distinct advantages in the context of fragment condensation. We will explore the causality behind experimental choices, provide detailed protocols, and offer insights into overcoming common challenges.
The Role and Attributes of this compound
This compound is a derivative of D-threonine where the α-amino group is protected by the base-labile Fmoc group, and the side-chain hydroxyl group is protected by the acid-labile trityl (Trt) group. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS.[4]
Key Physicochemical Properties of this compound
| Property | Value | Significance in Fragment Condensation |
| Molecular Formula | C₃₈H₃₃NO₅ | High molecular weight contributes to its physical properties. |
| Molecular Weight | 583.67 g/mol | Accurate measurement is crucial for reagent stoichiometry. |
| Appearance | White to off-white powder | A visual indicator of purity. |
| Side-Chain Protection | Trityl (Trt) | Bulky, highly acid-labile group. Prevents O-acylation and side reactions during synthesis. Its lability allows for selective deprotection strategies.[5] |
| Nα-Protection | Fmoc | Base-labile, enabling stepwise elongation of peptide fragments.[4] |
| Solubility | Soluble in DMF, DCM | Good solubility in common SPPS solvents ensures efficient coupling reactions. |
Why the Trityl Group is Advantageous for Threonine in Fragment Condensation:
-
Steric Hindrance: The bulky trityl group on the threonine side chain can help to disrupt secondary structures and prevent aggregation of the growing peptide chain on the resin, a common problem in long or hydrophobic sequences.[6]
-
High Acid Lability: The Trt group is exceptionally sensitive to acid. This property is paramount for strategies involving the synthesis of fully protected peptide fragments. These fragments can be cleaved from hyper-acid-sensitive resins, such as 2-chlorotrityl chloride (2-CTC) resin, under very mild acidic conditions that leave other acid-labile protecting groups (e.g., Boc, tBu) intact.[5]
-
Suppression of Racemization: While the C-terminal residue of a peptide fragment is susceptible to racemization during activation for coupling, the steric hindrance of the Trt group, combined with appropriate coupling reagents, can help to minimize this side reaction.[6]
Experimental Workflow: A Logic-Driven Approach
The successful use of this compound in fragment condensation follows a logical workflow, from the synthesis of the protected fragment to the final coupling reaction.
Caption: Interdependencies of key reagents in fragment condensation.
Conclusion
This compound is an invaluable tool for the synthesis of complex peptides via fragment condensation. The strategic use of its trityl-protected side chain, in conjunction with hyper-acid-labile resins, enables the efficient preparation of fully protected peptide fragments. By understanding the chemical principles behind each step and carefully selecting coupling reagents and reaction conditions to mitigate side reactions like racemization, researchers can successfully assemble large and therapeutically relevant peptides. The protocols and insights provided herein serve as a robust foundation for the application of this versatile building block in advanced peptide synthesis.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Link
-
Novabiochem®. (n.d.). Merck Millipore. Link
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich. Link
-
An alternative solid phase peptide fragment condensation protocol with improved efficiency. (2001). Journal of Peptide Science. Link
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Link
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Organic Letters. Link
-
This compound Novabiochem 682800-84-6. (n.d.). Sigma-Aldrich. Link
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Link
-
Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. (1995). International Journal of Peptide and Protein Research. Link
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry. Link
-
Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. (n.d.). 5z.com. Link
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2023). Molecules. Link
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. (2014). Amino Acids. Link
-
Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2011). Chinese Journal of Organic Chemistry. Link
-
Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers. (2025). Benchchem. Link
-
Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich. Link
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). Organic Process Research & Development. Link
-
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Link
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ResearchGate. Link
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (2013). Proceedings of the National Academy of Sciences. Link
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2017). ACS Chemical Biology. Link
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development. Link
-
A new tri-orthogonal strategy for peptide cyclization. (2007). Organic Letters. Link
-
Overview of Peptide Synthesis. (n.d.). ChemPep. Link
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ACS Publications. Link
-
A library of microcin B17 analogues reveals that the N-terminal region is not required for DNA gyrase poisoning activity. (2014). Organic & Biomolecular Chemistry. Link
-
Technical Support Center: Preventing Racemization in Amino Acid Derivative Reactions. (2025). Benchchem. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Aggregation in SPPS with Fmoc-D-Thr(Trt)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into one of the most common hurdles in Solid-Phase Peptide Synthesis (SPPS): on-resin aggregation, with a specific focus on sequences containing Fmoc-D-Thr(Trt)-OH. Our goal is to equip you with the knowledge to not only troubleshoot but also proactively prevent aggregation-related synthesis failures.
Understanding the Core Problem: Peptide Aggregation in SPPS
During SPPS, the growing peptide chains are tethered to a solid support. As the sequence elongates, these chains can interact with each other, primarily through intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] This self-association is known as aggregation.
Why is aggregation problematic?
Aggregated peptide chains lead to a phenomenon known as "difficult sequences." The tightly packed, aggregated state can physically block access to the N-terminus of the growing peptide. This steric hindrance results in:
-
Incomplete Fmoc-Deprotection: The piperidine base cannot efficiently reach the Fmoc group, leaving the N-terminus protected.
-
Failed Amino Acid Coupling: The activated amino acid cannot access the deprotected N-terminus to form the next peptide bond.
These issues lead to a cascade of problems, including truncated or deletion sequences in the crude product, which are often difficult and costly to remove during purification. Sequences rich in hydrophobic residues (e.g., Val, Ile, Leu) are particularly prone to aggregation.
Visualizing the Mechanism of Aggregation
Caption: On-resin peptide aggregation mechanism.
The Role of this compound: A Double-Edged Sword
Threonine, with its hydroxyl side chain, can participate in hydrogen bonding, potentially contributing to aggregation. The choice of protecting group for this hydroxyl function is therefore critical. Two common choices are the tert-butyl (tBu) group and the trityl (Trt) group.
While Fmoc-D-Thr(tBu)-OH is widely used, the bulkier Trityl group on This compound can be advantageous in preventing aggregation. The large, sterically demanding Trt group can physically disrupt the formation of the inter-chain hydrogen bonds that are the foundation of β-sheet structures.
However, the very bulkiness of the Trt group can also present challenges, and its use is not a universal solution. Understanding when and how to use it is key.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments.
Q1: My synthesis is failing after the addition of this compound. The Kaiser test is positive after coupling. What's happening?
A1: A positive Kaiser test after coupling indicates free amines, meaning the coupling reaction was incomplete.[2][3] While this compound is intended to reduce aggregation, several factors could be at play:
-
Steric Hindrance: The bulky Trt group, combined with an already aggregated peptide chain, can make the N-terminus inaccessible.
-
Inadequate Activation: The coupling reagents may not be efficient enough to overcome the steric hindrance.
-
Poor Resin Swelling: Aggregation can cause the resin to shrink, further impeding reagent diffusion.[4]
Troubleshooting Steps:
-
Double Couple: Repeat the coupling step with a fresh solution of activated this compound.
-
Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered couplings.[5]
-
Increase Reaction Time and Temperature: Extend the coupling time to several hours or overnight. If using a peptide synthesizer with temperature control, increasing the temperature can improve reaction kinetics.[4]
Q2: The resin bed in my reaction vessel has visibly shrunk after several couplings, including one with this compound. Is this a sign of aggregation?
A2: Yes, a shrinking or collapsing of the resin bed is a classic physical indicator of on-resin aggregation.[4] The peptide chains are associating with each other more strongly than with the solvent, causing the resin beads to clump together and not swell properly.[6]
Troubleshooting Steps:
-
Solvent Swap: Switch to a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) or the addition of up to 25% Dimethyl sulfoxide (DMSO) to DMF can help break up aggregates.[5][7]
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl in DMF can disrupt the hydrogen bond networks causing the aggregation.[4]
Q3: My Fmoc-deprotection step is suddenly very slow (indicated by monitoring) after incorporating a threonine residue. Should I have used this compound?
A3: Slow deprotection is another hallmark of aggregation.[4] In sequences longer than 15 residues, incomplete deprotection of a Thr(tBu) residue can occur due to aggregation. In this scenario, using this compound from the outset could have been a beneficial preventative measure due to the disruptive nature of the Trt group.
Troubleshooting Steps for the current synthesis:
-
Extended/Repeated Deprotection: Increase the deprotection time or perform a second deprotection step.
-
Use DBU: Adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution can increase the basicity and effectiveness of Fmoc removal.[4]
Proactive Strategies for Preventing Aggregation
The most effective way to deal with aggregation is to prevent it from happening in the first place.
The Power of Pseudoproline Dipeptides
For sequences containing Serine or Threonine, one of the most powerful tools in the synthetic chemist's arsenal is the use of pseudoproline dipeptides .[8][9] These are dipeptides where the Ser or Thr residue is reversibly protected as a cyclic oxazolidine.[9]
How do they work? The introduction of a pseudoproline creates a "kink" in the peptide backbone by favoring a cis-amide bond conformation.[10] This disruption of the linear structure effectively breaks up the formation of β-sheets.[8][9] The native Ser or Thr residue is regenerated during the final TFA cleavage.[4]
| Strategy | Mechanism | When to Use |
| This compound | Steric bulk of Trt group disrupts inter-chain H-bonding. | In sequences prone to aggregation, especially when a pseudoproline cannot be used. |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, preventing β-sheet formation.[8][10] | In sequences containing Xaa-Ser or Xaa-Thr motifs, particularly before hydrophobic regions.[11] |
Experimental Protocol: Incorporating a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide.
-
Materials: Fmoc-deprotected peptide-resin, Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Mepro)-OH) (3-5 equivalents), Coupling reagent (e.g., HATU) (3-5 equivalents), DIPEA (6-10 equivalents), DMF.
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide and HATU in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free amines.[12]
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Backbone Protection (Hmb/Dmb)
Another effective strategy is to introduce a temporary protecting group on the backbone amide nitrogen of an amino acid. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) prevent hydrogen bonding at that position.[4] Incorporating one of these protected amino acids every 6-7 residues can effectively disrupt aggregation.[4]
Visualizing Preventative Strategies
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Thr(Trt) Residues
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of D-Threonine (Trt) residues during solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to help you diagnose and resolve these specific, and often complex, issues.
Section 1: Diagnosis and Initial Assessment
Q1: What are the typical indicators of incomplete Fmoc deprotection for D-Thr(Trt)?
A1: Incomplete Fmoc deprotection of D-Thr(Trt) is a critical failure that leads to the formation of deletion sequences, where the subsequent amino acid fails to couple. This significantly impacts the purity and yield of your target peptide. The primary indicators are:
-
Analytical Chromatography (RP-HPLC): Analysis of the crude peptide after cleavage will show a significant peak corresponding to the Fmoc-protected peptide. This impurity will have a longer retention time than the desired product due to the hydrophobicity of the Fmoc group.[1]
-
Mass Spectrometry (MS): The mass spectrum of the crude product will reveal a mass that is 222.24 Da higher than the expected mass of the target peptide, corresponding to the mass of the Fmoc group. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the missed coupling.[2]
-
On-Resin Monitoring (Kaiser Test): A negative Kaiser test (yellow or no color change) after the deprotection step indicates the absence of free primary amines, suggesting the Fmoc group is still attached.[3] However, be aware of the potential for false negatives with sterically hindered residues.
Q2: Why is D-Thr(Trt) particularly susceptible to incomplete Fmoc deprotection?
A2: The difficulty in deprotecting D-Thr(Trt) arises from a combination of factors:
-
Steric Hindrance: Threonine is a β-branched amino acid. The bulky trityl (Trt) protecting group on the side-chain hydroxyl, combined with the inherent bulk of the threonine side chain itself, creates significant steric hindrance. This physically obstructs the approach of the deprotection base (e.g., piperidine) to the Fmoc group. The D-configuration can further exacerbate this steric clash depending on the surrounding sequence and peptide conformation.
-
Secondary Structure Formation: Peptides containing sterically demanding residues can be prone to forming stable secondary structures, such as β-sheets, on the solid support.[4] This aggregation can render the N-terminal Fmoc group inaccessible to the deprotection reagent.
-
Suboptimal Reaction Conditions: Standard deprotection protocols (e.g., 20% piperidine in DMF for 20 minutes) may be insufficient to overcome the high steric barrier presented by D-Thr(Trt).
Section 2: Troubleshooting and Optimization Strategies
Q3: My Kaiser test is negative after deprotection of D-Thr(Trt). What are my immediate steps?
A3: A negative Kaiser test is a strong indicator of deprotection failure. Here is a systematic approach to address the issue on the resin:
-
Verify Reagents: Ensure your deprotection solution (typically 20% piperidine in DMF) is fresh. Piperidine can degrade over time, reducing its efficacy.
-
Repeat and Extend Deprotection: Immediately perform a second deprotection step. Instead of the standard time, extend the treatment to 30-60 minutes.
-
Introduce a Chaotropic Agent: If repeated deprotection is ineffective, it may be due to peptide aggregation. Add a chaotropic agent like 1-hydroxybenzotriazole (HOBt) to the piperidine solution. HOBt can help disrupt secondary structures.[3]
-
Consider a Stronger Base: For particularly difficult sequences, using a stronger base formulation, such as 2% 1,8-Diazabicycloundec-7-ene (DBU) in your piperidine/DMF solution, can enhance deprotection efficiency. However, use DBU with caution as it can promote side reactions like aspartimide formation if Asp residues are present.[5][6][7]
Experimental Protocol: Enhanced Fmoc Deprotection for Hindered Residues
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh deprotection solution of 20% piperidine in high-purity DMF. For difficult sequences, consider adding HOBt to a final concentration of 0.1 M or preparing a solution of 2% DBU / 20% piperidine in DMF.
-
Treat the resin with the deprotection solution for an extended period (e.g., 1 x 30 minutes or 2 x 20 minutes).
-
Wash the resin extensively with DMF (5-7 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a dark blue color).[3][8]
Q4: I'm still observing the Fmoc-protected impurity by HPLC/MS after cleavage. What protocol modifications should I consider for future syntheses?
A4: If on-resin troubleshooting fails, or for proactive prevention, optimizing the synthesis protocol is necessary.
-
Modify the Deprotection Reagent:
-
DBU: Incorporating 2% DBU into the 20% piperidine/DMF solution is a highly effective strategy for sterically hindered residues.[6][7]
-
4-Methylpiperidine (4MP): This reagent can sometimes offer different kinetics and may be a suitable alternative to piperidine.[9][10]
-
Piperazine/DBU/NMP: A newer strategy employing 5% piperazine and 2% DBU in NMP has been shown to enhance deprotection kinetics and reduce side reactions like diketopiperazine formation.[6][7]
-
-
Increase Reaction Temperature: Gently heating the reaction vessel to 30-40°C can increase the kinetic energy of the molecules and overcome the activation barrier for deprotection. However, this must be done cautiously as elevated temperatures can increase the risk of side reactions, such as racemization or β-elimination for Thr.
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for disrupting peptide aggregation due to its superior solvating properties.[9]
-
Systematic Double Deprotection: For residues known to be difficult, such as D-Thr(Trt), proactively implement a double deprotection protocol (e.g., 2 x 20 minutes) as a standard step in your synthesis cycle.
Data Summary: Recommended Deprotection Cocktails
| Reagent Composition | Solvent | Typical Conditions | Use Case & Considerations |
| 20% Piperidine | DMF | 2 x 10 min | Standard protocol, may be insufficient for D-Thr(Trt). |
| 20% Piperidine | DMF | 1 x 30-60 min | Extended treatment for moderately hindered residues. |
| 20% Piperidine, 0.1M HOBt | DMF | 2 x 15 min | Helps disrupt aggregation.[3] |
| 2% DBU, 20% Piperidine | DMF | 2 x 10 min | Highly effective for severe steric hindrance.[6][7] |
| 5% Piperazine, 2% DBU | NMP | 2 x 15 min | Enhanced kinetics, reduces DKP formation.[6][7] |
Section 3: Analytical Confirmation and Workflow
Q5: How do I definitively confirm and characterize the Fmoc-protected impurity?
A5: A multi-pronged analytical approach is essential for unambiguous confirmation.
-
RP-HPLC Analysis: The primary tool for purity assessment. The Fmoc-protected peptide will elute later than the target peptide. Co-injecting a small amount of the crude material with a known standard of the target peptide can help confirm peak identities.[1][11][12]
-
LC-MS: Couple your HPLC to a mass spectrometer. The mass of the impurity peak should correspond to [M+222.24+H]+, where M is the mass of the desired peptide.[13]
-
Tandem MS (MS/MS): Isolate the impurity peak ion in the mass spectrometer and fragment it. The fragmentation pattern (b- and y-ions) will confirm the peptide sequence and demonstrate that the modification is at the N-terminus, consistent with a retained Fmoc group.[2]
Workflow Diagram: Troubleshooting Logic
Sources
- 1. lcms.cz [lcms.cz]
- 2. Verification of automated peptide identifications from proteomic tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [scholarshare.temple.edu]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biovera.com.au [biovera.com.au]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
Minimizing racemization of Fmoc-D-Thr(Trt)-OH during coupling
A Guide to Minimizing Racemization and Other Side Reactions
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Thr(Trt)-OH. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Understanding the Challenge: The Unique Chemistry of Threonine
This compound is a sterically demanding building block. The β-branched nature of threonine, compounded by the bulky trityl (Trt) protecting group on the side-chain hydroxyl, can lead to sluggish coupling kinetics. This incomplete acylation is a primary source of deletion sequences, which can be challenging to separate from the desired peptide, ultimately impacting yield and purity.
While racemization is a common concern for many amino acids during peptide synthesis, threonine derivatives exhibit a different reactivity profile. Unlike serine derivatives, which are highly susceptible to epimerization at the α-carbon, glycosylated threonine derivatives show negligible epimerization.[1] Instead, under forcing conditions, they are more prone to a competing side reaction: β-elimination.[1]
This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions to ensure the successful incorporation of this compound with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The primary mechanism for racemization of most amino acids during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. Abstraction of the α-proton by a base leads to a planar enolate, which can be reprotonated from either face, resulting in a mixture of D and L configurations. However, for β-branched amino acids like threonine, the steric hindrance around the α-carbon generally disfavors the formation of the oxazolone intermediate, thus reducing the propensity for racemization. Studies on glycosylated threonine derivatives have shown that they are significantly less prone to epimerization compared to their serine counterparts.[1]
Q2: What is β-elimination and why is it a concern for this compound?
A2: β-elimination is a side reaction where the side-chain protecting group and the α-proton are eliminated, leading to the formation of a dehydroamino acid residue. For this compound, this would result in the formation of a dehydroaminobutyric acid residue in the peptide backbone. This side reaction is more likely to occur under basic conditions and with prolonged reaction times, especially when coupling is slow due to steric hindrance.[1]
Q3: Which coupling reagents are recommended for the sterically hindered this compound?
A3: Due to the significant steric hindrance, standard carbodiimide reagents like DIC alone are often insufficient for efficient coupling. More potent activating reagents are generally required. Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are recommended to drive the reaction towards completion and minimize deletion sequences.
Q4: How does the choice of base impact the coupling of this compound?
A4: The choice of base is critical in balancing coupling efficiency and minimizing side reactions. While a base is required for uronium/aminium and phosphonium-based couplings, highly basic conditions can promote both racemization and β-elimination. Sterically hindered or weaker bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than the more basic N,N-diisopropylethylamine (DIEA).[2] For carbodiimide-mediated couplings, if an amino acid salt is not used, the reaction may not require an additional base, which helps to keep racemization to a minimum.[3]
Q5: Can I use microwave-assisted peptide synthesis for coupling this compound?
A5: Microwave energy can be employed to accelerate the coupling of sterically hindered amino acids. However, the elevated temperatures can also increase the risk of side reactions. If using microwave assistance, it is crucial to carefully control the temperature and coupling time. For particularly sensitive couplings, a lower temperature (e.g., 50°C) or performing the coupling at room temperature may be advisable to limit potential side reactions.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency / Presence of deletion sequences | 1. Insufficient activation of the sterically hindered amino acid. 2. Short coupling time. 3. Aggregation of the growing peptide chain. | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU). 2. Increase the excess of amino acid and coupling reagents (e.g., 3-5 equivalents). 3. Perform a double coupling. 4. Increase the coupling time. 5. If aggregation is suspected, consider using a more polar solvent like NMP or adding DMSO. |
| Detection of a byproduct with a mass of -18 Da from the target peptide | β-elimination of the Trt-protected hydroxyl group, followed by hydrolysis of the resulting dehydroamino acid. | 1. Reduce the basicity of the reaction: switch from DIPEA to NMM or collidine. 2. Minimize the pre-activation time. 3. Avoid excessively long coupling times. 4. Consider a lower coupling temperature. |
| Detection of the D-allo-threonine diastereomer | Racemization at the α-carbon during activation and coupling. | 1. Although less common for threonine, ensure optimal conditions to suppress racemization. 2. Use a hindered, weaker base (NMM or collidine). 3. For carbodiimide couplings, use an additive like HOBt or Oxyma and avoid excess base.[3] 4. Minimize the time the amino acid is in its activated state before coupling. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to maximize coupling efficiency while minimizing side reactions for the sterically hindered this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 eq.)
-
HATU (3-5 eq.)
-
N-methylmorpholine (NMM) (6-10 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF.
-
Activation: Add NMM to the amino acid/HATU solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the drained peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time may be necessary for difficult sequences.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Optional Double Coupling: For particularly challenging couplings, the procedure can be repeated from step 3.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.
Protocol 2: Analytical Detection of D-allo-Threonine Impurity
This protocol outlines a general method for the detection and quantification of the epimerized D-allo-threonine diastereomer by chiral HPLC after peptide cleavage and hydrolysis.
Materials:
-
Crude, cleaved peptide
-
6 M HCl
-
Chiral HPLC column (e.g., CROWNPAK CR(+))
-
Mobile phase (e.g., aqueous perchloric acid solution)
-
Derivatization agent (optional, e.g., Marfey's reagent)
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the crude peptide in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample and remove the HCl by lyophilization or under a stream of nitrogen.
-
-
Sample Preparation:
-
Reconstitute the dried hydrolysate in a known volume of mobile phase or an appropriate buffer.
-
(Optional) Derivatize the amino acids with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to facilitate separation on a standard reversed-phase column.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the prepared sample.
-
Run the analysis using an isocratic or gradient elution method optimized for the separation of threonine isomers.
-
Monitor the elution profile using a UV detector.
-
-
Quantification:
-
Identify the peaks corresponding to D-threonine and D-allo-threonine by comparing their retention times with those of authentic standards.
-
Calculate the percentage of the D-allo-threonine impurity by integrating the peak areas.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Base | Relative Efficiency | Racemization Potential | Reference |
| DIC | HOBt/Oxyma | NMM/None | Moderate | Low | [3] |
| HBTU | HOBt | DIPEA/NMM | High | Moderate | [4] |
| HATU | HOAt | DIPEA/NMM | Very High | Low-Moderate | [4] |
| HCTU | 6-Cl-HOBt | DIPEA/NMM | Very High | Low | [5] |
| PyBOP | HOBt | DIPEA/NMM | High | Moderate | [4] |
| COMU | Oxyma | DIPEA/NMM | Very High | Very Low | [3][5] |
Note: This table provides a general comparison. Optimal conditions should be determined empirically for each specific sequence.
Visualizations
Logical Flow for Troubleshooting this compound Coupling
Caption: Troubleshooting workflow for this compound coupling.
Racemization and β-Elimination Pathways
Caption: Competing side reaction pathways for activated threonine.
References
-
Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Application of the Trityl Group in Peptide Chemistry. Radboud University Repository. Available at: [Link]
-
Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. PubMed. Available at: [Link]
-
Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. PMC - NIH. Available at: [Link]
-
Epimerization of Peptide. SlideShare. Available at: [Link]
-
Determination Of D- and L-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Available at: [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]
-
Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. PubMed. Available at: [Link]
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]
-
Selective Triisopropylsilylation of α-Amino Acids: Protection without Racemization. ResearchGate. Available at: [Link]
-
Three-dimensional high-performance liquid chromatographic determination of serine, threonine and allothreonine enantiomers in the d-amino acid oxidase deficient mice and rats. ResearchGate. Available at: [Link]
Sources
- 1. Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesalabs.com [mesalabs.com]
Side reactions of Fmoc-D-Thr(Trt)-OH with other amino acids
Technical Support Center
Topic: Side Reactions of Fmoc-D-Thr(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
Disclaimer: For Research Use Only. Not intended for diagnostic or therapeutic use in humans.
Introduction
Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of solid-phase peptide synthesis (SPPS). This guide focuses on a critical building block, this compound, and the potential side reactions that can occur during its use. Understanding and mitigating these side reactions is paramount for achieving high purity and yield in your target peptides.
The choice of the trityl (Trt) group to protect the hydroxyl side chain of threonine offers distinct advantages, particularly its high acid lability, which allows for mild deprotection conditions. However, its bulkiness and specific chemical properties can also lead to unique challenges. This guide is structured in a question-and-answer format to directly address the issues you may encounter in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems observed during SPPS when using this compound. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Question 1: I'm observing a mass corresponding to [Peptide - 18 Da] in my crude LC-MS analysis after a coupling step with this compound. What is happening?
Answer:
This mass loss of 18 Da is indicative of a dehydration side reaction at the threonine residue, leading to the formation of a dehydroamino acid, 2-amino-2-butenoic acid. This can occur under certain activation conditions.
Causality:
-
Over-activation: Prolonged activation times or the use of highly reactive coupling reagents can lead to the elimination of water from the β-hydroxyl group of the threonine side chain.
-
Carbodiimide-mediated activation: Reagents like N,N'-diisopropylcarbodiimide (DIC) can sometimes promote dehydration, especially in the absence of a nucleophilic additive like HOBt or Oxyma Pure.[1]
Troubleshooting Protocol:
-
Optimize Activation Time: Reduce the pre-activation time of this compound before adding it to the resin. For many coupling reagents, a few minutes is sufficient.
-
Choice of Coupling Reagent:
-
If using a carbodiimide like DIC, ensure the presence of an additive such as HOBt or Oxyma Pure to minimize dehydration.[1]
-
Consider switching to a phosphonium-based reagent like PyBOP or an aminium/uronium-based reagent like HATU, which are generally less prone to inducing this side reaction.
-
-
Monitor the Coupling Reaction: Use a colorimetric test (e.g., Kaiser test) to monitor the progress of the coupling reaction and avoid unnecessarily long reaction times.
Question 2: My peptide sequence contains an Asp-Thr motif, and I'm seeing significant aspartimide formation. I thought the bulky Trt group on Thr was supposed to help prevent this?
Answer:
While the steric bulk of the Trt group can offer some hindrance[2], aspartimide formation is a common and challenging side reaction, especially in sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Thr.[3][4] This base-catalyzed intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection steps.[5][6]
Causality:
-
The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl, forming a five-membered ring (aspartimide).[6]
-
This aspartimide can then be opened by piperidine, leading to a mixture of the desired α-peptide, the undesired β-peptide, and piperidide adducts, often with racemization.[3][5]
Mitigation Strategies:
-
Modify Fmoc Deprotection Conditions:
-
Add an Acidic Additive: Incorporate an additive like HOBt or Oxyma Pure (typically at 0.1 M) into your 20% piperidine/DMF deprotection solution. This has been shown to suppress aspartimide formation.[3][4]
-
Use a Weaker Base: For highly sensitive sequences, consider using a weaker base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF, or piperazine.[3][7][8] However, ensure complete Fmoc removal with these milder conditions.
-
-
Incorporate Backbone Protection:
-
For particularly problematic sequences, the most effective solution is to use a dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide backbone nitrogen and prevents cyclization.[3]
-
Experimental Protocol: Modified Fmoc Deprotection to Reduce Aspartimide Formation
| Step | Action | Purpose |
| 1 | Prepare Deprotection Solution | Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt. |
| 2 | Resin Treatment | Treat the resin-bound peptide with the modified deprotection solution for 5-10 minutes. |
| 3 | Repeat | Drain and repeat the treatment for another 5-10 minutes. |
| 4 | Wash | Thoroughly wash the resin with DMF to remove all traces of piperidine and byproducts. |
Question 3: I'm having difficulty achieving complete coupling of the amino acid following this compound, especially if the next amino acid is also bulky. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Incomplete coupling following a Trt-protected threonine residue is often due to steric hindrance. The bulky trityl group can shield the N-terminal amine of the newly deprotected threonine, making it less accessible for the incoming activated amino acid.[9][10]
Causality:
-
Steric Hindrance: The large triphenylmethyl (trityl) group creates a sterically hindered environment around the peptide backbone.[2][9] This is exacerbated when coupling another sterically demanding amino acid.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic or bulky residues, can aggregate on the solid support, further reducing the accessibility of the reactive sites.[3]
Troubleshooting Protocol:
-
Extend Coupling Time: Increase the coupling reaction time to 2-4 hours, or even overnight for particularly difficult couplings.
-
Double Couple: After the initial coupling reaction, drain the reagents, wash the resin, and perform a second coupling with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU or HCTU, which are known to be effective for sterically hindered couplings.
-
Increase Temperature: Gently heating the reaction vessel to 30-40°C can help to disrupt aggregation and improve coupling efficiency. Microwave-assisted peptide synthesis can also be highly effective.
-
Solvent Optimization: Adding a small amount of a chaotropic agent like DMSO (up to 15%) to the DMF can help to break up secondary structures and improve solvation of the peptide chain.[3]
Diagram: Steric Hindrance from the Trt Group
Caption: Steric hindrance by the bulky Trt group on D-Thr.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound over the more common Fmoc-D-Thr(tBu)-OH?
The primary advantage of the Trt group is its higher acid lability compared to the tert-butyl (tBu) group. This allows for cleavage of the Trt group under much milder acidic conditions (e.g., 1-5% TFA in DCM), which is beneficial for synthesizing peptides with acid-sensitive modifications or for preparing protected peptide fragments on hyper-acid labile resins like 2-chlorotrityl resin.[11] The milder final cleavage conditions also tend to produce fewer side reactions related to cation formation, often resulting in a purer crude product.
Q2: Is the Trt group completely stable to the piperidine used for Fmoc deprotection?
Yes, the trityl group, being an ether linkage, is stable to the basic conditions (typically 20% piperidine in DMF) used for removing the Fmoc group.[9] This orthogonality of protecting groups is a cornerstone of Fmoc-based SPPS.[2]
Q3: What scavengers are recommended for the final TFA cleavage when Trt groups are present?
During the final cleavage with a strong acid like trifluoroacetic acid (TFA), the Trt group is released as a stable trityl cation. This cation can reattach to nucleophilic residues in your peptide, such as Tryptophan (Trp) or Cysteine (Cys). To prevent this, it is crucial to use effective scavengers.
-
Triisopropylsilane (TIS): This is the most effective scavenger for quenching the trityl cation.[12] A typical cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).
-
1,2-Ethanedithiol (EDT): Particularly useful if your peptide also contains Cys(Trt), as it helps prevent reattachment and keeps the thiol in its reduced state.
Table: Comparison of Thr Protecting Groups
| Feature | This compound | Fmoc-D-Thr(tBu)-OH |
| Acid Lability | High (cleaved by 1-5% TFA) | Moderate (requires >90% TFA) |
| Stability to Base | Stable | Stable |
| Steric Hindrance | High[2][9] | Moderate |
| Key Advantage | Mild deprotection, suitable for acid-sensitive peptides and protected fragments.[11] | Robust, cost-effective, industry standard. |
| Potential Issue | Steric hindrance in coupling.[10] | Strong acid cleavage can cause side reactions with other sensitive residues. |
Workflow: A Self-Validating Protocol for Coupling this compound
This workflow incorporates checkpoints to ensure the success of each step.
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. digital.csic.es [digital.csic.es]
- 11. peptide.com [peptide.com]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling of Fmoc-D-Thr(Trt)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that navigating the complexities of peptide synthesis requires both a deep understanding of the chemistry and practical, field-tested solutions. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and frequently asked questions (FAQs) for a particularly challenging building block: Fmoc-D-Thr(Trt)-OH .
The unique stereochemistry of the D-amino acid, combined with the steric bulk of the trityl (Trt) protecting group on the side-chain hydroxyl and the inherent steric hindrance of the threonine backbone, presents a trifecta of challenges for achieving efficient and epimerically pure couplings. This guide will equip you with the knowledge to diagnose and solve common issues, ensuring the successful incorporation of this critical residue into your peptide sequences.
Troubleshooting Guide & FAQs
Section 1: Incomplete or Failed Coupling
Question 1: My monitoring test (e.g., Kaiser or Ninhydrin test) remains positive after a standard coupling time for this compound. What is the primary cause and how can I resolve this?
Answer:
A positive colorimetric test post-coupling indicates the presence of unreacted primary amines on the resin, signifying an incomplete acylation reaction. The primary culprit when coupling this compound is significant steric hindrance. This arises from the combination of the bulky Trt group protecting the side-chain hydroxyl and the inherent bulk of the threonine residue itself. This physically impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Immediate Corrective Actions:
-
Double Coupling: This is the most straightforward initial response. If a monitoring test indicates incomplete coupling, do not proceed to the next deprotection step. Instead, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated this compound.
-
Extended Coupling Time: For sterically hindered residues, standard coupling times (e.g., 1-2 hours) may be insufficient. Proactively extending the coupling duration to 4 hours, or even overnight for exceptionally difficult sequences, can often drive the reaction to completion.
Workflow for Addressing Incomplete Coupling:
Caption: Immediate workflow for incomplete this compound coupling.
Section 2: Optimizing Reagent Choice and Activation
Question 2: I am still experiencing poor coupling efficiency with this compound despite double coupling. Should I change my coupling reagent?
Answer:
Yes, if basic troubleshooting fails, re-evaluating your activation chemistry is the next logical step. The choice of coupling reagent is a critical determinant of success, especially for sterically demanding couplings. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), while cost-effective, may not be potent enough to overcome the high activation energy barrier associated with this compound.
We recommend switching to a more powerful class of aminium/uronium or phosphonium salt-based reagents. These reagents form highly reactive activated esters, leading to faster and more efficient couplings.
Data Summary: Coupling Reagent Performance for Hindered Amino Acids
| Reagent Class | Example Reagents | Relative Reactivity | Key Advantages for Hindered Couplings | Reference |
| Carbodiimides | DIC, DCC | Standard | Cost-effective; use with additives like OxymaPure is crucial. | [1] |
| Aminium/Uronium | HBTU, HCTU, HATU , COMU | High to Very High | Rapid kinetics; HATU and COMU are often superior for difficult sequences due to the formation of highly reactive OAt or Oxym active esters. | [2][3] |
| Phosphonium | PyBOP, PyAOP | High | Less prone to guanidinylation side reactions compared to aminium salts when used in excess. |
Expert Recommendation:
For this compound, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as one of the most effective coupling reagents[3][4]. Its mechanism involves the formation of a highly reactive OAt-active ester, and the pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction[2].
Experimental Protocol: Optimized HATU Coupling for this compound
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.
-
Activation Solution: In a separate vessel, pre-dissolve this compound (4 eq.), HATU (3.9 eq.), and an additive like HOAt (4 eq.) in DMF.
-
Activation: Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (8 eq.), to the activation solution. Allow for a brief pre-activation period of 1-2 minutes. Causality Note: Pre-activation ensures the formation of the active ester before its addition to the resin, which is crucial for efficient coupling.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature. For this hindered amino acid, a minimum of 2 hours is recommended.
-
Monitoring: Perform a Kaiser test. If positive, a second coupling is advised.
-
Washing: Upon completion, drain the reaction vessel and wash the resin extensively with DMF, followed by Dichloromethane (DCM), to remove all soluble by-products.
Section 3: Managing Temperature and Side Reactions
Question 3: Can I use elevated temperatures or microwave synthesis to improve the coupling of this compound? What are the risks?
Answer:
Yes, increasing the reaction temperature is a valid strategy for overcoming the kinetic barrier of difficult couplings. Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective, as it can significantly accelerate reaction rates, often reducing coupling times from hours to minutes[5][6][7].
However, this approach must be managed carefully, as elevated temperatures can increase the risk of a critical side reaction: racemization .
The Challenge of Racemization:
Racemization, or epimerization, is the conversion of the desired D-amino acid into its L-isomer at the alpha-carbon. This occurs when the alpha-proton of the activated amino acid is abstracted by a base, leading to a planar enolate intermediate[1]. Threonine is susceptible to this side reaction. The presence of even small amounts of the L-diastereomer can be detrimental to the biological activity and structural integrity of the final peptide.
Logical Framework for Temperature Optimization:
Sources
- 1. bachem.com [bachem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. apexbt.com [apexbt.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Fmoc-D-Thr(Trt)-OH Solubility
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Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Fmoc-D-Thr(Trt)-OH in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Here, we provide in-depth troubleshooting, scientifically grounded explanations, and validated protocols to ensure the successful incorporation of this sterically hindered amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF, a standard solvent for SPPS?
A1: The solubility of Fmoc-protected amino acids is a complex interplay of several factors. With this compound, the primary challenge arises from the bulky and highly hydrophobic trityl (Trt) protecting group on the threonine side-chain.[1] While the Fmoc group itself can contribute to aggregation, the large, nonpolar surface area of the trityl group significantly hinders effective solvation by polar aprotic solvents like DMF.[2] This can lead to slow dissolution rates or incomplete solubility, especially at the concentrations typically required for efficient coupling reactions. Furthermore, the quality of the DMF is critical; aged or degraded DMF containing dimethylamine can negatively impact solubility and subsequent reactions.
Q2: I've noticed that even when it initially dissolves, this compound sometimes precipitates out of the DMF solution. What causes this?
A2: This phenomenon, known as precipitation upon standing, is often due to the formation of aggregates. The hydrophobic trityl groups and the aromatic Fmoc groups can engage in intermolecular π-π stacking interactions, leading to the formation of self-associated species that are less soluble than the individual molecules. Temperature fluctuations in the laboratory can also contribute to this issue, as solubility is temperature-dependent.
Q3: Is NMP a better solvent choice than DMF for dissolving this compound?
A3: NMP generally exhibits a higher solvating power than DMF, particularly for hydrophobic and aggregation-prone sequences. Therefore, switching to NMP is a logical first step when encountering solubility issues with this compound in DMF. However, complete solubility is not always guaranteed, and the same principles of steric hindrance and potential aggregation apply.
Q4: Can I use heat to aid the dissolution of this compound?
A4: Yes, gentle heating can be an effective strategy. Warming the solution to approximately 37°C can significantly increase the solubility of sparingly soluble Fmoc-amino acids. However, it is crucial to use this method with caution. Prolonged or excessive heating can potentially lead to the degradation of the amino acid or induce undesired side reactions, such as racemization. It is recommended to use the heated solution immediately after the solid has dissolved.
Q5: Are there alternative solvents or solvent mixtures that can improve the solubility of this compound?
A5: Absolutely. The use of co-solvents or alternative solvent systems is a common and effective approach.
-
DMSO as a Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful solvent for many Fmoc-amino acids. Adding a small percentage of DMSO to DMF or NMP can significantly enhance the solubility of this compound.[3]
-
"Green" Solvent Alternatives: Research has identified more environmentally benign solvent systems. Binary mixtures such as DMSO/ethyl acetate have shown promise as viable alternatives to DMF in SPPS.[4] Other solvents like Tetrahydrofuran (THF) and Acetonitrile (ACN) have also been demonstrated to be effective and can sometimes yield products in higher purity than DMF.[5][6][7] N-Butylpyrrolidinone (NBP) is another greener alternative that has shown better synthetic outcomes than DMF in some cases.[8]
Troubleshooting Guide: this compound Solubility Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution at Room Temperature | - Steric hindrance from the bulky Trityl group.- Intermolecular aggregation via Fmoc and Trt groups.- Sub-optimal solvent quality (e.g., presence of amines in DMF). | 1. Switch to NMP: Utilize NMP's higher solvating power.2. Gentle Heating: Warm the solution to 37°C with intermittent vortexing. Use immediately.3. Sonication: Use an ultrasonic bath for 5-10 minutes to break up aggregates.4. Use High-Purity Solvent: Ensure the use of fresh, amine-free DMF or NMP. |
| Precipitation After Initial Dissolution | - Solution supersaturation.- Temperature fluctuations.- Ongoing aggregation. | 1. Prepare Fresh Solutions: Make solutions immediately before the coupling step.2. Maintain Constant Temperature: If gentle heat was used, try to maintain that temperature until use.3. Consider a Co-solvent: Prepare the solution in a DMF/DMSO or NMP/DMSO mixture. |
| Slow Coupling Reaction/Low Yield | - Incomplete dissolution leading to lower effective concentration of the amino acid.- On-resin aggregation of the growing peptide chain, hindering reagent access. | 1. Ensure Complete Dissolution: Employ the methods above to achieve a clear solution before starting the coupling reaction.2. Use a Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) to disrupt secondary structures before coupling.3. Switch to a "Magic Mixture": For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) with additives can be effective. |
Experimental Protocols
Protocol 1: Standard Dissolution with Gentle Heating
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity DMF or NMP.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid is not fully dissolved, place the vial in a water bath or heating block at 37°C.
-
Continue to vortex intermittently until a clear solution is obtained.
-
Allow the solution to cool to room temperature before proceeding with the activation and coupling steps. Use the solution promptly.
Protocol 2: Dissolution Using a DMSO Co-solvent System
-
Prepare a stock solution of this compound in pure DMSO at a high concentration (e.g., 0.5 M). Gentle warming and sonication may be required.
-
In a separate vial, add the primary solvent (DMF or NMP) for the coupling reaction.
-
Add the required volume of the concentrated DMSO stock solution to the primary solvent to achieve the final desired concentration.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound solubility.
References
-
Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]
- Albericio, F., et al. (2015). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-8.
-
National Center for Biotechnology Information. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Retrieved from [Link]
-
ChemistryViews. (2015). Better Solvents for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
WordPress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Better Solvents for Peptide Synthesis - ChemistryViews [chemistryviews.org]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Trityl Cation Side Products During Cleavage
Welcome to our dedicated guide on a critical, yet often underestimated, aspect of solid-phase synthesis: the effective removal of trityl cation side products during the final cleavage step. This resource is designed for researchers, chemists, and process development professionals who routinely work with trityl-protected compounds, such as in peptide and oligonucleotide synthesis. Our goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting intelligence to ensure the highest possible purity and yield for your target molecules.
Understanding the Challenge: The Trityl Cation Problem
During the acidic cleavage of a trityl (Tr) protecting group from a substrate—be it a peptide, oligonucleotide, or other organic molecule—a highly stable and reactive carbocation, the trityl cation, is generated. This cation is a potent electrophile and, if not effectively neutralized, will react with electron-rich functionalities on your desired product, leading to a variety of undesired side products. The most common targets for re-attachment are tryptophan, methionine, and cysteine residues in peptides.
Here is a simplified representation of the cleavage process and the problematic side reaction:
Figure 2: A typical workflow for cleavage and precipitation using scavengers.
Q3: How do I choose the right scavenger for my synthesis?
Answer: The choice of scavenger is dictated by the protecting groups you need to remove and the sensitive amino acids in your peptide sequence.
-
Triisopropylsilane (TIS): This is the most common and effective scavenger for trityl cations. It works via a mechanism of reductive cleavage, where it first gets protonated by the strong acid and then transfers a hydride to the trityl cation, forming the inert triphenylmethane.
-
Water (H₂O): Often included in small amounts, water can help to hydrolyze some protecting groups and can also act as a scavenger, although it is less effective than TIS.
-
1,2-Ethanedithiol (EDT): This is a "soft" nucleophile and is particularly useful when you have protecting groups like Pbf on arginine residues, as it helps to prevent side reactions at this amino acid.
-
Thioanisole: Another sulfur-containing scavenger that is effective at protecting tryptophan residues.
Scavenger Selection Guide:
| Scavenger | Primary Use | Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | General trityl cation scavenger | 2.5% - 5% | The gold standard for most applications. |
| Water | General purpose, aids in hydrolysis | 2.5% - 5% | Often used in combination with TIS. |
| 1,2-Ethanedithiol (EDT) | For Pbf, Dde protecting groups | 2.5% | Strong odor. Use in a well-ventilated hood. |
| Thioanisole | Protects Tryptophan | 2% - 5% | Can be used in combination with TIS. |
Q4: I've used scavengers, but my product is still not clean. What else can I do?
Answer: If standard scavenging is insufficient, you may need to consider post-cleavage purification strategies specifically targeting the trityl-containing impurities.
Advanced Strategy: Post-Cleavage Scavenging with a Trityl Scavenger Resin
This method involves using a resin that has a high affinity for the trityl cation or its byproducts.
-
After the initial cleavage and filtration, do not proceed directly to precipitation.
-
Pass the filtrate through a cartridge containing a scavenger resin (e.g., a silica-based resin with bound thiol groups).
-
The trityl-containing species will be captured by the resin, while your desired product will flow through.
-
Collect the eluate and then proceed with the standard precipitation protocol.
This additional step can significantly improve the purity of your final product, especially for complex or sensitive molecules.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
-
Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Impact of Fmoc-D-Thr(Trt)-OH on peptide solubility and purification
A Guide to Navigating Solubility and Purification Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the unique properties of Fmoc-D-Thr(Trt)-OH can be a double-edged sword. Its bulky trityl (Trt) protecting group is excellent for preventing side reactions but is also a primary driver of solubility and purification issues. This guide is designed to provide you with not just solutions, but a deeper understanding of the underlying chemistry to empower your peptide synthesis.
Part 1: Frequently Asked Questions - The "Why" Behind the Problem
This section addresses the fundamental properties of this compound that contribute to common experimental challenges.
Q1: Why is my peptide suddenly having solubility problems after incorporating this compound?
A1: The issue stems directly from the trityl (Trt) protecting group on the D-threonine side chain. The Trt group is exceptionally large and nonpolar (hydrophobic).[1] When you incorporate this amino acid, you are significantly increasing the overall hydrophobicity of your peptide. This has two major consequences:
-
On-Resin Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chains can interact with each other. The hydrophobic Trt groups act like magnets, promoting inter-chain association and leading to the formation of aggregated, insoluble networks on the resin beads.[2] This can physically block reagents from reaching the reactive N-terminus, leading to incomplete couplings and deletions.
-
Poor Solubility Post-Cleavage: After cleaving the peptide from the resin, the inherent hydrophobicity imparted by the Trt group (if it's still attached for fragment condensation) or the overall sequence can make the crude peptide poorly soluble in standard aqueous buffers used for purification.
Q2: How does the trityl (Trt) group specifically cause peptide aggregation?
A2: The trityl group promotes aggregation through a combination of steric and hydrophobic effects. It is prized for its steric bulk, which, while protective, also creates challenges. Imagine multiple, long peptide chains, each with one or more bulky, water-repelling "balloons" (the Trt groups) attached.
-
Hydrophobic Interactions: In the aqueous-organic environment of SPPS, these hydrophobic Trt groups will naturally try to minimize their contact with the polar solvent. They achieve this by clustering together, pulling the peptide backbones along with them. This is a primary driver of β-sheet formation, a type of secondary structure notorious for causing aggregation.[3]
-
Steric Hindrance: The sheer size of the Trt group can prevent the peptide chain from adopting a more soluble, random coil conformation. It can lock the peptide into a conformation that favors aggregation and makes it difficult for solvents to penetrate and solvate the peptide backbone.
Part 2: Troubleshooting Guide for Synthesis & Cleavage
Directly addressing issues as they arise during the experimental workflow.
Problem: My peptide synthesis is failing (low coupling efficiency) after adding D-Thr(Trt). The resin is clumping.
This is a classic sign of on-resin aggregation. The peptide chains are collapsing onto themselves and each other, preventing the next amino acid from coupling efficiently.
Solutions:
-
Change the Solvent System: If you are using DMF, switch to or add N-Methyl-2-pyrrolidone (NMP). NMP is a more polar aprotic solvent and is better at disrupting hydrogen bonds that lead to aggregation.[2] Adding a small percentage of DMSO (e.g., 5-10%) can also help break up secondary structures.
-
Incorporate "Structure-Disrupting" Elements: If the sequence allows, strategically placing a pseudoproline dipeptide every 5-6 residues can effectively break up the β-sheet structures that cause aggregation.[3][4] These dipeptides introduce a "kink" in the peptide backbone, disrupting the hydrogen bonding patterns required for aggregation.[3]
-
Microwave-Assisted Synthesis: The application of microwave energy can help to overcome aggregation-related energy barriers, increasing coupling efficiency for difficult sequences.[2]
Workflow: Diagnosing and Mitigating On-Resin Aggregation
This diagram outlines the decision-making process when encountering aggregation during SPPS.
Caption: Workflow for troubleshooting on-resin peptide aggregation.
Problem: I have a low peptide yield after cleavage and precipitation.
This often happens because the hydrophobic peptide either precipitates prematurely or is difficult to fully precipitate from the cleavage cocktail.
Solutions:
-
Optimize Your Cleavage Cocktail: The Trt group is acid-labile and generates a reactive trityl cation upon cleavage. This cation must be "scavenged" to prevent it from reattaching to sensitive residues like Tryptophan or Cysteine. A standard, robust cocktail is crucial.
Reagent Cocktail Composition (v/v/v) Use Case Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TIS A good, "odorless" starting point effective for scavenging Trt groups.[5][6] TFA/TIS/Water 95% TFA / 2.5% TIS / 2.5% Water A common and highly effective cocktail. Triisopropylsilane (TIS) is an excellent Trt cation scavenger. Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT A "universal" cocktail for complex peptides with multiple sensitive residues (Cys, Met, Trp).[5] -
Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 10-20 mg of resin. This allows you to check for complete deprotection and optimize precipitation conditions without risking all of your material.
Protocol: Small-Scale Test Cleavage
-
Preparation: Dry ~20 mg of your peptide-resin thoroughly under vacuum.
-
Cocktail Addition: Prepare 0.5 mL of your chosen cleavage cocktail (e.g., Reagent B) fresh. Add it to the dried resin in a microcentrifuge tube.
-
Reaction: Allow the reaction to proceed at room temperature for 2-3 hours. A yellow color indicates the release of the trityl cation.[7]
-
Peptide Isolation: Filter the resin (e.g., using a cotton-plugged pipette tip) and collect the filtrate containing your peptide.
-
Precipitation: Add the filtrate to a 15 mL conical tube containing 10 mL of ice-cold diethyl ether.
-
Analysis: Centrifuge, decant the ether, and dry the small peptide pellet. Dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS to confirm the identity and purity of your target peptide.
Part 3: Purification Challenges and Solutions
Even after successful synthesis and cleavage, purifying a D-Thr(Trt)-containing peptide can be a significant hurdle.
Problem: My crude peptide won't dissolve in the HPLC mobile phase (Aqueous buffer).
A3: This is the most common purification issue. The peptide is too hydrophobic for the aqueous starting conditions of a typical reversed-phase gradient.
Solutions:
-
Initial Dissolution in Organic Solvent: Dissolve the peptide in the minimum possible volume of a strong organic solvent first. Good starting points are DMSO, DMF, or Isopropanol.[8] Once dissolved, slowly add your mobile phase A (e.g., water with 0.1% TFA) until the peptide is just about to precipitate. This ensures the peptide is solubilized before injection.
-
Modify the Mobile Phase: For very hydrophobic peptides, you may need to start your HPLC gradient with a higher initial percentage of organic solvent (Mobile Phase B). Instead of starting at 5% B, you might need to start at 20% or even 30% B.
-
Use a Different Column: A standard C18 column is very hydrophobic and may retain your peptide too strongly. Switching to a less hydrophobic C8 or C4 column can significantly improve peak shape and recovery.[8]
Problem: I'm seeing a broad, tailing peak or multiple peaks during RP-HPLC.
A4: This can be caused by several factors, including on-column aggregation, incomplete deprotection, or secondary interactions with the column.
Solutions:
-
Increase Column Temperature: Raising the column temperature to 40-60°C can dramatically improve peak shape. The increased temperature enhances peptide solubility, reduces mobile phase viscosity, and improves mass transfer kinetics, all of which lead to sharper peaks.
-
Optimize the Gradient: A shallow gradient around the elution point of your peptide will provide better resolution between your target peptide and any closely eluting impurities.
-
Confirm Peptide Identity: Collect the different peaks and analyze them by Mass Spectrometry. This will tell you if you have incomplete Trt group removal (+242 Da), deletion sequences, or other modifications. Incomplete cleavage is a common issue that can be solved by extending the cleavage time or repeating the cleavage step.
Table: Recommended Starting HPLC Conditions for Hydrophobic Peptides
| Parameter | Standard Peptides | Peptides with D-Thr(Trt) | Rationale |
| Column | C18, 150 mm | C8 or C4, 100-150 mm | Reduces strong hydrophobic interactions, improving peak shape and recovery. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for all peptides.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile/Isopropanol (90:10) | Isopropanol can improve the solubility of very hydrophobic peptides. |
| Initial %B | 5% | 20-30% | Prevents peptide precipitation on the column at the start of the run. |
| Gradient | 5-65% B over 30 min | 20-80% B over 40 min | A shallower, wider gradient is often needed to elute hydrophobic compounds. |
| Temperature | Ambient | 40 - 60 °C | Improves solubility and mass transfer, leading to sharper peaks. |
Part 4: Advanced Considerations
Q3: Are there alternatives to the Trt group for protecting Threonine?
A3: Yes. The most common alternative is the tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH). The tBu group is smaller and less hydrophobic than the Trt group, which can reduce aggregation problems. However, it requires stronger acidic conditions for cleavage (high concentrations of TFA), which may not be suitable for all peptides, especially those with other acid-sensitive protecting groups. The choice between Trt and tBu depends on the overall peptide sequence and the desired cleavage strategy.
Q4: Does the position of D-Thr(Trt)-OH in the peptide sequence matter?
A4: Absolutely. Placing D-Thr(Trt)-OH within a cluster of other hydrophobic residues (e.g., Val, Leu, Ile, Phe) will significantly increase the risk of aggregation. If possible, try to design your sequence such that hydrophilic residues flank the D-Thr(Trt)-OH, which can help to maintain solubility.
By understanding the chemical principles behind the challenges posed by this compound, you can proactively design your experiments, effectively troubleshoot problems, and ultimately achieve higher purity and yield for your target peptide.
References
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B). (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not specified]. Retrieved from [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Lett Pept Sci. Retrieved from [Link]
-
How can I get a proper HPLC for hydrophobic peptide? (2014). ResearchGate. Retrieved from [Link]
-
The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. (n.d.). [Source not specified]. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Technical Support Center: Strategies to Improve Yield in Peptides Containing Fmoc-D-Thr(Trt)-OH
Welcome to the Technical Support Center for scientists and researchers incorporating Fmoc-D-Thr(Trt)-OH into solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges posed by this sterically hindered amino acid and maximize your synthesis yield and purity.
Introduction: The Challenge of this compound
This compound is a critical building block for synthesizing peptides containing D-threonine, often used to enhance metabolic stability or introduce specific conformational constraints. The N-α-Fmoc group provides temporary, base-labile protection, while the O-trityl (Trt) group on the side-chain hydroxyl offers acid-labile protection.[1] This orthogonal protection scheme is standard in Fmoc-based SPPS.[2]
The primary challenge arises from the significant steric bulk of the trityl protecting group. This bulk, combined with the inherent steric hindrance of the β-branched threonine residue, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often leads to slow or incomplete coupling reactions, resulting in deletion sequences that are difficult to separate from the target peptide and ultimately cause low yields and purity.
This guide will address these challenges head-on, providing scientifically grounded strategies to optimize your synthesis protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Coupling Efficiency & Deletion Sequences
Question: My mass spectrometry results show a significant peak corresponding to a deletion of the D-Thr residue. My Kaiser test after the D-Thr coupling step was not completely negative. What is causing this and how can I fix it?
Answer: This is the most common problem when using this compound and is directly caused by steric hindrance. Standard coupling reagents are often not potent enough to drive the reaction to completion in a reasonable timeframe.
Root Cause Analysis:
-
Steric Hindrance: The bulky Trityl group on the threonine side-chain physically blocks the reaction center, slowing down the kinetics of amide bond formation.
-
Insufficient Activation: Standard carbodiimide reagents like DIC, when used alone or with HOBt, may not provide a sufficiently reactive activated ester to overcome the steric barrier.
Recommended Solutions:
-
Utilize Potent Coupling Reagents: Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. These reagents generate highly reactive activated esters that can significantly improve coupling efficiency for hindered amino acids.[3][4][5]
Coupling Reagent Class Key Advantages HATU / HCTU Uronium/Aminium Highly efficient, forms HOAt/6-Cl-HOBt esters which are more reactive than HOBt esters.[5] Recommended for difficult couplings. PyBOP / PyAOP Phosphonium Well-suited for hindered couplings. PyAOP is known for low racemization.[3] Does not affect unprotected amino groups. COMU Uronium Based on Oxyma Pure, a non-explosive HOBt/HOAt alternative. Generates highly reactive esters comparable to HATU.[4][5] -
Optimize Reaction Conditions:
-
Double Couple: Perform the coupling step twice. After the first coupling and wash, re-introduce a fresh solution of activated this compound.
-
Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a colorimetric test like the Kaiser test.[6]
-
Experimental Protocol: Optimized Coupling of this compound using HATU
-
Resin Preparation: After deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3-5 times).
-
Activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), continue coupling or proceed to a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection step.
Issue 2: On-Resin Aggregation
Question: My synthesis seems to fail completely after a few residues are added past the D-Thr. The resin beads are clumping, and the solvent doesn't seem to drain properly. What's happening?
Answer: You are likely experiencing on-resin aggregation. While the bulky Trt group can sometimes disrupt the inter-chain hydrogen bonding that leads to aggregation, hydrophobic sequences are particularly prone to this problem.[7] Aggregation physically blocks reactive sites, preventing both coupling and deprotection steps from reaching completion.
Root Cause Analysis:
-
Intermolecular Hydrogen Bonding: Growing peptide chains can self-associate via hydrogen bonds to form secondary structures like β-sheets, which are insoluble in standard SPPS solvents.
-
Hydrophobic Collapse: In sequences with multiple hydrophobic residues, the peptide chains can collapse onto themselves and the resin support.
Recommended Solutions:
-
Incorporate Structure-Disrupting Elements:
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue 5-6 amino acids before the difficult region, incorporating a pseudoproline dipeptide can introduce a "kink" that disrupts secondary structure formation.
-
Backbone Protection (Dmb/Hmb): Using derivatives like Fmoc-(Dmb)Gly-OH can prevent aggregation by temporarily protecting an amide backbone nitrogen.[8]
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ (e.g., 0.8 M in DMF) to the coupling mixture can disrupt hydrogen bonding networks.[7]
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for many aggregating sequences.[9] Adding a small percentage of DMSO can also help.[7]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can increase peptide chain mobility and disrupt aggregation. However, this must be done cautiously as it can also increase the risk of side reactions like racemization.[10]
-
Workflow for Mitigating Aggregation
Caption: Mechanism of Trt group cleavage and irreversible scavenging by TIS.
References
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis.
-
PubMed. (2019). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
-
Aapptec Peptides. Amino Acid Sidechain Deprotection.
-
BenchChem. Fmoc-Thr(Trt)-OH|CAS 133180-01-5|Peptide Synthesis.
-
BenchChem. (2025). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis.
-
PMC - NIH. (2009). Advances in Fmoc solid-phase peptide synthesis.
-
ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
RSC Publishing. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection.
-
Mesa Labs. SPPS Tips For Success Handout.
-
BenchChem. (2025). Application Notes and Protocols for Efficient Peptide Bond Formation with Fmoc-Thr(Trt)-OH.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
AltaBioscience. Fmoc Amino Acids for SPPS.
-
Sigma-Aldrich. This compound Novabiochem 682800-84-6.
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
-
BenchChem. (2025). A Comparative Guide to Aggregation-Disrupting Reagents in Solid-Phase Peptide Synthesis.
-
BenchChem. (2025). Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine.
-
ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
ACS Publications. (2021). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Biotage. (2023). What do you do when your peptide synthesis fails?
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
-
Occam Design. Improving Peptide Synthesis.
-
PMC - NIH. Introduction to Peptide Synthesis.
-
Merck Millipore. Novabiochem® Coupling reagents.
-
Sigma-Aldrich. Fmoc-Thr(Trt)-OH Novabiochem 133180-01-5.
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
-
Aapptec Peptides. Fmoc-Thr(Trt)-OH [133180-01-5].
-
PubMed. (2007). and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis.
-
PubMed. (2003). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification.
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis.
-
CymitQuimica. CAS 133180-01-5: Fmoc-Thr(Trt)-OH.
-
ResearchGate. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
-
Books. (2019). Chapter 5: Peptide Manufacturing Methods and Challenges.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Sources
- 1. CAS 133180-01-5: Fmoc-Thr(Trt)-OH | CymitQuimica [cymitquimica.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. occamdesign.com [occamdesign.com]
Avoiding side-chain modification of D-Thr(Trt) during synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving D-Threonine(Trityl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side-chain modifications associated with this residue. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Trityl (Trt) group on D-Threonine, and why is it used in Fmoc-SPPS?
The primary function of the trityl (Trt) group on the side chain of D-Threonine is to act as a temporary protecting group for the hydroxyl (-OH) functional group. This protection is crucial during Fmoc-based solid-phase peptide synthesis (SPPS) for several reasons:
-
Prevents O-Acylation: The hydroxyl group of threonine is nucleophilic and, if left unprotected, can react with activated amino acids during subsequent coupling steps. This leads to the formation of undesired ester bonds and branched peptide impurities.
-
Inhibits Dehydration: Under basic conditions, such as the piperidine solution used for Fmoc-group removal, the threonine side chain can undergo β-elimination, resulting in the formation of a dehydroamino acid residue. The bulky Trt group provides steric hindrance that helps prevent this side reaction.
-
Acid Lability: The Trt group is highly sensitive to acid. This property makes it "orthogonal" to the base-labile Fmoc protecting group on the α-amine.[1] It remains stable during the repetitive piperidine treatments for Fmoc removal but can be cleaved efficiently during the final global deprotection step with trifluoroacetic acid (TFA).[2]
The Trityl group is favored for its relatively mild removal conditions compared to other protecting groups like tert-butyl (tBu), which requires stronger TFA concentrations for cleavage.
Troubleshooting Guides
Q2: I'm observing a mass loss of ~242 Da in my final peptide analysis. What is the likely cause related to D-Thr(Trt)?
A mass loss of approximately 242 Da, corresponding to the mass of the triphenylmethyl (trityl) cation, strongly indicates the premature loss of the Trt protecting group from the threonine side chain at some stage before the intended final cleavage.
Root Cause Analysis:
The Trt group is known for its high acid lability.[3][4] While generally stable to the basic conditions of Fmoc removal, it can be unintentionally cleaved under various circumstances:
-
Repetitive Mild Acid Exposure: If your synthesis protocol involves any steps with even mild acids, cumulative exposure over many cycles can lead to partial or complete loss of the Trt group.
-
Degradation of Solvents: Over time, solvents like DMF can degrade to form small amounts of formic acid, which can contribute to acid-labile group cleavage.
-
Extended Deprotection Times: While piperidine is a base, prolonged exposure, especially if the solution has absorbed atmospheric CO₂ to form carbonic acid, can create a slightly acidic microenvironment sufficient to cleave the highly sensitive Trt group.
Mechanism of Trityl Group Loss
The cleavage is an acid-catalyzed process that proceeds via the formation of a highly stable trityl carbocation.
Caption: Acid-catalyzed cleavage of the Trt group from Threonine.
Mitigation Strategies:
-
Use High-Purity Solvents: Always use fresh, high-purity DMF for your synthesis.
-
Optimize Deprotection: Adhere strictly to recommended Fmoc deprotection times (e.g., 5-20 minutes). Avoid leaving the peptide resin in the piperidine solution for extended periods.
-
Sequence Consideration: If the peptide sequence is known to be "difficult" and requires longer coupling times, consider using the more robust but more difficult to cleave tert-butyl (tBu) protecting group for threonine.
Q3: My peptide analysis shows a mass corresponding to the target peptide minus water (-18 Da). How could this be related to my D-Thr(Trt) residue?
This observation points to a dehydration (or β-elimination) side reaction at the threonine residue. This typically occurs if the Trt protecting group is prematurely lost (as described in Q2), exposing the hydroxyl group.
Root Cause Analysis:
Once the hydroxyl group is deprotected, it becomes susceptible to elimination under the basic conditions used for Fmoc deprotection.
-
Base-Catalyzed Elimination: The piperidine used for Fmoc removal can act as a base to abstract the α-proton of the threonine residue. This is followed by the elimination of the β-hydroxyl group, forming a dehydroamino acid (2-amino-2-butenoic acid).
-
Sequence Dependence: This side reaction is sequence-dependent and can be more pronounced in sterically unhindered regions of the peptide.
Proposed Dehydration Pathway
Caption: Two-step pathway for Threonine dehydration during SPPS.
Mitigation Strategies:
-
Ensure Trt Stability: The most effective strategy is to prevent the premature loss of the Trt group by following the mitigation steps outlined in Q2.
-
Reduce Basicity/Time: If dehydration persists, consider reducing the piperidine concentration or the deprotection time, though this must be balanced against the risk of incomplete Fmoc removal. Using DBU in the deprotection reagent can sometimes be an alternative for difficult sequences, but its impact on dehydration should be carefully evaluated.[5]
-
Alternative Protection: For sequences highly prone to this side reaction, switching to Fmoc-Thr(tBu)-OH is a reliable solution, as the tBu group is completely stable to piperidine.
Q4: How can I optimize my final cleavage protocol for peptides containing D-Thr(Trt) to minimize side reactions?
Optimizing the final cleavage is critical for obtaining a high-purity peptide. The main goal is to efficiently cleave the Trt group while preventing the highly reactive trityl cation from causing secondary modifications to sensitive residues like Tryptophan or Cysteine.[5][6]
Key Considerations for Cleavage Cocktail:
The trityl cation is a potent alkylating agent. Therefore, the cleavage cocktail must contain efficient scavengers to trap this cation immediately upon its formation.[6]
| Component | Function | Recommended % (v/v) | Notes |
| TFA | Cleavage Reagent | 88-95% | Primary reagent for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups.[7] |
| Triisopropylsilane (TIS) | Cation Scavenger | 2-5% | Highly effective at reducing the trityl cation.[6][8] Strongly recommended for any peptide containing Trt-protected residues. |
| Water | Cation Scavenger | 2-5% | Helps suppress tert-butylation of sensitive residues.[7] |
| Phenol | Scavenger | 5% (optional) | Can offer some protection for Tyrosine and Tryptophan residues.[6] |
| 1,2-Ethanedithiol (EDT) | Scavenger | 2.5% (optional) | Often used for Cysteine-containing peptides but has a strong odor. TIS is a good, less odorous substitute.[6] |
Recommended Protocol: Cleavage with Reagent B
Reagent B is an excellent general-purpose cleavage cocktail that is particularly effective for peptides with Trt-protected residues due to its TIS content.[7][8]
Composition of Reagent B: [8]
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIS): 2%
Step-by-Step Protocol:
-
Preparation: Prepare the cleavage cocktail fresh immediately before use in a well-ventilated fume hood.
-
Resin Treatment: Add the freshly prepared Reagent B to the dry peptide-resin (approx. 10 mL per 0.25 mmol of synthesis scale).[7]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. You may observe the solution turning a deep yellow or orange color, which is characteristic of the stable trityl cation chromophore and indicates successful cleavage.[9]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Purification: Pellet the peptide via centrifugation, decant the ether, and dry the crude product before proceeding to purification by HPLC.
This optimized protocol ensures efficient removal of the Trt group while protecting the integrity of the final peptide product.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. Side reactions associated with N-Methyl-L-threonine in peptide synthesis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Amino Acid Deriv
- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N -trityl-amino acids. Lett Pept Sci.
- ResearchGate.
- PubMed.
- RSC Publishing. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection.
- NIH. Introduction to Peptide Synthesis.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- BenchChem.
- ResearchGate. (PDF) Side reactions in peptide synthesis: An overview.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- ACS Publications. Suppression of Simultaneous Fmoc-His(Trt)
- CDN. Cleavage Cocktail Selection.
- NIH. The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis.
- NIH. Advances in Fmoc solid‐phase peptide synthesis.
- Amino Acid-Protecting Groups.
- Biosynth. Protecting Groups in Peptide Synthesis.
- NIH. Understanding Acid Lability of Cysteine Protecting Groups.
- PubMed Central. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- PubMed. Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis.
- ResearchGate.
- BenchChem.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Wikipedia. Threonine.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Academia.edu. (PDF) Side reactions in the SPPS of Cys-containing peptides.
- BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
- PubMed. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Chemistry Stack Exchange. Why don't serine and threonine have a 3rd pKa.
- NIH. An Evaluation of the Occupational Health Hazards of Peptide Couplers.
- Reddit. Why is Tyrosine and Cysteine ionizable but not Serine or Threonine?(side chains).
- Aapptec Peptides. Coupling Reagents.
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Mass spectrometry characterization of D-Thr(Trt) modified peptides
A Comparative Guide to the Mass Spectrometry Characterization of D-Thr(Trt) Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of modified amino acids is a cornerstone of modern peptide drug development, enabling enhanced stability, potency, and pharmacokinetic profiles. D-Threonine (D-Thr) protected with a trityl (Trt) group is a valuable building block in solid-phase peptide synthesis. However, the bulky and acid-labile nature of the Trt group presents a significant analytical hurdle for mass spectrometry (MS)-based characterization. Standard fragmentation techniques often lead to the preferential loss of the Trt group, obscuring vital sequence information and preventing unambiguous confirmation of the modification site.
This guide provides an in-depth comparison of mass spectrometry fragmentation techniques for the robust characterization of D-Thr(Trt) modified peptides. We will explore the mechanistic reasons behind the challenges posed by the Trt group and present supporting data and protocols for two primary analytical strategies: Collision-Induced Dissociation (CID)/Higher-energy C-trap Dissociation (HCD) and Electron Transfer Dissociation (ETD). Our analysis demonstrates that while CID/HCD can confirm the presence of the modification through its characteristic neutral loss, ETD is the superior method for preserving the modification on fragment ions, enabling definitive localization and complete sequence verification. A combined approach, leveraging the strengths of both techniques, provides the most comprehensive and trustworthy characterization.
Introduction: The Analytical Challenge of the Trityl Group
In peptide synthesis, protecting groups are essential for directing chemical reactions to specific sites. The trityl group, a triphenylmethyl moiety, is frequently used to protect the hydroxyl group of threonine or the thiol group of cysteine and related amino acids like penicillamine.[1] While effective in synthesis, its lability, particularly under acidic conditions typical for electrospray ionization (ESI), makes it highly susceptible to cleavage in the gas phase of a mass spectrometer.[1]
This lability manifests as a significant analytical artifact: the premature, gas-phase fragmentation of the Trt group from the peptide precursor ion. This phenomenon, known as in-source decay or neutral loss during tandem MS (MS/MS), complicates data interpretation in several ways:
-
Ambiguous MS/MS Spectra: The dominant fragmentation event becomes the loss of the Trt group, rather than the cleavage of the peptide backbone. This results in a spectrum with a strong peak corresponding to the peptide without the modification, and very few sequence-informative b- and y-ions.
-
Localization Uncertainty: Because the Trt group is lost from the precursor ion, it is impossible to determine its original site of attachment from the resulting fragment ions.
-
Inaccurate Quantification: The signal of the intact modified peptide can be suppressed or masked by the ion corresponding to the unprotected peptide, hindering accurate assessment of purity or quantity.[1]
Therefore, the choice of MS/MS fragmentation technique is critical to overcoming these challenges and achieving confident characterization.
Comparative Analysis of MS/MS Fragmentation Techniques
The fundamental difference between fragmentation methods lies in how energy is transferred to the peptide ion. This directly dictates whether the fragile bond of the labile Trt group is cleaved or if the more stable peptide backbone bonds are broken.
Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD)
Mechanism: CID and HCD are "vibrational" or "ergodic" fragmentation methods. They work by accelerating precursor ions and colliding them with an inert gas (e.g., nitrogen or argon). These collisions convert kinetic energy into internal vibrational energy, which is distributed throughout the entire molecule.[2] Fragmentation occurs at the weakest chemical bonds as the ion heats up.
Expected Outcome for D-Thr(Trt) Peptides: In a D-Thr(Trt) modified peptide, the bond connecting the bulky Trt group to the threonine side chain is significantly weaker than the amide bonds of the peptide backbone. Consequently, the vibrational energy from CID/HCD preferentially cleaves this bond.
This results in a characteristic neutral loss of the trityl group, which has a mass of 243.12 Da . The MS/MS spectrum is typically dominated by a single, intense peak corresponding to [M+H - 243.12]+. While this confirms that a Trt group was present on the precursor ion, it provides little to no peptide sequence information, making it unsuitable for definitive characterization on its own.[3]
Data Summary: CID/HCD Fragmentation of D-Thr(Trt) Peptides
| Feature | Observation | Implication |
| Primary Fragmentation | Neutral Loss of Trityl Group | Confirms presence of Trt, but not location. |
| Characteristic Mass Loss | 243.12 Da | Diagnostic marker for the Trityl modification. |
| Backbone Fragmentation | Minimal to None | Poor sequence coverage; site of modification is lost. |
| Primary Usefulness | Confirmatory (Presence of Trt) | Unsuitable for de novo sequencing or site localization. |
Electron Transfer Dissociation (ETD)
Mechanism: ETD is a "non-ergodic" fragmentation technique that involves a chemical reaction rather than vibrational heating. Multiply-charged peptide cations are reacted with radical anions (e.g., fluoranthene). An electron is transferred from the anion to the peptide cation, which induces cleavage of the N-Cα bond along the peptide backbone.[4] This process is extremely fast and does not significantly heat the ion, thereby preserving fragile post-translational modifications (PTMs) and acid-labile protecting groups.[4][5]
Expected Outcome for D-Thr(Trt) Peptides: Because ETD does not rely on vibrational energy, the labile bond of the Trt group is not preferentially cleaved. Instead, fragmentation occurs along the peptide backbone, producing a rich series of c- and z-type fragment ions . Crucially, the Trt group remains attached to its corresponding fragment ion.
By analyzing the mass difference between sequential c- or z-ions, one can precisely identify the D-Thr(Trt) residue and confirm its location in the peptide sequence. This makes ETD the gold standard for analyzing peptides with labile modifications.[3]
Data Summary: ETD Fragmentation of D-Thr(Trt) Peptides
| Feature | Observation | Implication |
| Primary Fragmentation | Peptide Backbone Cleavage (N-Cα bond) | Generates sequence-rich c- and z-type ions. |
| Trityl Group Status | Preserved on Fragment Ions | Allows for unambiguous localization of the modification. |
| Characteristic Ions | c- and z-ions containing D-Thr(Trt) | Provides high sequence coverage and site confirmation. |
| Primary Usefulness | Definitive Characterization | Ideal for sequencing and site localization. |
Visualizing the Fragmentation Pathways
The diagrams below illustrate the distinct outcomes of CID/HCD versus ETD fragmentation for a model peptide containing a D-Thr(Trt) modification.
Caption: Comparative fragmentation pathways of D-Thr(Trt) peptides.
Recommended Experimental Workflow & Protocols
For the most comprehensive and self-validating characterization of D-Thr(Trt) modified peptides, we recommend an analytical workflow that leverages both HCD and ETD fragmentation. This dual approach uses the HCD scan to trigger a subsequent ETD scan on the same precursor, providing complementary data from a single LC-MS/MS run.
Caption: Recommended workflow for D-Thr(Trt) peptide characterization.
Protocol 1: LC-MS/MS Analysis with HCD for Trityl Group Confirmation
This protocol is useful for quickly screening samples to confirm the presence of the Trt-modified peptide.
-
Sample Preparation: Dissolve the purified peptide in a solvent compatible with reversed-phase liquid chromatography and mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
Liquid Chromatography (LC): Separate the peptide using a C18 column with a standard water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry (ESI-Orbitrap):
-
Ionization Mode: Positive.
-
MS1 Settings: Acquire full scan data (e.g., m/z 350-1800) to identify the precursor ion of the D-Thr(Trt) peptide.
-
Acquisition Mode: Use a data-dependent acquisition (DDA) method that triggers MS2 fragmentation.
-
MS2 (Fragmentation): Select HCD as the fragmentation method. Use a normalized collision energy (NCE) of 28-32%.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected precursor m/z.
-
In the corresponding HCD MS2 spectrum, look for a prominent peak corresponding to the neutral loss of the trityl group (precursor m/z - 243.12).
-
Protocol 2: LC-MS/MS Analysis with ETD for Sequence and Site Confirmation
This protocol is essential for definitive characterization and localization of the D-Thr(Trt) modification.
-
Sample Preparation & LC: Follow the same procedures as described in Protocol 1.
-
Mass Spectrometry (ESI-Ion Trap or ESI-Orbitrap with ETD):
-
Ionization and MS1 Settings: Use the same parameters as in Protocol 1.
-
Acquisition Mode: Use a data-dependent method that triggers ETD fragmentation for precursor ions with charge states of +2 and higher. For comprehensive analysis, an HCD-triggered ETD method is ideal.
-
ETD Parameters:
-
Reagent: Use fluoranthene radical anions.
-
Reaction Time: Optimize the ETD reaction time (typically 20-100 ms) to achieve a good balance between precursor ion depletion and fragment ion signal intensity.[5]
-
-
-
Data Analysis:
-
Analyze the ETD MS2 spectra for a series of c- and z-type fragment ions.
-
Map the fragment ions to the peptide sequence to confirm the backbone sequence.
-
Identify the c- or z-ion fragment that carries the D-Thr(Trt) modification to unambiguously confirm its location.
-
Conclusion & Authoritative Recommendations
The characterization of peptides containing labile protecting groups like D-Thr(Trt) requires a nuanced mass spectrometry approach. Relying solely on CID or HCD provides incomplete and potentially misleading information, confirming only the presence of the modification via its characteristic neutral loss.
For authoritative and trustworthy characterization, Electron Transfer Dissociation (ETD) is unequivocally the superior technique. Its non-ergodic fragmentation mechanism preserves the labile Trityl group, enabling full peptide sequence coverage and unambiguous localization of the modification site.
We strongly recommend a combined analytical strategy that acquires both HCD and ETD data for each precursor. This self-validating system provides two complementary pieces of evidence: the HCD spectrum confirms the mass of the labile group, while the ETD spectrum confirms its precise location and the integrity of the peptide backbone. This dual-fragmentation approach ensures the highest level of confidence for researchers, scientists, and drug development professionals working with these challenging but valuable modified peptides.
References
-
Jackson, G. P., et al. Comparison of CID, ETD and metastable atom-activated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Journal of Mass Spectrometry. [Link]
-
Tang, N., & Goodley, P. C. Characterization of Protein Phosphorylation Using HPLC-Chip Electron Transfer Dissociation Ion Trap Mass Spectrometry. Agilent Technologies Application Note. [Link]
-
Swanlund, J. M., et al. Distributions of Ion Series in ETD and CID Spectra: Making a Comparison. Journal of The American Society for Mass Spectrometry. [Link]
-
Good, D. M., et al. A Comparative Study of CID and ETD in a Hybrid Linear Ion Trap-Orbitrap Mass Spectrometer. Journal of The American Society for Mass Spectrometry. [Link]
-
Wikipedia. Electron-transfer dissociation. [Link]
-
Creese, A. J., & Cooper, H. J. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions. Nature Communications. [Link]
-
Frewen, B., et al. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
-
Molina, H., et al. Unusual fragmentation of derivatized cysteine-containing peptides. Journal of The American Society for Mass Spectrometry. [Link]
-
Mikesh, L. M., et al. The Utility of ETD Mass Spectrometry in Proteomic Analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
An, Y., et al. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Researcher's Guide to Chirality in Peptide Synthesis: A Comparative Analysis of Fmoc-D-Thr(Trt)-OH and Fmoc-L-Thr(Trt)-OH
In the intricate world of peptide research and drug development, the stereochemistry of amino acid building blocks is a critical determinant of a peptide's final structure, and consequently, its biological function. This guide provides an in-depth technical comparison of two enantiomeric protected amino acids, Fmoc-D-Thr(Trt)-OH and Fmoc-L-Thr(Trt)-OH, for researchers, scientists, and professionals in drug development. We will explore how the simple switch in chirality at the alpha-carbon of a single threonine residue can profoundly influence a peptide's properties, from its three-dimensional conformation to its stability against enzymatic degradation.
The Significance of Chirality in Peptides
Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids.[1] This inherent homochirality governs the specific folding patterns, such as alpha-helices and beta-sheets, that are essential for biological activity.[2] However, the strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, has emerged as a powerful tool in medicinal chemistry to overcome the limitations of native L-peptides.[3]
The primary advantages of introducing D-amino acids into a peptide sequence include:
-
Enhanced Proteolytic Stability: The most significant benefit is the increased resistance to degradation by proteases. These enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid creates steric hindrance, preventing the peptide from fitting into the enzyme's active site. This leads to a longer biological half-life, a crucial factor for therapeutic efficacy.
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce significant changes in a peptide's secondary structure.[2][4] For instance, a single D-amino acid can stabilize beta-turn and beta-hairpin conformations, which may not be favored in the corresponding all-L-peptide.[4] Conversely, it can also disrupt alpha-helical structures.[2][4]
-
Novel Bioactivity: By altering the three-dimensional arrangement of side chains, D-amino acid incorporation can lead to peptides with altered or entirely new biological activities.[5] This opens avenues for designing peptides with improved receptor binding affinity or novel therapeutic functions.
This compound vs. Fmoc-L-Thr(Trt)-OH: A Head-to-Head Comparison
Fmoc-Thr(Trt)-OH is a derivative of the amino acid threonine, where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by an acid-labile trityl (Trt) group.[6] This orthogonal protection scheme is fundamental to its use in Fmoc-based solid-phase peptide synthesis (SPPS).[6]
| Property | This compound | Fmoc-L-Thr(Trt)-OH |
| CAS Number | 682800-84-6[7] | 133180-01-5[6][8] |
| Molecular Formula | C₃₈H₃₃NO₅[7] | C₃₈H₃₃NO₅[6][8] |
| Molecular Weight | 583.67 g/mol [7] | 583.67 g/mol [8][9] |
| Chirality | D-enantiomer | L-enantiomer |
| Typical Application | Introduction of D-threonine residues in Fmoc SPPS[7] | Introduction of L-threonine residues in Fmoc SPPS[6] |
Impact on Peptide Synthesis and Purity
In the context of standard Fmoc-based solid-phase peptide synthesis (SPPS), both this compound and Fmoc-L-Thr(Trt)-OH behave similarly in terms of coupling and deprotection cycles.[10] The chemical reactivity of the Fmoc and Trt protecting groups is independent of the stereochemistry of the alpha-carbon.
However, the use of trityl-protected amino acids has been shown to result in purer peptide products compared to those synthesized with standard tert-butyl (tBu) protected amino acids. It is also important to be aware of potential side reactions. For instance, the use of DIPEA as a base during coupling can sometimes lead to racemization, particularly with certain amino acids like Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH.[10] While less common with threonine, careful selection of coupling reagents and bases is always recommended to maintain chiral integrity.
Structural Consequences of D-Threonine Incorporation
The substitution of an L-threonine with a D-threonine residue can dramatically alter the peptide's secondary and tertiary structure.[5] This is due to the change in the orientation of the amino acid side chain, which disrupts the established hydrogen bonding patterns and steric interactions that define the conformation of an all-L-peptide.[11]
For example, the incorporation of a D-amino acid can promote the formation of specific turn structures, such as type I' or type II' β-turns, which can be crucial for biological activity. This structural influence is a key rationale for employing D-amino acids in rational peptide design.
Comparative Experimental Workflow
To empirically evaluate the differences between peptides containing D- and L-threonine, a systematic experimental approach is necessary. The following workflow outlines a typical comparative study.
Figure 1: A typical workflow for the comparative analysis of peptides synthesized with L- and D-threonine.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Wang resin or a similar appropriate solid support.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Amino Acid Coupling: Use a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a non-racemizing base like collidine or a limited amount of DIPEA.
-
Cleavage and Deprotection: A cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5) is used to cleave the peptide from the resin and remove the side-chain protecting groups.
2. Purification and Characterization:
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
3. Structural Analysis:
-
Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of the peptides in solution. Significant differences in the CD spectra between the L- and D-threonine-containing peptides would indicate alterations in their secondary structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed three-dimensional structural analysis, 2D-NMR techniques such as COSY and NOESY can be employed.
4. Stability Assay:
-
Protease Degradation Assay: The peptides are incubated with a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases). Aliquots are taken at various time points and analyzed by RP-HPLC to quantify the amount of intact peptide remaining. The peptide containing D-threonine is expected to show significantly slower degradation.
Expected Outcomes and Data Interpretation
The incorporation of this compound in place of its L-enantiomer is anticipated to yield a peptide with:
-
Altered Conformation: CD and NMR data will likely reveal a different secondary and tertiary structure for the D-threonine-containing peptide compared to the all-L-peptide.[2][4]
-
Enhanced Proteolytic Stability: The protease degradation assay should demonstrate a significantly longer half-life for the peptide containing the D-amino acid.
-
Potentially Modified Bioactivity: The biological activity of the D-threonine analog may be enhanced, reduced, or qualitatively different from the L-threonine counterpart, depending on the specific interactions required for its function.
The choice between this compound and Fmoc-L-Thr(Trt)-OH is therefore not merely a matter of selecting a building block, but a strategic decision in the design of peptides with tailored properties. By understanding the profound impact of chirality, researchers can unlock new possibilities in the development of more stable and effective peptide-based therapeutics.
References
-
Marchesan, S., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(21), 2131–2140. [Link]
-
Ali, A. M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7003. [Link]
-
PubChem. Fmoc-L-homohomoGln(Trt)-OH. [Link]
-
Chemsrc. Fmoc-Thr(Trt)-OH | CAS#:133180-01-5. [Link]
- Amdursky, N., & Gazit, E. (Eds.). (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry.
-
Advancements in Peptide Synthesis: The Significance of Protected D-Amino Acids. (n.d.). [Link]
-
Wei, Y., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Chemistry, 10, 840822. [Link]
-
Creative Biolabs. D Amino Acid Peptide Synthesis Service. [Link]
-
D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4596. [Link]
-
ETW International. D-Threonine | API & Peptide Intermediate | Baishixing. [Link]
- de la Torre, B. G., et al. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 103-106.
-
da Costa, E. A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–758. [Link]
-
Moodle@Units. solid phase peptide. [Link]
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- 6. CAS 133180-01-5: Fmoc-Thr(Trt)-OH | CymitQuimica [cymitquimica.com]
- 7. This compound Novabiochem 682800-84-6 [sigmaaldrich.com]
- 8. Fmoc-Thr(Trt)-OH | CAS#:133180-01-5 | Chemsrc [chemsrc.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chempep.com [chempep.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison for Peptide Chemists: Fmoc-D-Thr(Trt)-OH vs. Fmoc-D-Thr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of side-chain protecting groups is a critical determinant of synthetic success, directly impacting peptide purity and yield. The secondary hydroxyl group of threonine is particularly susceptible to undesirable side reactions, such as O-acylation, necessitating robust protection. Within the prevalent Fmoc/tBu orthogonal strategy, two derivatives of D-threonine are frequently employed: Fmoc-D-Thr(tBu)-OH, utilizing the conventional acid-labile tert-butyl (tBu) ether, and Fmoc-D-Thr(Trt)-OH, which features the highly acid-labile trityl (Trt) ether.
This guide presents an in-depth, data-driven comparison of these two essential building blocks. We will explore the fundamental chemical differences between the tBu and Trt protecting groups, their performance in SPPS, and the strategic implications for synthesizing peptides, particularly those that are complex or sensitive.
The Core Distinction: Acid Lability and Its Consequences
The primary difference between the tBu and Trt protecting groups lies in their susceptibility to acidolysis. The tBu group requires a strong acid, typically a high concentration of trifluoroacetic acid (TFA), for its removal. In stark contrast, the Trt group is exceptionally sensitive to acid and can be cleaved under significantly milder conditions, such as 1-5% TFA in dichloromethane (DCM).[1] This fundamental disparity in acid lability is the cornerstone of their differential application in SPPS and has profound effects on the entire synthetic workflow, from on-resin manipulations to the final purity of the crude peptide.
Table 1: Physicochemical and Application Profile of Fmoc-D-Thr(tBu)-OH and this compound
| Property | Fmoc-D-Thr(tBu)-OH | This compound |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Protecting Group Lability | Acid-labile (cleaved by strong acid, e.g., 95% TFA)[2] | Highly acid-labile (cleaved by mild acid, e.g., 1-5% TFA) |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid. | Synthesis of acid-sensitive peptides, protected fragments, and sequences prone to aggregation.[3] |
| Cleavage Side Reactions | Forms tert-butyl cations, which can alkylate nucleophilic residues (e.g., Trp, Met, Cys).[2] | Forms stable trityl cations, which are effectively scavenged, leading to fewer side reactions and purer crude product.[3] |
| Impact on Aggregation | Can contribute to aggregation in "difficult sequences". | The bulky Trt group can disrupt inter-chain hydrogen bonding, mitigating aggregation and improving synthetic efficiency. |
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
The choice between tBu and Trt protection for D-threonine extends beyond simple acid lability, influencing several aspects of the synthesis.
Purity of the Crude Peptide
A significant advantage of using this compound is the often superior purity of the crude peptide upon cleavage from the resin.[3] The harsh acidic conditions (e.g., 95% TFA) required to remove the tBu group generate highly reactive tert-butyl cations. These carbocations can indiscriminately alkylate nucleophilic amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to stubborn impurities that complicate purification.[4]
Conversely, the mild conditions used for Trt group cleavage generate the trityl cation, which is more stable and readily quenched by common scavengers like triisopropylsilane (TIS).[5] This results in a cleaner cleavage process with fewer side reactions, yielding a crude product of higher purity.[3]
Mitigation of Aggregation in "Difficult Sequences"
Peptide aggregation during SPPS is a major cause of incomplete reactions and low yields, particularly in long or hydrophobic sequences. The bulky nature of the Trityl group on the threonine side chain can be a powerful tool to combat this issue. By creating steric hindrance, the Trt group can disrupt the inter-chain hydrogen bonding that drives aggregation, thereby maintaining the accessibility of the growing peptide chain for acylation and deprotection steps. In syntheses of aggregation-prone sequences, switching from tBu to Trt protection on key residues like threonine has been shown to dramatically improve the outcome.[3]
Synthesis of Protected Peptide Fragments
The hyper-lability of the Trt group allows for orthogonal deprotection strategies on the solid support. For instance, a peptide can be synthesized on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin), allowing the peptide to be cleaved from the support with its tBu-protected side chains intact.[6][7] If a threonine residue within this sequence is protected with a Trt group, it can be selectively deprotected on-resin using a dilute acid solution that leaves the tBu groups and the resin linkage unaffected.[3] This strategy is invaluable for the synthesis of protected peptide fragments destined for convergent synthesis or for on-resin side-chain modifications.
Caption: Comparative SPPS workflows for tBu and Trt protecting groups.
Experimental Protocols for Comparative Analysis
To provide a tangible comparison, we outline a detailed experimental procedure for the synthesis of a model peptide using both Fmoc-D-Thr(tBu)-OH and this compound.
Model Peptide Sequence: H-Tyr-D-Ala-Asp-Gly-D-Thr -Phe-Gly-NH₂
This sequence is chosen to include residues that are not particularly sensitive to acidolysis, allowing for a direct comparison of the performance of the two D-threonine derivatives.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-D-Thr(tBu)-OH and this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
HPLC grade acetonitrile and water
Part 1: Solid-Phase Peptide Synthesis (Performed in parallel for both derivatives)
-
Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate 4 equivalents of the Fmoc-amino acid with 4 equivalents of DIC and 4 equivalents of Oxyma Pure in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, using either Fmoc-D-Thr(tBu)-OH or this compound at the appropriate cycle.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Part 2: Cleavage and Deprotection
For the peptide synthesized with Fmoc-D-Thr(tBu)-OH:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide pellet.
For the peptide synthesized with this compound:
-
Follow the same procedure as above (steps 1-6). The cleavage cocktail and conditions are identical for the final global deprotection to ensure a fair comparison of the final crude products.
Part 3: Analysis
-
Crude Purity Analysis: Dissolve a small amount of each crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis: Analyze the crude peptides by reverse-phase HPLC using a C18 column and a standard water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry: Confirm the identity of the main peak in each chromatogram by mass spectrometry to ensure it corresponds to the target peptide.
-
Comparison: Compare the HPLC chromatograms of the two crude products, paying close attention to the percentage purity of the main peak and the profile of impurities. The expectation is that the peptide synthesized with this compound will show a cleaner crude profile.
Conclusion and Recommendations
The choice between Fmoc-D-Thr(tBu)-OH and this compound is a strategic one, dictated by the specific demands of the target peptide.
-
Fmoc-D-Thr(tBu)-OH remains the workhorse for routine synthesis of simple, robust peptides where the potential for t-butylation side reactions is minimal and aggregation is not a concern. Its lower cost and widespread use make it a default choice for many applications.
-
This compound offers distinct advantages in more challenging synthetic contexts.[3] It is the superior choice for:
-
Synthesizing acid-sensitive peptides , where milder final cleavage conditions are beneficial.
-
Combating aggregation in long or hydrophobic sequences due to the steric bulk of the Trt group.
-
Preparing protected peptide fragments for convergent synthesis strategies.
-
Minimizing side reactions during cleavage, leading to higher purity crude products and simplifying subsequent purification.[3]
-
By understanding the chemical nuances and performance characteristics of each protecting group, peptide chemists can make informed decisions to optimize their synthetic strategies, ultimately leading to higher quality peptides and more efficient research and development outcomes.
References
- Benchchem. A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. Benchchem. Accessed January 19, 2026.
- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. Benchchem. Accessed January 19, 2026.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947–3950.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth. Accessed January 19, 2026.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 19, 2026.
- CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- Benchchem. A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis. Benchchem. Accessed January 19, 2026.
- CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Accessed January 19, 2026.
- AnaSpec. Amino Acid Derivatives for Peptide Synthesis. AnaSpec. Accessed January 19, 2026.
- Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1484–1493.
- Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5472–5485.
- Benchchem. Technical Support Center: Managing Steric Hindrance from tBu Groups in Peptide Synthesis. Benchchem. Accessed January 19, 2026.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 19, 2026.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. Accessed January 19, 2026.
- ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(7-8), 565–571.
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides for the New Millennium: Proceedings of the 16th American Peptide Symposium (pp. 11-13). Springer.
- Benchchem. An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis. Benchchem. Accessed January 19, 2026.
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Li, Y., et al. (2009). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic Letters, 11(15), 3374–3377.
- AltaBioscience. Fmoc Amino Acids for SPPS. AltaBioscience. Accessed January 19, 2026.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
- Lauer-Fields, J. L., et al. (2009). Predominant cleavage of proteins N-terminal to serines and threonines using scandium(III) triflate. Journal of Proteome Research, 8(10), 4847–4855.
- Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Benchchem. Application Notes and Protocols: Cleavage of the tBu Group from Serine Side Chains. Benchchem. Accessed January 19, 2026.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. Accessed January 19, 2026.
- Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides. Accessed January 19, 2026.
- Singh, S. K., & Yarlagadda, S. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Sciences and Research, 9(8), 3134-3146.
- Truscott, R. J. W., & Friedrich, M. G. (2016). Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. Aging Cell, 15(2), 223–230.
- Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1805.
- Chen, F. M., & Benoiton, N. L. (1992). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. International Journal of Peptide and Protein Research, 40(1), 1–6.
- Benchchem. A Head-to-Head Battle in Peptide Synthesis: Fmoc-Tyr(tBu). Benchchem. Accessed January 19, 2026.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed January 19, 2026.
Sources
A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-D-Thr(Trt)-OH Post-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptide therapeutics, the stereochemical integrity of each amino acid building block is paramount. The introduction of even minute levels of the incorrect enantiomer can lead to significant alterations in the final peptide's three-dimensional structure, biological activity, and immunogenicity.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for assessing the enantiomeric purity of Fmoc-D-Thr(Trt)-OH, a critical protected amino acid, following its coupling in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower you in selecting the most robust method for your quality control and process development needs.
The Criticality of Enantiomeric Purity in Peptide Therapeutics
The chirality of amino acids dictates the folding and, consequently, the function of peptides and proteins. While L-amino acids are the proteinogenic standard, the incorporation of D-amino acids is a common strategy to enhance peptide stability against enzymatic degradation or to modulate receptor binding.[3] However, unintended inversion of stereochemistry, known as racemization, can occur during peptide synthesis, particularly during the amino acid activation and coupling steps.[2][4] For this compound, ensuring that it remains in the D-configuration post-coupling is essential to maintain the intended therapeutic effect and safety profile of the final peptide drug.[1][5] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have stringent requirements for the control of stereoisomeric impurities in pharmaceutical products.[6][7][8][9]
Understanding Racemization in Peptide Synthesis
Racemization during peptide coupling is a significant concern, especially for certain amino acids and under specific reaction conditions. The mechanism often involves the formation of an oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemical integrity. The choice of coupling reagent, additives, base, and solvent all play a crucial role in the extent of racemization.[10][11] For instance, highly reactive coupling reagents can sometimes increase the risk of oxazolone formation.[11] Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are often employed to suppress racemization by minimizing the lifetime of the highly reactive intermediates.[4]
Histidine and cysteine are particularly susceptible to racemization.[4] While threonine is generally less prone to racemization than some other amino acids, the potential for epimerization still necessitates rigorous analytical monitoring, especially in the context of producing high-purity therapeutic peptides.
Comparative Analysis of Analytical Methods
The primary analytical techniques for determining the enantiomeric purity of amino acid derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High accuracy and precision, widely applicable, non-destructive, suitable for preparative separation. | Can have longer run times, requires specialized and sometimes expensive chiral columns. | ≤ 0.05% for the undesired isomer.[12] |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | High resolution and sensitivity, fast analysis times.[13] | Requires derivatization to increase volatility, not suitable for non-volatile or thermally labile compounds.[14] | Picogram levels.[14] |
| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption, rapid method development. | Lower sensitivity compared to HPLC and GC, reproducibility can be a challenge. | Dependent on the detector, generally higher than HPLC and GC. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted method for the enantiomeric purity analysis of Fmoc-amino acids due to its robustness, versatility, and high accuracy.[12] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).
Several types of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of N-protected amino acids.[15][16][17]
Workflow for Chiral HPLC Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. peptide.com [peptide.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis [altabioscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 16. phenomenex.com [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Trityl (Trt) and tert-Butyl (tBu) Protection of D-Threonine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the chemical modification of amino acids, the strategic selection of protecting groups is a critical determinant of synthetic success. The hydroxyl side chain of threonine is a common site for such protection to prevent unwanted side reactions, primarily O-acylation, during subsequent synthetic steps. This guide provides an in-depth comparison of two stalwart protecting groups for the hydroxyl moiety of D-threonine: the bulky trityl (Trt) group and the acid-labile tert-butyl (tBu) group. This analysis is grounded in established chemical principles and supported by data from the literature to inform the rational design of synthetic routes.
At a Glance: Key Performance Indicators of Trt vs. tBu Protection
The choice between Trt and tBu for the side-chain protection of D-threonine is fundamentally a strategic one, dictated by the overall synthetic plan, particularly the desired orthogonality and the lability requirements of the target molecule.[1][2]
| Parameter | Trityl (Trt) Protection | tert-Butyl (tBu) Protection |
| Typical Protecting Group | Trityl chloride (TrCl) | Isobutylene or tert-butyl acetate |
| Protection Conditions | Basic (e.g., pyridine, DMAP) | Strongly acidic (e.g., H₂SO₄, TfOH) |
| Acid Lability | High; cleavable with dilute TFA | Moderate; requires strong TFA |
| Stability | Stable to base, catalytic hydrogenolysis | Stable to base, catalytic hydrogenolysis |
| Key Advantage | Amenable to selective on-resin cleavage | Robust and stable during Fmoc-SPPS |
| Key Disadvantage | Steric hindrance can lower coupling yields | Harsh acid required for final cleavage |
| Scavenger Requirement | Yes, to trap the stable trityl cation | Yes, to trap the tert-butyl cation |
The Chemistry of Protection: A Tale of Two Mechanisms
The decision to employ either Trt or tBu protection is intrinsically linked to the chemical nature of the D-threonine molecule and the desired end-product. The protection of the hydroxyl group must be efficient and selective, and the chosen protecting group must be stable under subsequent reaction conditions while being readily cleavable when desired.
Trityl (Trt) Protection: A Sterically Governed Approach
The trityl group is installed under basic conditions, typically using trityl chloride in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). The reaction proceeds via an SN2-like mechanism where the hydroxyl group of D-threonine attacks the electrophilic carbon of trityl chloride. The bulky nature of the trityl group offers excellent protection but can also present steric challenges in subsequent coupling reactions.
tert-Butyl (tBu) Protection: An Acid-Catalyzed Pathway
In contrast, the tert-butyl group is introduced under strongly acidic conditions.[3] The most common methods involve the reaction of D-threonine with isobutylene in the presence of a strong acid catalyst like sulfuric acid.[3] The mechanism involves the protonation of isobutylene to form the stable tert-butyl cation, which is then attacked by the nucleophilic hydroxyl group of D-threonine. This method is highly effective, though the strongly acidic conditions may not be suitable for sensitive substrates.
Yield Comparison: An Analysis of Reported Data
It is important to note that reported yields are highly dependent on the specific reaction conditions, scale, and purity of the starting materials. The following table collates yield data from various sources to provide a general performance expectation.
| Protected Derivative | Protection Method | Reported Yield | Source |
| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, isobutene, H₂SO₄ | 43.22% | [3] |
| O-tert-butyl-L-threonine tert-butyl ester | Z-L-threonine, isobutylene, H₂SO₄, then deprotection | 30% | [3] |
| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, MTBE, H₂SO₄, molecular sieves | 35% | [3] |
| O-tert-butyl-L-threonine tert-butyl ester | L-threonine, butylated reagent, solid acid catalyst | >80% | [3] |
| Trt-Asn(Trt)-OH | Asn(Trt), Trityl group | 10% | [4] |
The data indicates that the synthesis of tBu-protected threonine can achieve high yields, although optimization of the catalytic system appears crucial.[3] The reported yield for a doubly Trt-protected asparagine is notably lower, which may reflect the steric challenges associated with introducing multiple bulky groups.[4]
Deprotection Strategies: Orthogonality in Practice
The key differentiator between Trt and tBu protection lies in their deprotection conditions, a factor that is central to the design of orthogonal synthetic strategies in solid-phase peptide synthesis (SPPS).[5]
Trityl Group Cleavage: Mild Acid Lability
The Trt group is prized for its high sensitivity to acid. It can be selectively removed using very mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM), often while the peptide remains anchored to the solid support.[5] This allows for on-resin modification of the newly exposed hydroxyl group. A critical consideration during Trt cleavage is the formation of the highly stable trityl cation, which can lead to side reactions with nucleophilic residues like tryptophan or cysteine. Therefore, the use of scavengers, such as triisopropylsilane (TIS), is mandatory to trap this reactive intermediate.[6]
tert-Butyl Group Cleavage: Robustness and Final Deprotection
The tBu group is significantly more stable to acid than the Trt group. It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the N-terminal Fmoc group during SPPS. Cleavage of the tBu ether requires treatment with a high concentration of TFA (typically 95%), usually in a "cocktail" containing scavengers, as part of the final deprotection and cleavage of the peptide from the resin.[5]
Experimental Protocols
The following are representative, step-by-step protocols for the protection and deprotection of D-threonine's side chain.
Protocol 1: O-Tritylation of N-Fmoc-D-threonine
Materials:
-
N-Fmoc-D-threonine
-
Trityl chloride (TrCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Fmoc-D-threonine in anhydrous DCM and add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride portion-wise over 15 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Fmoc-O-Trt-D-threonine.
Protocol 2: O-tert-Butylation of D-threonine
Materials:
-
D-threonine
-
Dichloromethane (DCM) or 1,4-dioxane
-
Concentrated sulfuric acid
-
Isobutylene (liquefied)
-
Pressure vessel
-
Aqueous ammonia
-
Ethyl acetate
Procedure:
-
Suspend D-threonine in DCM in a pressure vessel.
-
Cool the suspension to -20 °C.
-
Carefully add concentrated sulfuric acid.
-
Add liquefied isobutylene to the reaction mixture.
-
Seal the vessel and allow it to warm to room temperature, then stir for 48-72 hours.
-
Cool the vessel to -5 °C and carefully quench the reaction by adding aqueous ammonia until the pH is 7.5-8.0.
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 3: Deprotection of the Trityl Group
Materials:
-
N-Fmoc-O-Trt-D-threonine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Dissolve the Trt-protected substrate in DCM.
-
Add TIS (5-10% v/v) to the solution.
-
Add a solution of 1-5% TFA in DCM.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
Protocol 4: Deprotection of the tert-Butyl Group
Materials:
-
N-Fmoc-O-tBu-D-threonine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolve the tBu-protected substrate in DCM.
-
Add TIS (5-10% v/v) as a scavenger.
-
Add a solution of 50-95% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the solution under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether and collect by filtration.
Visualization of Synthetic Workflows
Caption: Comparative workflows for Trt and tBu protection/deprotection of D-threonine.
Conclusion
The choice between Trityl and tert-Butyl as a protecting group for the hydroxyl function of D-threonine is a nuanced decision that hinges on the specific demands of the synthetic strategy.
-
Trityl (Trt) is the group of choice when mild, selective deprotection is required, for instance, for on-resin side-chain modifications. Its steric bulk is a double-edged sword, offering good protection but potentially hindering subsequent reactions.
-
tert-Butyl (tBu) represents a more robust and standard option, particularly in Fmoc-based SPPS, where its stability to piperidine is a major advantage. However, its removal requires harsh acidic conditions that may not be suitable for all substrates.
Ultimately, a thorough understanding of the stability, lability, and steric properties of each protecting group, as outlined in this guide, will empower the researcher to make an informed decision that maximizes the yield and purity of the final product.
References
- Vertex AI Search, "Amino Acid Derivatives for Peptide Synthesis", accessed on 2024-10-27,
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Ajikumar, M., Awin-Ongya, C., Boots, M., Diep, M., Hewitt, K., Medina, M., ... & Clairardin, S. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. Argonne National Laboratory. [Link]
- Google Patents. (2020). CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2002). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 8(5-6), 331-338. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
PubMed. (n.d.). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Tritylamines. [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2002). Solid-Phase Peptide Synthesis using Nα-Trityl-Amino Acids. ResearchGate. [Link]
-
National Institutes of Health. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. [Link]
-
ACS Publications. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2023). Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. [Link]
-
ACS Publications. (n.d.). Simple and convenient synthesis of tert-butyl ethers of Fmoc-serine, Fmoc-threonine, and Fmoc-tyrosine. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. [Link]
-
Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. [Link]
Sources
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- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
Impact of D-Threonine Incorporation on Peptide Biological Activity: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Strategic Use of D-Threonine in Peptide Drug Development
This guide offers an in-depth comparison of how incorporating D-threonine can significantly alter the biological activity of peptides. It is an essential resource for researchers, scientists, and professionals in drug development, providing both foundational principles and actionable experimental protocols.
Introduction: The Critical Role of Stereochemistry in Peptide Function
The biological activity of peptides is dictated by their precise three-dimensional structure, which is largely determined by the L-amino acid building blocks. Introducing a D-amino acid like D-threonine fundamentally alters this stereochemistry, offering a powerful tool to enhance peptide therapeutics. This strategic substitution can lead to significant improvements in a peptide's pharmacological properties.
Key advantages of incorporating D-amino acids include:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are enzymes that specifically recognize and break down peptides made of L-amino acids.[1][2][3] This resistance can significantly extend the half-life of peptide drugs in the body.[4][5]
-
Altered Conformation: The presence of a D-amino acid can change the peptide's shape, potentially leading to a better fit with its target receptor and enhanced biological activity.[6]
-
Modified Biological Activity: As a result of enhanced stability and altered conformation, D-threonine incorporation can lead to peptides with increased potency and novel therapeutic effects.
Structural Implications of D-Threonine Incorporation
Substituting an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure, such as α-helices and β-sheets.[7] These changes can be critical for receptor interaction and overall function.
Experimental Protocol: Assessing Secondary Structure with Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a vital technique for examining the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: Dissolve both the L- and D-threonine-containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectra for each peptide from 190 to 260 nm using a calibrated CD spectrometer.
-
Analysis: Compare the spectra to identify any significant shifts, which would indicate changes in the secondary structure. Deconvolution software can be used to quantify the percentage of different structural elements.
Enhancing Enzymatic Stability: A Key to Therapeutic Success
A major challenge for peptide-based drugs is their rapid breakdown by proteases. The introduction of D-amino acids provides a robust solution to this problem.[2][3]
Experimental Protocol: In Vitro Protease Degradation Assay
This assay directly compares the stability of peptides in the presence of proteases.
Methodology:
-
Incubation: Incubate the L- and D-threonine peptides with a relevant protease (e.g., trypsin or human serum) at 37°C.
-
Time-Course Analysis: Take samples at various time points and stop the enzymatic reaction.
-
Quantification: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to measure the amount of intact peptide remaining over time.
-
Data Interpretation: Plot the percentage of intact peptide against time to determine the degradation rate and half-life.
Table 1: Illustrative Comparison of Peptide Stability
| Peptide Variant | Half-life in Human Serum (minutes) |
| L-Threonine Peptide | ~15 |
| D-Threonine Peptide | >240 |
Diagram 1: Mechanism of Protease Resistance
Caption: D-amino acid incorporation hinders protease binding, preventing peptide degradation.
Modulating Receptor Binding and Biological Activity
The ultimate goal of incorporating D-threonine is to optimize the peptide's interaction with its biological target.
Experimental Protocol: Competitive Receptor Binding Assay
This assay determines how strongly the modified peptide binds to its receptor.
Methodology:
-
Assay Setup: Combine a labeled ligand, the target receptor, and varying concentrations of the L- and D-threonine peptides.
-
Measurement: Quantify the amount of labeled ligand that is displaced by the competitor peptides.
-
Analysis: Calculate the IC50 value for each peptide, which represents the concentration required to inhibit 50% of the labeled ligand binding. A lower IC50 indicates higher affinity.[8]
Table 2: Example of Comparative Receptor Binding Affinity
| Peptide Variant | Receptor Binding Affinity (IC50, nM) |
| L-Threonine Peptide | 50 |
| D-Threonine Peptide | 10 |
Experimental Protocol: Cell-Based Functional Assays
These assays measure the biological response triggered by the peptide.
Methodology:
-
Cell Treatment: Treat cells expressing the target receptor with different concentrations of the peptides.
-
Signal Measurement: Measure a downstream signaling molecule (e.g., cAMP for GPCRs) to quantify the cellular response.
-
Dose-Response Analysis: Plot the response against the peptide concentration to determine the EC50 value, which indicates the peptide's potency.
Diagram 2: Peptide-Receptor Signaling Cascade
Caption: Peptide binding to its receptor initiates a cascade of intracellular signals.
Conclusion
The strategic incorporation of D-threonine is a highly effective method for enhancing the therapeutic properties of peptides. By improving stability, altering conformation, and modulating receptor interactions, this approach allows for the rational design of more potent and durable peptide-based drugs. The methodologies presented in this guide provide a solid framework for researchers to systematically evaluate and optimize their peptide candidates.
References
- Hong, S., Oh, J. E., & Lee, K. H. (Year). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Science.
- Li, X., & Xu, B. (Year). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accounts of Chemical Research.
- Soyez, D., et al. (2011). Experimental strategies for the analysis of D-amino acid containing peptides in crustaceans: a review.
- Liebmann, C., et al. (1986). Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs. Peptides.
- Wall, J. S., et al. (Year). Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. Amyloid.
- Ahmadi, Z., & Gholami, M. (Year).
- Kramer, J., et al. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir.
- LifeTein. (2012). D-amino acid peptides to resist common proteases.
- BenchChem. (n.d.). Application of Glycyl-D-threonine in Drug Design: A Strategy for Enhanced Stability and Bioactivity.
- Liebmann, C., et al. (1986). Opiate receptor binding affinities of some D-amino acid substituted β-casomorphin analogs. Peptides.
- Rubert, A., et al. (Year). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules.
- Abdulbagi, M., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules.
- Read, D. J., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB.
- Mahalakshmi, R., & Balaram, P. (Year). The use of D-amino acids in peptide design. Current Opinion in Structural Biology.
Sources
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopic Data for Fmoc-D-Thr(Trt)-OH Containing Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the unequivocal structural verification of amino acid building blocks and the subsequent peptides is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed information on molecular structure, purity, and conformation. This guide offers an in-depth comparison of the NMR spectroscopic data for Fmoc-D-Thr(Trt)-OH, a commonly used protected amino acid, and peptides derived from it. We will explore the characteristic signals of the Fmoc and Trityl protecting groups and provide supporting experimental data and protocols to aid in the seamless analysis of these molecules.
The Central Role of NMR in Peptide Chemistry
In the realm of peptide synthesis, particularly utilizing the Fmoc/tBu strategy, ensuring the integrity of the protected amino acid monomers is the first critical step towards a successful synthesis. NMR spectroscopy allows for the unambiguous confirmation of the presence and integrity of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group and the side-chain protecting group, in this case, the Trityl (Trt) group on the threonine hydroxyl function. Furthermore, upon incorporation into a peptide chain, NMR is indispensable for sequence verification and conformational analysis.
Structural Elucidation of this compound
The structure of this compound, with its distinct protecting groups, gives rise to a characteristic NMR signature. A thorough understanding of these signatures is essential for quality control and for differentiating it from other protected amino acids or potential impurities.
Caption: Structure of this compound highlighting the key functional moieties.
Predicted NMR Spectroscopic Data for this compound
While experimental spectra can vary slightly based on solvent and concentration, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, offering a reliable reference for spectral assignment. These predictions are based on established chemical shift libraries and computational models.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.77 | d | 2H, Fmoc aromatic |
| ~7.60 | d | 2H, Fmoc aromatic |
| ~7.40 | t | 2H, Fmoc aromatic |
| ~7.31 | t | 2H, Fmoc aromatic |
| ~7.2-7.5 | m | 15H, Trityl aromatic |
| ~5.40 | d | 1H, NH |
| ~4.45 | dd | 1H, α-H |
| ~4.35 | m | 1H, β-H |
| ~4.25 | t | 1H, Fmoc-CH |
| ~1.25 | d | 3H, γ-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (ppm) | Assignment |
| ~174.5 | COOH |
| ~156.0 | Fmoc C=O |
| ~144.0, ~141.3 | Fmoc quaternary C |
| ~145.0 | Trityl quaternary C |
| ~128.5, ~127.8, ~127.0 | Trityl aromatic CH |
| ~127.7, ~127.1, ~125.1, ~120.0 | Fmoc aromatic CH |
| ~87.0 | Trityl central C |
| ~75.0 | β-C |
| ~67.5 | Fmoc-CH₂ |
| ~60.0 | α-C |
| ~47.2 | Fmoc-CH |
| ~20.5 | γ-CH₃ |
Comparative Analysis: this compound vs. Fmoc-D-Thr(tBu)-OH
The choice of side-chain protection can influence both the synthetic strategy and the resulting NMR spectrum. A common alternative to the Trityl group for threonine protection is the tert-Butyl (tBu) group. Below is a comparative table of their ¹H NMR data.
Table 3: ¹H NMR Data Comparison of Threonine Protecting Groups
| Assignment | This compound (Predicted, CDCl₃) | Fmoc-D-Thr(tBu)-OH (Experimental, CDCl₃) | Key Differences |
| Fmoc-H | ~7.77-7.31 (m) | ~7.76-7.30 (m) | Minimal difference in the Fmoc region. |
| Protecting Group-H | ~7.2-7.5 (m, 15H) | ~1.15 (s, 9H) | The most significant difference: a large multiplet in the aromatic region for Trityl vs. a sharp singlet in the aliphatic region for tBu. |
| NH | ~5.40 (d) | ~5.35 (d) | Similar chemical shifts for the amide proton. |
| α-H | ~4.45 (dd) | ~4.30 (dd) | A slight downfield shift for the α-proton in the Trityl-protected version. |
| β-H | ~4.35 (m) | ~4.15 (m) | A noticeable downfield shift for the β-proton in the Trityl-protected version due to the deshielding effect of the aromatic rings. |
| γ-CH₃ | ~1.25 (d) | ~1.20 (d) | Minimal difference in the methyl proton chemical shift. |
The bulky and aromatic nature of the Trityl group leads to a more complex aromatic region in the ¹H NMR spectrum and a downfield shift of the nearby β-proton compared to the tBu-protected analogue. This distinct signature is a key diagnostic feature.
NMR Analysis of Peptides Containing this compound
Upon incorporation of this compound into a peptide chain, the chemical environment of the amino acid residue changes, leading to predictable shifts in the NMR spectrum. To illustrate this, let's consider a simple model dipeptide, Fmoc-Gly-D-Thr(Trt)-OH.
Table 4: Predicted ¹H NMR Data Comparison of this compound and a Model Dipeptide
| Assignment | This compound (ppm) | Fmoc-Gly-D-Thr(Trt)-OH (ppm) | Observed Changes and Rationale |
| Thr NH | ~5.40 | ~7.0-8.0 | Significant downfield shift upon formation of the amide bond, now residing in the characteristic amide proton region. |
| Thr α-H | ~4.45 | ~4.6-4.8 | Downfield shift due to the influence of the newly formed peptide bond and the neighboring glycine residue. |
| Thr β-H | ~4.35 | ~4.4-4.5 | Minor downfield shift. |
| Thr γ-CH₃ | ~1.25 | ~1.2-1.3 | Minimal change, as it is further from the site of peptide bond formation. |
| Gly NH | N/A | ~5.5-6.0 | Appearance of the N-terminal glycine amide proton, typically upfield of internal amide protons. |
| Gly α-H | N/A | ~3.8-4.0 | Characteristic chemical shift for glycine α-protons. |
The formation of the peptide bond is clearly indicated by the significant downfield shift of the threonine amide proton. 2D NMR techniques, such as COSY and TOCSY, are invaluable for unambiguously assigning all proton resonances within the peptide.[1]
Caption: General workflow for NMR analysis of a protected peptide.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent on a standardized experimental protocol.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the peptide for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good initial choice for many protected peptides. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolve the sample in 0.5-0.7 mL of the chosen solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain optimal resolution.
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
For 2D experiments (COSY, TOCSY, HSQC), use standard pulse programs and optimize acquisition parameters (e.g., mixing times for TOCSY) based on the specific peptide.[2]
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.
-
Perform Fourier transformation to convert the time-domain data (FID) to the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.
-
Utilize 2D spectra to establish through-bond (COSY, TOCSY) and through-space (NOESY) correlations for complete structural assignment.[1]
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of this compound and its corresponding peptides. The distinct signals of the Fmoc and Trityl protecting groups, along with the characteristic shifts of the threonine residue, provide a robust fingerprint for structural verification and purity assessment. By understanding these NMR signatures and employing standardized experimental protocols, researchers can confidently advance their peptide synthesis campaigns, ensuring the integrity of their valuable molecules from the monomer stage to the final product.
References
-
Nutan Nagadi. Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube, 2020. Available at: [Link]
-
Nitin Mishra and Evans Coutinho. NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 2011. Available at: [Link]
Sources
A Comparative Guide to the Enzymatic Stability of Peptides with D-Thr(Trt) vs. L-Thr(Trt)
For researchers, scientists, and drug development professionals, enhancing the in-vivo and in-vitro stability of peptide-based therapeutics is a paramount challenge. The susceptibility of natural L-amino acid peptides to rapid enzymatic degradation by proteases significantly curtails their therapeutic window and bioavailability. A powerful and widely adopted strategy to overcome this limitation is the site-specific substitution of L-amino acids with their D-enantiomers.
This guide provides an in-depth comparative analysis of the stability imparted by incorporating D-Threonine versus L-Threonine, both with their side-chain hydroxyl groups protected by the bulky trityl (Trt) group. We will explore the fundamental principles governing this stability difference, present a detailed experimental protocol for validation, and discuss the broader implications for peptide drug design.
The Core Principle: Stereospecificity of Proteolytic Enzymes
The foundational reason for the enhanced stability of D-amino acid-containing peptides lies in the chiral nature of enzymes. Proteases, the enzymes responsible for peptide bond cleavage, have evolved over millennia to recognize and bind substrates composed exclusively of L-amino acids.[1] Their catalytic active sites are exquisitely stereospecific, akin to a lock that only accepts a key with a specific three-dimensional geometry.
The introduction of a D-amino acid into a peptide sequence fundamentally alters the stereochemistry at the α-carbon.[2] This creates a profound steric mismatch that prevents the peptide from docking correctly within the enzyme's active site, rendering the adjacent peptide bonds resistant to hydrolysis. This steric hindrance is the primary mechanism by which D-amino acids confer exceptional resistance to enzymatic degradation.[2]
Focus on Threonine and the Trityl (Trt) Protecting Group
Threonine (Thr): Threonine is a polar amino acid characterized by a secondary hydroxyl (-OH) group on its side chain. Like all amino acids except glycine, it exists in two chiral forms: L-Threonine, the form incorporated into proteins during ribosomal synthesis, and D-Threonine, its non-superimposable mirror image.[3][4]
Trityl (Trt) Group: In solid-phase peptide synthesis (SPPS), reactive side-chain functionalities must be temporarily masked with protecting groups to prevent unwanted side reactions.[5][6] For the hydroxyl groups of Serine and Threonine, the triphenylmethyl (Trityl, Trt) group is a common choice.[7] It is a bulky, acid-labile protecting group, meaning it is stable during the base-labile Fmoc deprotection steps in SPPS but can be removed during the final acid-mediated cleavage of the peptide from the resin.[7][8] The significant steric bulk of the Trt group can also influence the peptide's local conformation and solubility.[9]
Comparative Stability Analysis: D-Thr(Trt) vs. L-Thr(Trt) in a Peptide Sequence
When comparing two identical peptide sequences, where the only difference is the chirality of a single threonine residue, the primary distinction in their stability profiles under physiological conditions will be their resistance to enzymatic degradation.
-
Peptide with L-Thr(Trt): This peptide is a natural substrate for proteases. Enzymes like chymotrypsin, elastase, or other serum proteases can recognize the L-configuration of the amino acid backbone and cleave peptide bonds at or near the L-Thr residue. The rate of cleavage would depend on the surrounding amino acid sequence and the specific proteases present. The Trt group, being on the side chain, does not prevent the recognition of the L-backbone by the enzyme.
-
Peptide with D-Thr(Trt): This peptide will exhibit dramatically enhanced stability. The presence of the D-threonine residue introduces a stereochemical barrier that effectively blocks protease binding and catalysis at that site.[2] Consequently, the peptide's half-life in a biological matrix like human serum is expected to be significantly longer than its L-Thr counterpart.[10]
Regarding chemical stability (non-enzymatic degradation), the difference between the D- and L-forms is negligible under physiological pH and temperature. Both isomers possess the same chemical bonds and functional groups.[2] The primary stability advantage is conferred almost exclusively by resistance to enzymatic action.
Experimental Validation: A Head-to-Head Protocol for Serum Stability
To empirically validate the stability difference, a well-controlled serum stability assay is essential. This protocol provides a self-validating system to quantitatively compare the degradation kinetics of a peptide containing L-Thr(Trt) against its D-Thr(Trt) analog.
Objective: To determine and compare the half-life (t½) of two model peptides, Ac-X-Y-L-Thr(Trt)-Z-NH₂ and Ac-X-Y-D-Thr(Trt)-Z-NH₂, in human serum.
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
-
Peptide Synthesis and Characterization:
-
Synthesize the two target peptides (one with L-Thr(Trt) and one with D-Thr(Trt)) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]
-
Purify the crude peptides to >95% purity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Confirm the identity and mass of the purified peptides via mass spectrometry (e.g., LC-MS or MALDI-TOF).[12]
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each peptide in dimethyl sulfoxide (DMSO).
-
Obtain pooled human serum from a commercial source. Thaw at 37°C and centrifuge to remove any cryoprecipitates. Use the supernatant for the assay.
-
Prepare the quenching/precipitation solution: Acetonitrile (ACN) containing an internal standard (a stable, non-related peptide) at a known concentration.
-
-
Serum Incubation Assay:
-
Pre-warm the human serum to 37°C in a water bath.
-
To start the reaction, add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µM. (Note: The final DMSO concentration should be kept low, typically ≤1%, to avoid affecting enzyme activity).
-
Immediately after adding the peptide, vortex gently and withdraw the first aliquot (t=0).
-
Continue to incubate the serum-peptide mixture at 37°C.
-
Withdraw aliquots (e.g., 50 µL) at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours). The time points should be adjusted based on the expected stability.
-
-
Sample Processing:
-
Immediately add each collected aliquot to a tube containing a fixed volume (e.g., 150 µL) of the cold quenching/precipitation solution.[13][14]
-
Vortex vigorously to stop enzymatic reactions and precipitate serum proteins.
-
Incubate the samples on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Analyze the samples using an analytical RP-HPLC system with UV detection (typically at 214-220 nm).[15][16][17]
-
Use a C18 column and a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
The method must be able to resolve the intact peptide from its degradation products and the internal standard.
-
Data Interpretation and Presentation
-
Quantification: For each time point, integrate the peak area of the intact peptide. Normalize this area to the area of the internal standard to correct for variations in sample processing and injection volume.
-
Calculation: Plot the percentage of remaining intact peptide against time. The data for the L-Thr(Trt) peptide is expected to fit a one-phase exponential decay curve, from which the half-life (t½) can be calculated.
-
Comparison: Compare the degradation profiles of the L- and D-peptides.
Hypothetical Comparative Stability Data
| Time Point | % Remaining L-Thr(Trt) Peptide | % Remaining D-Thr(Trt) Peptide |
| 0 min | 100% | 100% |
| 30 min | 75% | >99% |
| 60 min | 52% | >99% |
| 120 min | 26% | >98% |
| 240 min | 8% | >98% |
| 24 hours | <1% | >95% |
| Calculated t½ | ~65 minutes | >>24 hours |
Broader Implications and Conclusion
The experimental data will almost certainly demonstrate a dramatic increase in stability for the peptide containing D-Thr(Trt) compared to its L-Thr(Trt) counterpart. This finding has significant implications for drug development:
-
Improved Pharmacokinetics: Enhanced enzymatic stability directly translates to a longer circulating half-life in vivo, potentially reducing the required dosing frequency and improving patient compliance.[2][10]
-
Enhanced Bioavailability: For orally or subcutaneously administered peptides, resistance to local proteases can increase the amount of intact drug that reaches systemic circulation.
-
A Key Design Tool: The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, allowing chemists to fine-tune the stability and therapeutic profile of lead candidates.[1][18]
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). [Source not further specified].
- Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (n.d.). [Source not further specified].
- Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (2025). Bioorganic Chemistry, 158, 108337.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). [Source not further specified].
- BenchChem. (n.d.). A Comparative Guide to the Enzymatic Stability of Peptides with D-Amino Acids.
- BenchChem. (n.d.). L- vs. D-β-Homoamino Acids: A Comparative Guide to In Vitro Peptide Stability.
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (n.d.). PubMed Central.
- JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). [Source not further specified].
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (n.d.).
- Protecting Groups in Peptide Synthesis. (n.d.).
- Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. (2023). ACS Macro Letters.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
- LifeTein. (2012). D-amino acid peptides to resist common proteases.
- Chirality Effects in Peptide Assembly Structures. (2021).
- The Role of Trityl Protection in Asparagine Peptide Synthesis. (n.d.). [Source not further specified].
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Application of the Trityl Group in Peptide Chemistry. (n.d.). [Source not further specified].
- Mass Spectrometry Methods for Measuring Protein Stability. (2022). Chemical Reviews.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not further specified].
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- Mabion SA. (n.d.). Mass Spectrometry in Peptide and Protein Analysis.
- Chirality Effects in Peptide Assembly Structures. (n.d.).
- Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. (n.d.).
- Serum Stability of Peptides. (n.d.).
- Stability enhancement for peptide analysis by electrospray using the triple quadrupole mass spectrometer. (n.d.). Semantic Scholar.
- D-Threonine VS L-Threonine. (2024). Chemicalbook.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Source not further specified].
- Evaluating protocols and analytical methods for peptide adsorption experiments. (n.d.). [Source not further specified].
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Guidechem. (n.d.). D-Threonine vs L-Threonine: A Detailed Comparison.
- Chirality and folding of peptide chains. (2007). CEA - IRAMIS.
- Amino Acid Chirality: Stereospecific Conversion and Physiological Implic
- (a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.).
- The Basics of HPLC Peptide Analysis. (2019).
- BenchChem. (n.d.). A Comparative Analysis of DL-Threonine and L-Threonine: Biological Effects and Applications.
- Threonine: An Amino Acid Autonomous Molecular Assembly. (n.d.).
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- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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A Senior Application Scientist's Guide: Assessing Coupling Reagent Efficiency for Fmoc-D-Thr(Trt)-OH
For professionals in peptide synthesis and drug development, the efficient incorporation of sterically hindered amino acids is a frequent and significant challenge. The bulky nature of residues like Fmoc-D-Thr(Trt)-OH, with its trityl-protected side-chain hydroxyl group, can impede the kinetics of peptide bond formation. This leads to incomplete reactions, the formation of deletion sequences, and ultimately, lower purity of the final peptide product.[1] The choice of coupling reagent is therefore not a trivial matter but a critical parameter that dictates the success of the synthesis.
This guide provides an in-depth comparison of commonly used coupling reagents for the specific challenge of incorporating this compound. We will move beyond mere cataloging of options to explore the mechanistic rationale behind their efficacy, present a robust experimental framework for their evaluation, and offer data-driven recommendations to guide your synthesis strategies.
The Mechanism of Amide Bond Formation: A Quick Primer
At its core, solid-phase peptide synthesis (SPPS) involves a series of cycles of Nα-Fmoc deprotection followed by the coupling of the next amino acid.[2][3][4] The coupling step itself is a condensation reaction that is thermodynamically unfavorable without an activating agent.[2] Coupling reagents activate the carboxylic acid of the incoming amino acid, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[2][5]
Coupling reagents can be broadly categorized:
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate the risk of racemization and side reactions like N-acyl urea formation, they are almost always used with nucleophilic additives like Oxyma Pure or 1-hydroxybenzotriazole (HOBt).[5][6][7]
-
Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, and COMU are salts that react with the amino acid to form active esters in situ.[6][8] These are generally considered more efficient, especially for difficult couplings, due to the formation of highly reactive esters and faster reaction kinetics.[6][8][9] HATU, for example, forms a HOAt active ester, which is more reactive than the HOBt ester formed by HBTU, due in part to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[8][9]
The Contenders: A Comparative Overview
We will assess the following widely-used coupling reagents:
-
DIC/Oxyma: A classic and cost-effective carbodiimide-based combination. The use of Oxyma Pure as an additive is favored over the potentially explosive HOBt and has been shown to be highly effective at suppressing racemization.[6][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular aminium salt that forms HOBt active esters. It is a reliable workhorse for many standard couplings.[7][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt that generates highly reactive HOAt active esters. It is often the reagent of choice for sterically hindered amino acids and sequences prone to aggregation.[6][8][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on Oxyma Pure. It boasts coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[6][8][10]
Experimental Design for Comparative Assessment
To provide a self-validating and objective comparison, a standardized experimental protocol is essential. This protocol is designed to isolate the performance of the coupling reagent as the primary variable.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing coupling reagent efficiency.
Step-by-Step Protocol
-
Resin Preparation: Swell 1g of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in separate reaction vessels for each reagent to be tested.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the initial Fmoc group. Wash the resin thoroughly with DMF (5 x 1 min).[11]
-
Coupling Reaction (Parallel Synthesis):
-
Activation: In separate vials, pre-activate this compound (3 equivalents) with the chosen coupling reagent (3 eq.) and a base (e.g., N,N-Diisopropylethylamine, DIPEA, 6 eq.) in DMF for 5 minutes. For the DIC/Oxyma condition, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in DMF, then add DIC (3 eq.).
-
Coupling: Add the activated amino acid solution to the corresponding resin-containing reaction vessel.
-
Reaction: Allow the coupling to proceed for 2 hours at room temperature. Take a small sample of resin beads for a Kaiser test to monitor for completion.
-
-
Cleavage and Deprotection: After the final coupling and deprotection steps of a short model peptide (e.g., Ac-Ala-D-Thr-NH2), wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze the sample by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the main peak and any impurities.[1][12]
Data Analysis and Comparison
The efficacy of each reagent is evaluated based on the purity of the crude peptide product as determined by RP-HPLC analysis.[12] Higher purity indicates a more efficient coupling reaction with fewer side products, such as deletion sequences where the this compound failed to couple.
| Coupling Reagent | Base | Typical Crude Purity (%) for Hindered Couplings | Relative Cost | Key Considerations |
| DIC / Oxyma | N/A | 80 - 90% | Low | Excellent for suppressing racemization; may have slower kinetics than aminium salts.[6] |
| HBTU | DIPEA | 85 - 95% | Medium | A reliable, general-purpose reagent, but may be less effective for the most difficult sequences. |
| HATU | DIPEA | > 95% | High | Highly efficient for sterically hindered residues due to the formation of reactive OAt esters.[6][8] |
| COMU | DIPEA | > 95% | High | Performance is comparable to HATU, with the added benefits of being non-explosive and having better solubility.[6][8][10] |
Note: Purity percentages are illustrative based on literature and typical experimental outcomes for challenging couplings. Actual results will vary based on the specific peptide sequence and synthesis conditions.
Discussion and Recommendations
The choice of coupling reagent involves a trade-off between cost, efficiency, and safety.
-
For routine synthesis and cost-sensitive projects, DIC/Oxyma remains a robust and reliable option. Its ability to minimize racemization is a significant advantage, particularly for sensitive amino acids like Cysteine and Histidine.[6][13]
-
HBTU serves as an excellent mid-tier option, providing higher efficiency than carbodiimides for many sequences without the higher cost of the most advanced reagents.
-
For the most challenging couplings, including sterically demanding residues like this compound, N-methylated amino acids, or aggregation-prone sequences, HATU and COMU are the clear front-runners.[6][8] Their superior activation leads to faster, more complete reactions, resulting in higher crude purity and simplifying subsequent purification efforts.[1]
-
Between HATU and COMU, the decision often comes down to laboratory safety protocols and reagent handling preferences. COMU , being based on the non-explosive Oxyma Pure, is increasingly recommended as a safer alternative to HOBt- and HOAt-based reagents without compromising performance.[6][10]
Decision Logic Diagram
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
While DIC/Oxyma and HBTU are effective for a wide range of applications, the successful incorporation of highly hindered amino acids like this compound often necessitates the use of more powerful reagents. Both HATU and COMU demonstrate superior efficiency in these contexts, consistently delivering higher crude peptide purity. Given its comparable performance and enhanced safety profile, COMU represents a modern and highly recommended choice for overcoming the challenges of hindered couplings in solid-phase peptide synthesis. The ultimate selection should be guided by a careful consideration of the specific peptide sequence, budgetary constraints, and laboratory safety standards.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- National Institutes of Health (NIH). (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Peptide synthesis.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. doi: 10.1385/MB:33:3:239.
- BenchChem. (n.d.). A Comparative Guide to Peptide Purity: Evaluating BTFFH Coupling Efficiency via HPLC Analysis.
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2).
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
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Safety Operating Guide
Introduction: Beyond Synthesis—A Commitment to Safety and Sustainability
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Thr(Trt)-OH
In the fields of peptide synthesis and drug development, this compound (N-α-Fmoc-O-trityl-D-threonine) is a cornerstone building block, enabling the creation of complex and therapeutically relevant peptides. However, our responsibility as scientists extends beyond the successful synthesis of a target molecule. It encompasses the entire lifecycle of our reagents, culminating in their safe and environmentally conscious disposal.
This guide provides a detailed operational plan for the proper disposal of this compound and its associated waste streams. As your partner in the laboratory, we aim to provide value beyond the product itself, fostering a culture of safety and regulatory compliance that builds deep trust and ensures the well-being of researchers and the environment. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower you with a robust understanding of safe laboratory practice.
Hazard Assessment: A Proactive Approach to Safety
The available safety data for this compound presents some inconsistencies. While some Safety Data Sheets (SDS) for the L-isomer indicate it may be harmful if inhaled, swallowed, or in contact with skin, and an irritant to the eyes, respiratory system, and skin, others do not classify it as hazardous under GHS or OSHA standards.[1][2]
Causality of Precaution: This ambiguity necessitates a conservative approach. In the absence of definitive, harmonized data, a substance should be handled as potentially hazardous until proven otherwise. The physical form of this compound is a powder, which carries an inherent risk of aerosolization and inhalation during handling.[2] Therefore, all operations should be conducted with the assumption that the compound is hazardous, minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
Core Principles of Chemical Waste Management
The disposal of this compound is governed by three foundational principles that align with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework.[3][4]
-
Knowledge of Regulations: It is the waste generator's responsibility to determine if a waste is hazardous and to manage it according to local, state, and federal regulations.[2]
-
Waste Segregation: Never mix different waste streams. This compound waste must be segregated from non-hazardous trash and from other chemical wastes with which it may be incompatible (e.g., strong oxidizing agents).[1]
-
Labeling and Containment: All waste containers must be appropriate for the waste type, in good condition, kept securely closed, and clearly labeled with their contents and associated hazards.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from weighing for synthesis to preparing waste for disposal—the following PPE is mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles (conforming to ANSI Z87.1 or EN166). | Protects against accidental splashes of solutions or contact with airborne powder.[6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents dermal contact. Gloves should be inspected before use and disposed of immediately after contamination.[2] |
| Protective Clothing | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled within a fume hood. A dust mask may be worn for handling large quantities.[2] | The primary engineering control is a certified chemical fume hood, which prevents inhalation of dust.[1] |
Step-by-Step Disposal Protocols
The primary use of this compound is in solid-phase peptide synthesis (SPPS), which generates several distinct waste streams.[7] Each must be handled according to a specific protocol.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the original reagent that is expired, off-specification, or no longer needed.
-
Evaluation: Confirm that the material is to be discarded. Per RCRA guidelines, unused chemicals are often considered hazardous waste.[8]
-
Containerization: Do not remove the chemical from its original container. Place the entire, securely closed original container into a larger, sealable hazardous waste drum or pail designated for solid chemical waste.
-
Labeling: Label the outer container clearly as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "682800-84-6"
-
The date accumulation started.
-
An indication of the hazards (e.g., "Irritant," "Handle with Care").
-
-
Storage & Disposal: Store the container in a designated satellite accumulation area or central hazardous waste storage facility. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Solid Laboratory Waste
This stream includes items such as gloves, weighing papers, pipette tips, and paper towels that have come into direct contact with solid this compound.
-
Collection: At the point of generation (e.g., in the fume hood), place all contaminated solid items into a designated, leak-proof hazardous waste container. This is typically a plastic bag-lined pail or drum.
-
Segregation: Do not mix these items with sharps or liquid waste.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list the chemical contaminant ("Trace this compound").
-
Disposal: When the container is full, seal it securely and transfer it to your designated hazardous waste accumulation area for disposal by a licensed contractor.
Protocol 3: Disposal of Liquid Waste from Peptide Synthesis
Liquid waste from SPPS is hazardous primarily due to the solvents and reagents used, such as Dimethylformamide (DMF) and piperidine for Fmoc deprotection.[7]
-
Collection: Collect all liquid waste from the synthesis process, including washes and deprotection solutions, in a dedicated, sealable, and chemically compatible (e.g., HDPE) hazardous waste container.
-
Neutralization (If Applicable): Do not attempt to neutralize acidic or basic solutions within the primary waste container unless it is part of a validated institutional protocol. Mixing wastes can generate heat, gas, or other hazards.
-
Labeling: The liquid waste container must be labeled "Hazardous Waste" and list all chemical constituents and their approximate percentages (e.g., "DMF (~75%), Piperidine (~20%), Dichloromethane, Trace Fmoc-amino acids").
-
Storage & Disposal: Keep the container tightly sealed and stored in a designated area with secondary containment. Arrange for disposal through your institution's EHS department. Never pour this waste down the drain.[1][2]
Summary of Disposal Procedures
| Waste Stream | Key Hazards | Required PPE | Disposal Method |
| Unused Solid Reagent | Potential irritant; harmful if inhaled/swallowed/absorbed.[1] | Lab coat, safety glasses, gloves. | Dispose of in original container as solid hazardous chemical waste via a licensed contractor. |
| Contaminated Labware | Trace chemical residue. | Lab coat, safety glasses, gloves. | Collect in a labeled, lined container. Dispose of as solid hazardous chemical waste. |
| SPPS Liquid Waste | Flammable, toxic, and corrosive solvents/reagents (e.g., DMF, Piperidine). | Lab coat, safety glasses, gloves. | Collect in a labeled, sealed container. Dispose of as liquid hazardous chemical waste. Do not drain dispose.[1] |
Waste Segregation Workflow
The following diagram provides a logical workflow for ensuring proper segregation and disposal of all waste generated during the use of this compound.
Caption: Decision workflow for segregating this compound waste streams.
Conclusion
The responsible management of chemical reagents like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to the principles of waste segregation, proper labeling, and regulatory compliance, we protect ourselves, our colleagues, and our shared environment. Always consult your institution's specific waste management protocols and your EHS department, as they are the final authority on disposal procedures at your facility.
References
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Chemsrc. (n.d.). Fmoc-Thr(Trt)-OH | CAS#:133180-01-5 MSDS. Retrieved January 20, 2026, from [Link]
-
AAPPTec, LLC. (2013, November 8). Safety Data Sheet: Fmoc-MeCys(Trt)-OH. Retrieved January 20, 2026, from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved January 20, 2026, from [Link]
-
CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Thr(Trt)-OH. Retrieved January 20, 2026, from [Link]
-
Anaspec. (n.d.). Fmoc-Thr(Trt)-OH - 5 g. Retrieved January 20, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Thr(Trt)-OH [133180-01-5]. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Fmoc-L-homohomoGln(Trt)-OH. Retrieved January 20, 2026, from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2026, January 14). Cationizing Lugdunin through Trp3 Hydrophobic Fine-Tuning and Cationic Side Chain Engineering. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 20, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 App C - Allocation Of Label Elements (Mandatory). Retrieved January 20, 2026, from [Link]
-
Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Environmental Edge. Retrieved January 20, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved January 20, 2026, from [Link]
-
Ohio EPA. (n.d.). 074 - Chemowaste Disposal. Retrieved January 20, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-His(Trt)-OH [135610-90-1]. Retrieved January 20, 2026, from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
